Topogard
Description
Properties
CAS No. |
8066-11-3 |
|---|---|
Molecular Formula |
C19H35ClN10S |
Molecular Weight |
471.1 g/mol |
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine;2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S.C9H16ClN5/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5;1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h6H2,1-5H3,(H2,11,12,13,14,15);5H2,1-4H3,(H2,11,12,13,14,15) |
InChI Key |
FJSPDGPIMSOFRY-UHFFFAOYSA-N |
SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C.CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C |
Other CAS No. |
8072-81-9 |
Synonyms |
caragard carragard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Topogard Herbicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topogard® is a selective, post-emergent herbicide utilized for the control of annual broadleaf weeds.[1][2] Its efficacy is derived from the synergistic action of its two active ingredients, terbutryn and terbuthylazine, both belonging to the triazine class of herbicides.[1][2][3][4] This guide elucidates the core mechanism of action of this compound, focusing on the molecular interactions within the photosynthetic apparatus that lead to phytotoxicity. It provides a detailed overview of the inhibition of photosystem II, quantitative data on inhibitory concentrations, methodologies for experimental validation, and visual representations of the key pathways and experimental workflows.
Introduction: The Triazine Herbicides in this compound
This compound is formulated as a suspension concentrate containing 350 g/L of terbutryn and 150 g/L of terbuthylazine.[1][2][3][4] These active compounds are classified as Group C1 herbicides according to the Herbicide Resistance Action Committee (HRAC) and WSSA Group 5, signifying their mode of action as inhibitors of photosynthesis at photosystem II (PSII).[1][2][5][6][7] The herbicidal activity of this compound is initiated by absorption through both the roots and leaves of the target weeds, allowing for rapid knockdown and residual control.[1]
Core Mechanism of Action: Inhibition of Photosystem II
The primary molecular target of the triazine herbicides in this compound is the D1 protein, a core subunit of the photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[8][9][10][11] The mechanism unfolds as follows:
-
Competitive Binding: Terbuthylazine and terbutryn competitively bind to the Q_B binding niche on the D1 protein.[10][11][12][13] This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier essential for the photosynthetic electron transport chain.
-
Blockage of Electron Transport: By occupying the Q_B site, the triazine molecules physically obstruct the binding of plastoquinone. This blockage interrupts the flow of electrons from the primary quinone acceptor, Q_A, to Q_B.[10][11][12][13]
-
Inhibition of Photosynthesis: The disruption of the electron transport chain halts the production of ATP and NADPH, the energy and reducing power, respectively, required for carbon dioxide (CO₂) fixation and subsequent carbohydrate synthesis.[8][10]
-
Oxidative Stress and Cellular Damage: While the cessation of photosynthesis contributes to the plant's demise, the more immediate cause of death is the generation of highly reactive oxygen species.[8][9] The blockage of electron flow leads to an over-reduction of the photosynthetic electron transport chain, promoting the formation of triplet chlorophyll and singlet oxygen. These reactive molecules initiate a cascade of lipid peroxidation and protein degradation, resulting in the destruction of cell membranes, cellular leakage, and ultimately, tissue necrosis, which manifests as chlorosis and leaf burn.[8][9][14]
Signaling Pathway Diagram```dot
Caption: Workflow for Chlorophyll Fluorescence Assay.
Conclusion
The herbicidal activity of this compound is a direct consequence of the targeted inhibition of photosystem II by its active ingredients, terbutryn and terbuthylazine. By competitively binding to the D1 protein, these triazine compounds effectively block the photosynthetic electron transport chain. This not only halts the plant's ability to produce energy through photosynthesis but also leads to rapid cellular destruction through oxidative stress. The detailed understanding of this mechanism, supported by quantitative data and established experimental protocols, is crucial for the development of more effective and selective herbicides and for managing the evolution of herbicide resistance in weed populations.
References
- 1. orionagriscience.co.nz [orionagriscience.co.nz]
- 2. This compound - Orion Agroscience - Herbicide - Broadleafs - 5 [knowde.com]
- 3. agrobaseapp.com [agrobaseapp.com]
- 4. orionagriscience.co.nz [orionagriscience.co.nz]
- 5. 4farmers.com.au [4farmers.com.au]
- 6. This compound Products - Orion Agroscience [knowde.com]
- 7. fbn.com [fbn.com]
- 8. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 10. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. assets.far.org.nz [assets.far.org.nz]
An In-depth Technical Guide to the Mode of Action of Terbutryn and Terbuthylazine in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Terbutryn and terbuthylazine are potent triazine herbicides that effectively control a broad spectrum of weeds. Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). This technical guide provides a comprehensive overview of the molecular mechanisms underlying the herbicidal activity of terbutryn and terbuthylazine, details key experimental protocols for their study, and presents quantitative data on their efficacy. Furthermore, this guide illustrates the critical signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in plant science and herbicide development.
Core Mechanism of Action: Inhibition of Photosystem II
The principal target of both terbutryn and terbuthylazine is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts. These herbicides act as potent inhibitors of photosynthetic electron transport.[1][2]
Binding to the D1 Protein
Terbutryn and terbuthylazine competitively bind to the Q B binding site on the D1 protein (also known as the psbA protein), a core component of the PSII reaction center.[3][4][5] This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier. The triazine herbicides, due to their structural similarity to the quinone ring of PQ, effectively displace it from its binding niche.[2][4]
Interruption of the Electron Transport Chain
By occupying the Q B site, terbutryn and terbuthylazine block the transfer of electrons from the primary quinone acceptor, Q A , to Q B .[3][4] This blockage halts the linear electron flow from PSII, preventing the reduction of plastoquinone and subsequent transfer of electrons to the cytochrome b 6 f complex. The interruption of the electron transport chain has two immediate and critical consequences:
-
Cessation of ATP and NADPH Production: The lack of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. Furthermore, the reduction of NADP+ to NADPH by Photosystem I is also halted.
-
Inhibition of Carbon Fixation: Without the necessary ATP and NADPH, the Calvin cycle cannot fix atmospheric CO 2 into carbohydrates, effectively starving the plant.
Figure 1: Core mode of action of Terbutryn and Terbuthylazine on Photosystem II.
Downstream Physiological Effects
The inhibition of PSII initiates a cascade of damaging downstream events, ultimately leading to plant death.
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress
The blockage of electron flow from Q A leads to an over-reduced state of the photosynthetic electron transport chain. This results in the formation of highly reactive triplet chlorophyll and singlet oxygen (¹O₂) at the PSII reaction center. These reactive oxygen species (ROS) cause lipid peroxidation of thylakoid membranes, damage to proteins, and degradation of pigments, leading to the characteristic symptoms of chlorosis (yellowing) and necrosis (tissue death).
Retrograde Signaling
The stress originating in the chloroplasts initiates retrograde signaling pathways, where signals are transmitted from the chloroplast to the nucleus to alter gene expression. ROS and intermediates of the tetrapyrrole biosynthesis pathway are key signaling molecules in this process. This signaling leads to the downregulation of genes associated with photosynthesis and the upregulation of genes involved in stress responses.
Figure 2: Downstream signaling pathways initiated by PSII inhibition.
Quantitative Data
The inhibitory potency of terbutryn and terbuthylazine can be quantified by their half-maximal inhibitory concentration (IC₅₀) for PSII activity.
| Herbicide | Chemical Class | IC₅₀ for PSII Activity (M) | Plant Material | Reference |
| Terbutryn | s-Triazine | ~2 x 10⁻⁷ | Thermosynechococcus elongatus | [3] |
| Terbuthylazine | s-Triazine | 1-2 x 10⁻⁷ | Pea (Pisum sativum) | [6] |
| Atrazine | s-Triazine | 10⁻⁷ - 10⁻⁸ | Various | [6] |
| Diuron (DCMU) | Phenylurea | 7-8 x 10⁻⁸ | Pea (Pisum sativum) | [6] |
Experimental Protocols
The following protocols are fundamental for studying the mode of action of PSII-inhibiting herbicides.
Isolation of Thylakoid Membranes
This protocol describes a general method for isolating functional thylakoid membranes from spinach leaves.
Materials:
-
Fresh spinach leaves
-
Grinding buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA)
-
Wash buffer (50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 5 mM MgCl₂)
-
Resuspension buffer (50 mM HEPES-KOH pH 7.5, 0.1 M sorbitol, 5 mM MgCl₂)
-
Blender, cheesecloth, centrifuge, and refrigerated rotor.
Procedure:
-
De-rib and wash approximately 20 g of fresh spinach leaves.
-
Homogenize the leaves in 100 mL of ice-cold grinding buffer with short bursts in a blender.
-
Filter the homogenate through eight layers of cheesecloth into a chilled beaker.
-
Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet intact chloroplasts.
-
Gently resuspend the pellet in 10 mL of ice-cold wash buffer.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the thylakoid membranes.
-
Resuspend the thylakoid pellet in a minimal volume (1-2 mL) of resuspension buffer.
-
Determine the chlorophyll concentration spectrophotometrically.
PSII Activity Assay (DCPIP Photoreduction)
This assay measures the rate of electron transport from water to the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated thylakoid membranes
-
Assay buffer (50 mM HEPES-KOH pH 7.2, 100 mM sucrose, 5 mM MgCl₂, 10 mM NaCl)
-
1 mM DCPIP stock solution
-
Herbicide stock solutions (in ethanol or DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer and thylakoids (final chlorophyll concentration of 10-15 µg/mL).
-
Add the desired concentration of herbicide or solvent control and incubate for 5 minutes in the dark.
-
Add DCPIP to a final concentration of 50-100 µM.
-
Measure the absorbance at 600 nm in the dark (A₆₀₀, initial).
-
Illuminate the sample with actinic light and record the decrease in absorbance at 600 nm over time as DCPIP is reduced.
-
Calculate the rate of DCPIP photoreduction.
Figure 3: Experimental workflow for the PSII activity assay using DCPIP.
Chlorophyll a Fluorescence Measurement (OJIP Transient)
This non-invasive technique provides detailed information about the photochemical efficiency of PSII.
Materials:
-
Intact leaves or isolated thylakoids
-
Plant Efficiency Analyser (PEA) or a Pulse-Amplitude-Modulation (PAM) fluorometer
Procedure:
-
Dark-adapt the sample for at least 20-30 minutes to ensure all PSII reaction centers are open.
-
Apply a saturating pulse of light (>3000 µmol photons m⁻² s⁻¹) for 1-2 seconds.
-
The fluorometer records the rapid rise in chlorophyll fluorescence from the minimal level (F₀ or O) to the maximal level (Fm or P), passing through intermediate steps J and I.
-
Analyze the OJIP transient curve to determine various parameters, such as the maximum quantum yield of PSII (Fv/Fm), the efficiency of the water-splitting complex, and the size of the plastoquinone pool.
Figure 4: Workflow for chlorophyll a fluorescence measurement (OJIP analysis).
Competitive Radioligand Binding Assay
This assay determines the affinity (Kᵢ) of an unlabeled herbicide for the D1 protein by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Isolated thylakoid membranes
-
Radiolabeled herbicide (e.g., [¹⁴C]-atrazine or [³H]-terbutryn)
-
Unlabeled terbutryn and terbuthylazine
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂)
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
In a series of tubes, incubate a fixed concentration of radiolabeled herbicide with thylakoid membranes (50-100 µg chlorophyll).
-
Add increasing concentrations of unlabeled terbutryn or terbuthylazine to the tubes.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the unlabeled herbicide concentration to determine the IC₅₀, from which the Kᵢ can be calculated.[7]
Conclusion
Terbutryn and terbuthylazine are highly effective herbicides due to their specific and potent inhibition of Photosystem II. By competitively binding to the Q B site on the D1 protein, they disrupt the photosynthetic electron transport chain, leading to a cascade of events including the cessation of energy production, oxidative stress, and ultimately, plant death. The experimental protocols detailed in this guide provide robust methods for investigating the mode of action of these and other PSII-inhibiting herbicides. A thorough understanding of these mechanisms is crucial for the development of new, more effective, and selective herbicides, as well as for managing the evolution of herbicide resistance in weed populations.
References
- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to the Effects of Topogard on Soil Microbial Communities
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the impacts of the herbicide Topogard, and its active ingredient terbuthylazine, on the intricate ecosystems of soil microbial communities. It delves into quantitative data on microbial populations and enzymatic activities, details the experimental protocols for such research, and visualizes key processes and workflows.
Disclaimer: The majority of the available research focuses on terbuthylazine, the primary active ingredient in this compound. Data for the specific formulation of this compound is limited. Furthermore, detailed information on the specific molecular signaling pathways within soil microbes affected by terbuthylazine is not extensively covered in the available public literature.
Introduction to this compound and Terbuthylazine
This compound is a selective herbicide used for the control of broadleaf weeds. Its primary active ingredient is terbuthylazine, a member of the triazine class of herbicides.[1] Triazine herbicides are known for their persistence in soil and their potential to impact non-target organisms, including the vast and diverse microbial communities that are fundamental to soil health and fertility. Understanding the interaction between this compound and these microorganisms is crucial for assessing its environmental footprint and for developing sustainable agricultural practices.
Effects on Soil Microbial Abundance and Diversity
This compound and its active ingredient, terbuthylazine, can exert significant effects on the abundance and diversity of soil microorganisms. The nature and magnitude of these effects are often dependent on the concentration of the herbicide, soil type, and other environmental factors.
Quantitative Data on Microbial Populations
The application of terbuthylazine, often in combination with other herbicides, has been shown to alter the populations of various microbial groups. High doses, in particular, can disrupt the microbiological equilibrium in the soil.[1]
| Microbial Group | Herbicide Treatment | Dosage (mg/kg soil) | Effect on Population | Reference |
| Organotrophic Bacteria | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Negative impact | [1] |
| Actinomycetes | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Negative impact | [1] |
| Fungi | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Negative impact | [1] |
| Azotobacter spp. | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Negative impact | [1] |
| Oligotrophic Bacteria | Pethoxamid and Terbuthylazine | > 0.73 | Positive effect | [2] |
| Spore-forming Oligotrophic Bacteria | Pethoxamid and Terbuthylazine | > 0.73 | Negative effect | [2] |
Microbial Community Structure and Diversity
Studies have indicated that terbuthylazine can lead to a structural differentiation of microbial communities.[3] However, comprehensive quantitative data on diversity indices such as the Shannon and Simpson indices specifically for this compound or terbuthylazine are not widely available in the reviewed literature. One study on a mixture containing terbuthylazine noted changes in the ecophysiological diversity (EP) index of fungi, while changes for organotrophic bacteria and actinomycetes were small.[1]
Impact on Soil Enzyme Activities
Soil enzymes are crucial for nutrient cycling and are sensitive indicators of soil health. The application of this compound can significantly inhibit or, in some cases, stimulate the activity of various soil enzymes. Dehydrogenase activity, in particular, is often used as a measure of overall microbial activity.
Quantitative Data on Soil Enzyme Activities
Research has demonstrated that terbuthylazine, especially at higher concentrations, can be a strong inhibitor of several key soil enzymes.
| Enzyme | Herbicide Treatment | Dosage (mg/kg soil) | Effect on Activity | Reference |
| Dehydrogenases | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Strong inhibition | [1] |
| Catalase | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Inhibition | [1] |
| Urease | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Inhibition | [1] |
| β-glucosidase | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Inhibition | [1] |
| Arylsulfatase | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Inhibition | [1] |
| Phosphatases | Terbuthylazine, Mesotrione, S-metolachlor | 13.4 - 430 | Weak inhibition | [1] |
| Dehydrogenases | Pethoxamid and Terbuthylazine | > 0.73 | Strong inhibition | [2] |
| Acid Phosphatase | Pethoxamid and Terbuthylazine | > 0.73 | Strong inhibition | [2] |
| Alkaline Phosphatase | Pethoxamid and Terbuthylazine | > 0.73 | Strong inhibition | [2] |
One study provided specific quantitative data on dehydrogenase activity in soil treated with terbuthylazine, showing a decrease in activity over time in unamended soil.[4]
| Treatment | Time (days) | Dehydrogenase Activity (µg TPF g⁻¹ dry soil) | Reference |
| Terbuthylazine | 0 | ~1.8 | [4] |
| Terbuthylazine | 7 | ~1.2 | [4] |
| Terbuthylazine | 15 | ~0.8 | [4] |
| Terbuthylazine | 30 | ~0.6 | [4] |
| Terbuthylazine | 60 | ~0.5 | [4] |
Effects on Specific Microbial Groups
Nitrogen-Fixing Bacteria
The nitrogen cycle is a critical soil process that can be affected by herbicides.[5] While specific studies on the direct impact of this compound on nitrogen-fixing bacteria are limited, triazine herbicides can influence this important microbial group. The abundance of the nifH gene, a marker for nitrogen-fixing organisms, can be quantified using PCR with specific primers.[6][7]
Mycorrhizal Fungi
Mycorrhizal fungi form symbiotic relationships with the roots of most plants and are vital for nutrient uptake. The impact of this compound on mycorrhizal fungi has not been extensively studied. However, the composition of fungal communities can be analyzed using PCR with primers targeting the Internal Transcribed Spacer (ITS) region or the 18S rRNA gene.[8][9][10]
Microbial Degradation of Terbuthylazine
The persistence of terbuthylazine in soil is influenced by microbial degradation. The half-life of terbuthylazine in soil can range from 11 to 35 days.[1] The degradation pathway for triazine herbicides like atrazine, which is structurally similar to terbuthylazine, is well-documented and proceeds through a series of enzymatic steps. This pathway involves the hydrolytic removal of side chains and eventual cleavage of the triazine ring.[11][12]
Caption: Simplified microbial degradation pathway of a triazine herbicide.
Detailed Experimental Protocols
This section outlines a synthesized protocol for investigating the effects of this compound on soil microbial communities, based on methodologies reported in the scientific literature.
Experimental Setup
-
Soil Collection and Preparation: Collect soil samples from the desired depth (e.g., 0-20 cm) from a field with no recent history of herbicide application. Sieve the soil (<2 mm) to ensure homogeneity and remove large debris.
-
Herbicide Application: Prepare a stock solution of this compound or terbuthylazine. Apply the herbicide to the soil samples at concentrations relevant to field application rates and potentially higher doses to simulate overuse or spills. A control group with no herbicide application is essential.
-
Incubation: Incubate the soil samples in a controlled environment (e.g., 25°C) for a specified period (e.g., 30-60 days). Maintain soil moisture at a constant level (e.g., 60% of water holding capacity).
Analysis of Microbial Populations and Enzyme Activity
-
Microbial Counts: Use serial dilution and plate counting on appropriate media to enumerate different microbial groups (e.g., nutrient agar for bacteria, Martin's agar for fungi, and actinomycete isolation agar for actinomycetes).
-
Dehydrogenase Activity Assay:
-
Treat a soil sample with 2,3,5-triphenyltetrazolium chloride (TTC) and incubate.[13][14]
-
The dehydrogenase enzyme in living microbial cells reduces TTC to triphenylformazan (TPF), which is a red-colored compound.[15]
-
Extract the TPF with a solvent (e.g., methanol or acetone) and measure its concentration spectrophotometrically at 485 nm.[13][14]
-
Express the results as µg of TPF released per gram of soil per hour.[16]
-
-
Phosphatase Activity Assay:
-
Incubate a soil sample with a p-nitrophenyl phosphate (PNP) solution.
-
Phosphatase enzymes in the soil hydrolyze the PNP to p-nitrophenol, which is yellow.
-
Measure the intensity of the yellow color spectrophotometrically to determine the enzyme activity.
-
Molecular Analysis of Microbial Communities
-
DNA Extraction: Extract total microbial DNA from the soil samples using a suitable method, such as a CTAB-based protocol or a commercial soil DNA isolation kit.[11][17]
-
Quantification of Specific Genes (qPCR):
-
Community Composition Analysis (Next-Generation Sequencing):
-
Amplify the desired marker genes (e.g., 16S rRNA, ITS) from the extracted DNA using PCR with appropriate primers.
-
Sequence the amplicons using a high-throughput sequencing platform.
-
Analyze the sequencing data to determine the taxonomic composition and diversity of the microbial communities.
-
Visualizations of Experimental Workflow
The following diagram illustrates a typical workflow for studying the impact of herbicides on soil microbial communities.
Caption: Experimental workflow for assessing this compound's soil impact.
Conclusion
The available scientific literature indicates that this compound, primarily through its active ingredient terbuthylazine, can have significant and often detrimental effects on soil microbial communities. High concentrations of terbuthylazine have been shown to reduce the populations of key microbial groups and inhibit the activity of essential soil enzymes. While the microbial degradation of terbuthylazine does occur, its persistence in the soil warrants careful consideration of its application rates and long-term impacts. Further research is needed to fully elucidate the effects of the specific this compound formulation on microbial diversity and to investigate the underlying molecular mechanisms of its toxicity to soil microorganisms. The protocols and workflows outlined in this guide provide a framework for conducting such vital research.
References
- 1. Response of microorganisms and enzymes to soil contamination with a mixture of terbuthylazine, mesotrione, and S-metolachlor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. cd-genomics.com [cd-genomics.com]
- 6. A Comprehensive Evaluation of PCR Primers to Amplify the nifH Gene of Nitrogenase | PLOS One [journals.plos.org]
- 7. Item - A Comprehensive Evaluation of PCR Primers to Amplify the nifH Gene of Nitrogenase - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of ITS and 18S rDNA for estimating fungal diversity using PCR-DGGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.genohub.com [blog.genohub.com]
- 11. File:Pathway Atrazine degradation.svg - Wikimedia Commons [commons.wikimedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of the Effect of Application of the Herbicide S-Metolachlor on the Activity of Some Enzymes Found in Soil | MDPI [mdpi.com]
- 14. rjlbpcs.com [rjlbpcs.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. s-Triazine Metabolism Metapathway Map [eawag-bbd.ethz.ch]
Navigating the Environmental Journey of Topogard's Active Ingredients: A Technical Guide
An in-depth examination of the environmental persistence, mobility, and degradation of Terbuthylazine and Terbutryn for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the environmental fate of Terbuthylazine and Terbutryn, the active herbicidal components of Topogard. Understanding the behavior of these triazine compounds in various environmental compartments is critical for assessing their ecological impact and ensuring responsible use. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes complex processes to support advanced research and environmental risk assessment.
Physicochemical Properties of Active Ingredients
A substance's environmental behavior is fundamentally governed by its physicochemical properties. The following table summarizes key parameters for Terbuthylazine and Terbutryn, which influence their solubility, mobility, and potential for bioaccumulation.
| Property | Terbuthylazine | Terbutryn |
| Chemical Formula | C₉H₁₆ClN₅ | C₁₀H₁₉N₅S |
| Molar Mass | 229.71 g/mol | 241.36 g/mol [1] |
| Water Solubility | 8.5 mg/L (at 20°C)[2] | 25 mg/L (at 20°C)[3] |
| Vapor Pressure | 0.15 mPa (at 25°C)[2] | 1.69 x 10⁻⁶ mm Hg[4] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.40[3] | 3.7[1] |
| K_oc_ (Soil Organic Carbon-Water Partitioning Coefficient) | 151 - 514 L/kg[3] | 366 - 41,757 L/kg[1] |
| Henry's Law Constant | 2.3 x 10⁻⁸ atm-cu m/mole[3] | 2.1 x 10⁻⁸ atm-cu m/mole[4] |
Section 1: Environmental Fate of Terbuthylazine
Terbuthylazine is a chloro-s-triazine herbicide valued for its pre- and post-emergence control of broadleaf weeds. Its environmental persistence and mobility are of significant interest due to its widespread application.
Persistence and Degradation in Soil
The persistence of Terbuthylazine in soil is moderate and highly dependent on environmental conditions, particularly microbial activity. Biodegradation is the primary route of dissipation in humic soils.[1]
Quantitative Data on Soil Persistence:
| Soil Type / Condition | Half-life (DT₅₀) in days | Reference |
| Non-sterile soil (lab) | 22 - 27 | [3] |
| Sterile soil (lab) | 82 | [3] |
| Loamy clay | 88 | [3] |
| Calcareous clay | 116 | [3] |
| High clay | 103 | [3] |
| Field studies (general) | 6.5 - 149 | [3] |
| Sandy soil (field) | 23 | [5] |
| Clay soil (field) | 37 | [5] |
| Controlled (10°C, 60% mwhc) | 219 | [6] |
| Controlled (22°C, 60% mwhc) | 99 | [6] |
| Controlled (30°C, 60% mwhc) | 40 | [6] |
mwhc: maximum water holding capacity
Degradation Pathway: Microbial degradation of Terbuthylazine primarily occurs through two main biochemical processes: N-dealkylation and dechlorination followed by hydroxylation, eventually leading to the cleavage of the triazine ring.[3][7] The most prominent dealkylation product is desethyl-terbuthylazine (DET).[1][7]
Mobility in Soil
Terbuthylazine exhibits low to moderate mobility in soil, a characteristic influenced by its adsorption to soil organic matter and clay particles.[3] While its Koc values suggest some potential for movement, field studies generally indicate it is relatively immobile, with the majority of residues retained in the topsoil.[3][8] However, its major metabolite, desethyl-terbuthylazine (DET), is more water-soluble and binds less strongly to organic matter, posing a higher risk for groundwater contamination.[9][10]
Quantitative Data on Soil Mobility:
| Parameter | Value | Reference |
| K_oc_ | 151 - 514 L/kg | [3] |
| Log K_ow_ | 3.40 | [3] |
Fate in Water
In aquatic environments, Terbuthylazine is relatively persistent. It is stable to aqueous photolysis, with a reported half-life greater than 40 days in natural sunlight.[3] Degradation in natural water is slow and depends on the presence of sediments and biological activity, with half-lives ranging from 44 to 196 days in various water types.[3] Due to its persistence and that of its mobile metabolite DET, Terbuthylazine is frequently detected in surface and groundwater.[11]
Section 2: Environmental Fate of Terbutryn
Terbutryn is a methylthio-s-triazine herbicide used for selective pre- and post-emergence weed control. It functions by inhibiting photosynthesis.[3]
Persistence and Degradation in Soil
Terbutryn is considered to have low to moderate persistence in soil. Its degradation is significantly influenced by microbial activity.
Quantitative Data on Soil Persistence:
| Soil Type / Condition | Half-life (DT₅₀) in days | Reference |
| General Soil | 14 - 28 | [3] |
| Lab Microcosms (variable temp/moisture) | 7 - 227 | [12] |
| Residual Activity in Soil | 3 to 10 weeks | [3] |
Degradation Pathway: The degradation of Terbutryn in the environment proceeds through several key reactions, including S-oxidation, N-dealkylation, and hydroxylation of the triazine ring.[13][14] Major metabolites include terbutryn-sulfoxide, N-deethyl terbutryn, and hydroxy-terbutryn.[13][14] The hydroxy metabolite appears to be more mobile and persistent than the parent compound.[7]
Mobility in Soil
Terbutryn is readily adsorbed in soils, particularly those with high organic matter or clay content, which limits its mobility.[3][7] It is generally considered to be slightly mobile to immobile.[3] However, its breakdown product, hydroxy-terbutryn, is more mobile and has a greater potential to leach into groundwater.[3][7]
Quantitative Data on Soil Mobility:
| Parameter | Value | Reference |
| K_oc_ | 366 - 41,757 L/kg | [1] |
| Log K_ow_ | 3.7 | [1] |
Fate in Water
In aquatic systems, Terbutryn is not volatile and tends to adsorb to sediment and suspended particles.[3] It is relatively persistent in water, with reported half-lives of 180-240 days in pond and river sediment under aerobic conditions.[3][13] Degradation under anaerobic conditions is even slower, with half-lives potentially exceeding 650 days.[13][14] It is decomposed by ultraviolet irradiation, indicating that photolysis can be a contributing degradation pathway.[3]
Section 3: Experimental Protocols
The data presented in this guide are derived from standardized laboratory and field studies. Below are detailed methodologies for key experiments used to assess the environmental fate of herbicides like Terbuthylazine and Terbutryn.
Aerobic Soil Degradation Study (Based on OECD Guideline 307)
This study determines the rate of aerobic degradation of a substance in soil and identifies its transformation products.
Methodology:
-
Soil Collection and Preparation: Fresh soil is collected from a relevant agricultural area, sieved (<2 mm) to remove large particles, and characterized (texture, pH, organic carbon content).[8]
-
Incubation Setup: The soil is brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity) and pre-incubated to stabilize microbial activity.[15]
-
Application: The test substance, often ¹⁴C-radiolabeled for ease of tracking, is applied to the soil samples at a rate relevant to its agricultural use.
-
Incubation: Samples are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days. Aerobic conditions are maintained. Volatile traps (e.g., for CO₂) may be used.[15]
-
Sampling and Analysis: Duplicate samples are removed at various time intervals. The soil is extracted with appropriate solvents.[15]
-
Quantification: The concentration of the parent compound and identified metabolites in the extracts is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[16]
-
Data Analysis: The decline curve of the parent compound is plotted, and the time to 50% dissipation (DT₅₀) is calculated, typically assuming first-order kinetics.[17]
Soil Column Leaching Study (Based on OECD Guideline 312)
This study assesses the mobility of a substance and its degradation products through the soil profile.
Methodology:
-
Column Preparation: Glass or stainless steel columns (e.g., 30 cm long) are uniformly packed with sieved (<2 mm) soil.[18][19]
-
Saturation: The soil columns are saturated from the bottom up with a solution like 0.01 M calcium chloride to displace air and establish hydraulic conductivity.[19][20]
-
Application: The test substance is applied to the top of the soil column. For aged leaching studies, the substance is first incubated in soil before being placed atop the column.
-
Leaching: A simulated rainfall (e.g., 200 mm over 48 hours) is applied to the top of the column at a constant rate using a pump or dropping funnel.[19]
-
Sample Collection: The leachate (water passing through the column) is collected, and its volume is measured.[21]
-
Analysis: After the leaching period, the soil column is frozen and sectioned into segments (e.g., every 5-6 inches). Both the leachate and the soil from each segment are extracted and analyzed for the parent compound and its metabolites.[20][21]
-
Data Interpretation: A mass balance is calculated to account for the total applied substance, determining the percentage that leached, remained in each soil segment, and was mineralized (if using a radiolabel).
Aquatic Photolysis Study (Based on OECD Guideline 316)
This protocol is designed to determine the potential for a chemical to be degraded by sunlight in an aquatic environment.
Methodology:
-
Solution Preparation: The test substance is dissolved in sterile, buffered, purified water (e.g., pH 7). The concentration should be below its water solubility limit.[15][22]
-
UV-Vis Spectrum: The absorption spectrum of the compound is measured to determine if it absorbs light in the environmentally relevant range (>290 nm).[22]
-
Irradiation: Samples in quartz tubes are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark at the same temperature.[15][22]
-
Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points.
-
Quantification: The concentration of the test substance is measured by HPLC or other suitable analytical methods.[22]
-
Calculation: The first-order degradation rate constant and the photolysis half-life are calculated from the decline in concentration in the irradiated samples, corrected for any degradation observed in the dark controls (hydrolysis). The quantum yield can also be determined.[15]
References
- 1. Terbutryn | C10H19N5S | CID 13450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EXTOXNET PIP - TERBUTRYN [extoxnet.orst.edu]
- 4. Direct photolysis mechanism of pesticides in water. | Semantic Scholar [semanticscholar.org]
- 5. Metabolism of [14C] terbutryn (2-(t-butylamino)-4-(ethylamino)-6-(methylthio-s-triazine) by rats and goat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of diuron, terbuthylazine, and terbutryn in wastewater and soil by micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. weedcontroljournal.org [weedcontroljournal.org]
- 9. Terbutryn | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Terbutryn (Ref: GS 14260) [sitem.herts.ac.uk]
- 11. sciepub.com [sciepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Degradation of terbutryn in sediments and water under various redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. content.fera.co.uk [content.fera.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. cdpr.ca.gov [cdpr.ca.gov]
- 18. thaiscience.info [thaiscience.info]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 21. mdpi.com [mdpi.com]
- 22. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]
Topogard Degradation in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Topogard is a selective herbicide formulation containing two active ingredients from the s-triazine family: terbutryn and terbuthylazine . Understanding the environmental fate of these compounds is critical for assessing their ecological impact and ensuring their safe use. This guide provides a detailed overview of the degradation pathways of terbutryn and terbuthylazine in soil and aquatic environments. The primary degradation mechanisms include microbial breakdown and hydrolysis in soil, and photolysis in water. Degradation rates are influenced by a variety of environmental factors, including soil type, organic matter content, pH, temperature, moisture, and sunlight intensity. This document summarizes key quantitative data, outlines standard experimental protocols for studying degradation, and provides visual representations of degradation pathways and workflows.
Degradation Pathways in Soil
The persistence of this compound's active ingredients in soil is primarily governed by microbial degradation, with chemical hydrolysis playing a secondary role. The rate and pathway of degradation are highly dependent on soil properties and environmental conditions.
Terbutryn Degradation in Soil
Microbial metabolism is the principal mechanism for terbutryn dissipation in soil environments. The typical soil half-life (DT50) for terbutryn ranges from 14 to 28 days, though residual activity can be observed for 3 to 10 weeks depending on the application rate and conditions.[1][2] Adsorption to soil particles, particularly in soils with high organic carbon or clay content, can reduce its bioavailability for microbial breakdown.[1][2]
The degradation of terbutryn proceeds through several key reactions:
-
Oxidation of the methylthio group: This leads to the formation of terbutryn-sulfoxide.
-
Hydroxylation: The methylthio group can be replaced by a hydroxyl group to form hydroxy-terbutryn. This is a major and more persistent metabolite that exhibits greater mobility in soil than the parent compound.[1][3]
-
N-dealkylation: The ethylamino or tert-butylamino side chains can be removed, resulting in metabolites such as N-deethyl terbutryn.[3]
References
An In-depth Technical Guide on the Ecotoxicology of Topogard on Non-target Organisms
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the ecotoxicological effects of Topogard, an herbicide formulation containing the active ingredients terbuthylazine and terbutryn, on various non-target organisms. It summarizes key quantitative toxicity data, details standardized experimental protocols, and illustrates the underlying biochemical mechanisms and experimental workflows through detailed diagrams. This document is intended to serve as a critical resource for professionals involved in environmental risk assessment and the development of safer chemical alternatives.
Introduction
This compound is a selective, pre- and post-emergence herbicide used to control a wide range of annual broadleaf weeds and grasses in various agricultural and non-crop settings.[1] Its efficacy stems from its two active ingredients, terbuthylazine and terbutryn, both of which belong to the triazine chemical family.[1] The widespread use of these herbicides raises concerns about their potential impact on non-target organisms in terrestrial and aquatic ecosystems.[2][3] Herbicides can enter water bodies through agricultural runoff and leaching, potentially affecting a wide array of organisms.[3] This guide synthesizes the available ecotoxicological data for both active ingredients to provide a thorough risk profile.
Mechanism of Action
Terbuthylazine and terbutryn, like other triazine herbicides, act by inhibiting photosynthesis.[1][4][5][6] They are absorbed primarily through the roots of plants and translocated to the chloroplasts.[1] There, they interfere with the photosynthetic electron transport chain by binding to the D1 quinone-binding protein in Photosystem II (PSII).[7][8] This binding action blocks the flow of electrons from plastoquinone (PQ), effectively halting the process of carbon fixation and leading to the production of reactive oxygen species that cause lipid peroxidation and chlorophyll bleaching, ultimately resulting in plant death.[1]
References
- 1. assets.far.org.nz [assets.far.org.nz]
- 2. mdpi.com [mdpi.com]
- 3. alanplewis.com [alanplewis.com]
- 4. EXTOXNET PIP - TERBUTRYN [extoxnet.orst.edu]
- 5. Terbuthylazine [sitem.herts.ac.uk]
- 6. sipcam-oxon.com [sipcam-oxon.com]
- 7. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Terbuthylazine - Wikipedia [en.wikipedia.org]
The Unseen Cascade: A Technical Guide to the Potential Aquatic Ecosystem Impacts of Topogard (Topotecan)
For Immediate Release
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Topogard (topotecan), a potent topoisomerase I inhibitor, is a critical tool in oncology. However, its environmental fate and impact on aquatic ecosystems remain largely uncharacterized. This technical guide synthesizes the available toxicological data and the well-understood mechanism of action of topotecan to provide a comprehensive overview of its potential risks to aquatic life. Due to a notable absence of specific aquatic toxicity studies, this paper extrapolates from mammalian toxicology and the broader context of cytotoxic drugs in the environment to highlight areas of concern and guide future research. Regulatory assessments to date have largely waived detailed environmental risk assessments for generic versions of topotecan, underscoring a critical knowledge gap.[1][2] This document serves as a call to action for the ecotoxicological community to investigate the environmental footprint of this and other essential medicines.
Introduction: The Environmental Presence of a Cytotoxic Agent
Antineoplastic drugs, designed to be cytotoxic and persistent to effectively treat cancer, are an emerging class of environmental contaminants.[3][4][5] These compounds enter aquatic environments primarily through patient excretion into wastewater systems that are often ill-equipped for their removal.[3] Topotecan, a semi-synthetic analog of camptothecin, is a water-soluble compound used in the treatment of ovarian, lung, and cervical cancers.[6][7] While its clinical efficacy is well-documented, its journey beyond the patient and into aquatic ecosystems is a matter of increasing concern that remains significantly under-researched.[3][4] A hazard classification of "Harmful to aquatic life with long lasting effects" exists for topotecan hydrochloride, yet the empirical data to fully support and contextualize this warning for aquatic species is scarce.[7]
Mechanism of Action: A Conserved Target Across Species
Topotecan's cytotoxic effect stems from its inhibition of topoisomerase I, a nuclear enzyme essential for DNA replication and repair.[8][9] The enzyme relieves torsional strain in DNA by creating transient single-strand breaks.[6][8] Topotecan intercalates into the DNA-topoisomerase I complex, stabilizing it and preventing the religation of the DNA strand.[9][10] When a DNA replication fork encounters this stabilized complex, it leads to the formation of permanent, lethal double-strand breaks, ultimately triggering apoptosis (programmed cell death).[6][10][11]
This fundamental mechanism targets a highly conserved enzyme across eukaryotes, suggesting that aquatic organisms, from algae to fish, are likely susceptible to the cytotoxic effects of topotecan. The continuous cell division inherent in growth, reproduction, and tissue repair in these organisms presents a constant vulnerability to this mode of action.
Signaling Pathway for Topotecan-Induced Cytotoxicity
Caption: Hypothesized signaling pathway of topotecan leading to apoptosis in an aquatic organism's cell.
Quantitative Data on Aquatic Toxicity: A Critical Knowledge Gap
A thorough review of publicly available literature and regulatory documents reveals a significant lack of quantitative ecotoxicological data for topotecan. Standard acute and chronic toxicity metrics such as LC50 (Lethal Concentration, 50%), EC50 (Effective Concentration, 50%), and NOEC (No-Observed-Effect Concentration) for key aquatic indicator species are absent.
| Endpoint | Fish (e.g., Danio rerio) | Invertebrate (e.g., Daphnia magna) | Algae (e.g., Raphidocelis subcapitata) |
| Acute Toxicity (LC50/EC50) | Data Not Available | Data Not Available | Data Not Available |
| Chronic Toxicity (NOEC) | Data Not Available | Data Not Available | Data Not Available |
| Genotoxicity | Data Not Available | Data Not Available | Data Not Available |
| Bioaccumulation Factor (BCF) | Data Not Available | Data Not Available | Data Not Available |
Table 1: Summary of Available Aquatic Toxicity Data for Topotecan. The table highlights the complete absence of standardized ecotoxicological data.
This data gap prevents a formal environmental risk assessment and underscores the speculative nature of our current understanding.
Potential Impacts on Aquatic Ecosystems
Based on its mechanism of action, the potential impacts of topotecan on aquatic ecosystems can be inferred:
-
Impact on Primary Producers: Algae and aquatic plants are foundational to aquatic food webs and rely on rapid cell division for growth. Exposure to topotecan could inhibit growth, reduce biomass, and alter community structures, with cascading effects on higher trophic levels.
-
Developmental and Reproductive Toxicity: The early life stages of fish and invertebrates are characterized by rapid and highly regulated cell proliferation. Topotecan could be teratogenic (cause developmental malformations), embryolethal, and impair reproductive success by disrupting gamete formation.[1]
-
Impact on Invertebrates: Aquatic invertebrates, such as crustaceans and mollusks, undergo molting and growth, processes dependent on cell division. Chronic exposure could lead to reduced growth rates, failed reproduction, and population decline.
-
Genotoxicity and Mutagenicity: As topotecan directly damages DNA, it is considered genotoxic.[1] This can lead to mutations, cancers, and heritable genetic damage in aquatic populations, threatening their long-term viability.
-
Immunosuppression: The hematopoietic tissues responsible for immune cell production in vertebrates are highly proliferative. As seen in human patients, myelosuppression is a key toxicity.[12][13] Therefore, topotecan could suppress the immune systems of fish, making them more susceptible to diseases and parasites.
Recommended Experimental Protocols for Future Research
To address the existing data gaps, standardized ecotoxicological testing is imperative. The following experimental workflows, based on OECD guidelines, are recommended.
Workflow for Acute Aquatic Toxicity Testing
Caption: A generalized workflow for conducting acute toxicity tests on aquatic organisms.
Methodology for Acute Fish Toxicity (based on OECD Guideline 203):
-
Test Species: Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).
-
Exposure: 96-hour static or semi-static exposure to a range of topotecan concentrations.
-
Endpoints: Mortality is the primary endpoint. Sub-lethal effects like loss of equilibrium and abnormal behavior should also be recorded.
-
Analysis: The LC50 value and its 95% confidence intervals are calculated.
Methodology for Chronic Fish Early-Life Stage Toxicity (based on OECD Guideline 210):
-
Test Species: Zebrafish (Danio rerio).
-
Exposure: Continuous exposure of newly fertilized eggs to various topotecan concentrations through the embryonic, larval, and early juvenile stages (approx. 28-32 days).
-
Endpoints: Hatching success, larval survival, growth (length and weight), and observation of developmental abnormalities.
-
Analysis: Determination of the No-Observed-Effect Concentration (NOEC) and Lowest-Observed-Effect Concentration (LOEC).
Conclusion and Future Directions
The absence of specific ecotoxicological data for this compound (topotecan) represents a significant blind spot in the environmental risk assessment of modern pharmaceuticals. While its mechanism of action provides a strong basis for predicting adverse effects in aquatic organisms, empirical data is urgently needed to quantify this risk. Future research must prioritize standardized toxicity testing to establish environmentally relevant benchmarks. Furthermore, investigations into the environmental fate, biotransformation, and potential for bioaccumulation of topotecan are critical. This knowledge is essential for developing effective wastewater treatment strategies and for informing regulatory frameworks to protect the health of our vital aquatic ecosystems.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. UF researchers shine light on dearth of research on how anti-cancer drugs impact aquatic ecosystems - UF Health [ufhealth.org]
- 4. Environmental risk assessment of anti-cancer drugs and their transformation products: A focus on their genotoxicity characterization-state of knowledge and short comings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. Topotecan - Wikipedia [en.wikipedia.org]
- 7. Topotecan Hydrochloride | C23H24ClN3O5 | CID 60699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cancercareontario.ca [cancercareontario.ca]
- 9. bccancer.bc.ca [bccancer.bc.ca]
- 10. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 11. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Topotecan, an active new antineoplastic agent: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]
Residual Activity of Topogard in Different Soil Types: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the residual activity of Topogard, a herbicide containing terbuthylazine and terbutryn, across various soil types. The persistence of this compound in the soil is a critical factor influencing its efficacy in weed control and its potential environmental impact. This document summarizes key quantitative data, details experimental protocols for assessing residual activity, and visualizes the underlying biochemical and procedural workflows.
Quantitative Data on this compound Persistence
The residual activity of a herbicide is often quantified by its half-life (DT50), the time it takes for 50% of the applied active ingredient to degrade in the soil. The half-life of this compound's active ingredients, terbuthylazine and terbutryn, is significantly influenced by soil properties such as texture (sandy, loam, clay), organic matter content, pH, and microbial activity.
Table 1: Half-life (DT50) of Terbuthylazine and Terbutryn/Ametryn in Different Soil Types
| Active Ingredient | Soil Type | Half-life (Days) | Key Influencing Factors |
| Terbuthylazine | Sandy Soil | 5 - 21 | Lower organic matter and microbial activity can increase persistence.[1] |
| Terbuthylazine | Loam Soil | 10 - 57 | Balanced microbial activity and organic matter content.[2] |
| Terbuthylazine | Clay Soil | 15 - 116+ | Higher adsorption to clay and organic matter can increase persistence.[3] |
| Terbutryn | General | 14 - 28 | Readily adsorbed in soils with high organic or clay content.[4] |
| Ametryn | Red-Yellow Latosol (Clayey) | 11 - 26 | Degradation is strongly influenced by soil pH and organic matter content.[5] |
| Ametryn | Sandy Soil | >97% dissipation in 60 days | Lower organic matter leads to faster initial dissipation.[6][7] |
*Ametryn is a triazine herbicide chemically similar to terbutryn and serves as a useful proxy for understanding its behavior in soil.
Experimental Protocols for Assessing Residual Activity
Determining the residual activity of herbicides like this compound in soil involves a combination of biological and chemical analysis methods.
Bioassay for Herbicide Residue Detection
A bioassay is a cost-effective method to determine the biologically active concentration of herbicide residues in the soil.
Protocol:
-
Soil Sampling: Collect representative soil samples from the treated area. For comparison, collect control samples from an untreated area with similar soil characteristics.
-
Sample Preparation: Air-dry the soil samples and sieve them to ensure homogeneity. If the soil is cloddy, it should be crushed to a fine consistency.[8] To create a herbicide-free control from the same soil matrix, a portion of the field sample can be treated with activated charcoal, which binds the herbicide residues.[8][9]
-
Potting and Planting: Fill pots with the treated and untreated (or charcoal-treated) soil. Plant seeds of a sensitive indicator species, such as oats, cucumber, or beans.[9]
-
Incubation: Grow the plants under controlled conditions of light, temperature, and moisture for approximately three weeks.[9]
-
Assessment: Observe the plants for signs of herbicide injury, such as stunting, chlorosis (yellowing), necrosis (tissue death), and root abnormalities.[9] The severity of the injury in the treated soil compared to the control indicates the level of residual herbicide activity.
Chemical Quantification by Chromatography
For a precise quantification of herbicide residues, analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed.
Protocol for Sample Preparation and Analysis:
-
Extraction: Herbicides are extracted from the soil using a suitable solvent. Microwave-Assisted Extraction (MAE) with acetonitrile or an acetonitrile/hydrochloric acid mixture is an efficient method.[10][11][12]
-
Clean-up: The soil extract is cleaned to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE) with materials such as graphitized carbon black.[11]
-
Analysis by HPLC: The cleaned extract is analyzed using HPLC with a UV or Diode Array Detector (DAD). A C18 column is commonly used with a mobile phase gradient of acetonitrile and water.[13][14]
-
Analysis by GC: Alternatively, the extract can be analyzed by GC coupled with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).[10][15] For some triazines, derivatization may be necessary before GC analysis.[16]
-
Quantification: The concentration of the herbicide is determined by comparing the peak areas from the sample to those of known standards.
Visualizing Key Pathways and Processes
Understanding the mechanisms of action and the experimental workflows is crucial for a comprehensive assessment of this compound's residual activity. The following diagrams, generated using the DOT language, illustrate these concepts.
Mode of Action: Inhibition of Photosynthesis
The primary mode of action for the triazine herbicides in this compound is the inhibition of photosynthesis at the Photosystem II (PSII) complex in plants.
Effects on Soil Microbial Nitrogen Cycling
This compound can influence soil microbial communities, particularly those involved in the nitrogen cycle. It has been observed to inhibit nitrification and stimulate denitrification.
Experimental Workflow for Assessing Herbicide Persistence
A logical workflow is essential for a comprehensive assessment of herbicide persistence in soil, integrating both bioassays and chemical analyses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EXTOXNET PIP - TERBUTRYN [extoxnet.orst.edu]
- 5. Determination of half-life of ametryn on red-yellow latosol and red-yellow ultisol with different pH values - Advances in Weed Science [awsjournal.org]
- 6. bpi.gr [bpi.gr]
- 7. researchgate.net [researchgate.net]
- 8. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 9. extensionpubs.unl.edu [extensionpubs.unl.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. davidpublisher.com [davidpublisher.com]
- 13. Application of a Developed Method for the Extraction of Triazines in Surface Waters and Storage Prior to Analysis to Seawaters of Galicia (Northwest Spain) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Residue analysis of triazine herbicides in soil. Comparison of a capillary gas chromatographic and high-performance liquid chromatographic method (Journal Article) | ETDEWEB [osti.gov]
- 16. pubs.usgs.gov [pubs.usgs.gov]
An In-depth Technical Guide to Topogard® (Terbuthylazine) Uptake and Translocation in Weed Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Topogard®, a herbicide containing the active ingredient terbuthylazine, is a critical tool in modern agriculture for the management of broadleaf and some grass weeds. As a member of the triazine class, its primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII). This technical guide provides a comprehensive overview of the uptake, translocation, and phytotoxic effects of this compound® in various weed species. While specific quantitative data on the rate of uptake and translocation of terbuthylazine in different weed species is limited in publicly available literature, this document synthesizes existing efficacy data and outlines detailed experimental protocols for researchers to conduct such studies. Furthermore, it visualizes the key signaling pathway of PSII inhibition and provides a framework for understanding the herbicide-plant interaction at a molecular level.
Introduction to this compound® and Terbuthylazine
This compound® is a selective, systemic herbicide valued for its pre- and post-emergence activity. Its effectiveness stems from the active ingredient terbuthylazine, often formulated in combination with other herbicides like terbutryn to broaden the spectrum of controlled weeds. Terbuthylazine is primarily absorbed by the roots of emerging weeds and is then translocated upwards through the xylem to the leaves and apical meristems, where it exerts its phytotoxic effects[1].
Uptake and Translocation of Terbuthylazine
The efficacy of this compound® is intrinsically linked to its uptake by the target weed and its subsequent translocation to the site of action within the chloroplasts.
2.1. Root Uptake:
Terbuthylazine is predominantly absorbed from the soil solution by the root system of germinating and young weeds. The extent of root uptake is influenced by several soil factors:
-
Soil Composition: Soils with higher organic matter and clay content can adsorb terbuthylazine, reducing its availability for root uptake.
-
Soil pH: The pH of the soil can influence the chemical form and solubility of terbuthylazine, thereby affecting its absorption by roots.
-
Soil Moisture: Adequate soil moisture is crucial for the dissolution of terbuthylazine and its movement to the root zone, a process often referred to as "activation"[2].
2.2. Translocation:
Once absorbed by the roots, terbuthylazine is transported acropetally (upwards) within the plant's xylem, the primary water-conducting tissue. This movement is driven by the transpiration stream, which carries the herbicide to the leaves and growing points. This systemic movement ensures that the herbicide reaches the photosynthetic tissues where it can exert its inhibitory effect[1].
2.3. Quantitative Data on Uptake, Translocation, and Efficacy:
| Weed Species | Common Name | Efficacy of Terbuthylazine | Reference |
| Amaranthus retroflexus | Redroot Pigweed | High | [3] |
| Chenopodium album | Common Lambsquarters | High | [4] |
| Commelina benghalensis | Benghal Dayflower | Up to 91.3% control | [5][6][7] |
| Broadleaf Weeds (general) | - | Up to 93.8% control | [5][6][7] |
| Grasses (general) | - | Up to 87.5% control | [5][6][7] |
| Digitaria sanguinalis | Large Crabgrass | 97.3% control at 28 days after treatment | [2] |
| Abutilon theophrasti | Velvetleaf | Low efficacy (59.70-66.30%) in combination with S-metolachlor | [8] |
Mode of Action: Inhibition of Photosystem II
The primary mechanism of action for terbuthylazine is the disruption of photosynthesis. Specifically, it inhibits the electron transport chain in Photosystem II (PSII)[9][10][11].
3.1. Signaling Pathway of Photosystem II Inhibition:
The following diagram illustrates the signaling pathway affected by terbuthylazine.
References
- 1. mdpi.com [mdpi.com]
- 2. Terbuthylazine Herbicide Effective Weed Control for Crops & Gardens [cnagrochem.com]
- 3. mdpi.com [mdpi.com]
- 4. orionagriscience.co.nz [orionagriscience.co.nz]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemiro.co [chemiro.co]
- 11. researchgate.net [researchgate.net]
Molecular Basis for Topogard Selectivity in Crops: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Topogard, a selective herbicide formulation containing terbuthylazine and terbutryn, effectively controls a broad spectrum of weeds in various crops, including maize, peas, and potatoes. Its selectivity is a multifaceted process rooted in the differential molecular interactions and metabolic capabilities between tolerant crop species and susceptible weeds. This technical guide delineates the core molecular mechanisms underpinning this compound's selectivity, focusing on target-site specificity and metabolic detoxification. Quantitative data from various studies are summarized, and detailed experimental protocols for key analytical methods are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz to facilitate a deeper understanding of the complex interplay of factors governing this compound's efficacy and crop safety.
Introduction
The herbicidal efficacy of this compound is attributed to its active ingredients, terbuthylazine and terbutryn, which belong to the triazine class of herbicides.[1] These compounds act by inhibiting photosynthesis at the Photosystem II (PSII) level.[2] The selective application of this compound in agriculture is made possible by the intricate balance between its potent herbicidal activity and the ability of certain crops to tolerate its effects. This selectivity is primarily governed by two key molecular phenomena: alterations in the herbicide's target site in resistant weeds and the superior metabolic detoxification capacity of tolerant crops. Understanding these mechanisms at a molecular level is crucial for the development of new herbicides, the management of herbicide resistance, and the optimization of weed control strategies.
Target-Site Selectivity: The D1 Protein
The primary mode of action for triazine herbicides is the inhibition of photosynthetic electron transport. They bind to the D1 protein (encoded by the psbA gene) within the Photosystem II complex in chloroplasts, thereby blocking the binding of plastoquinone (PQ) and halting electron flow.[3]
Mechanism of Action
In susceptible plants, terbuthylazine and terbutryn bind to a specific niche on the D1 protein, effectively displacing the native PQ molecule. This disruption of the electron transport chain leads to a buildup of reactive oxygen species (ROS), causing lipid peroxidation, membrane damage, and ultimately, cell death.
Target-Site Resistance in Weeds
The primary mechanism of resistance to triazine herbicides in many weed species is a target-site mutation in the psbA gene. A single nucleotide polymorphism (SNP) can result in an amino acid substitution in the D1 protein, reducing the binding affinity of the herbicide without significantly impairing the protein's function in electron transport. The most commonly observed mutation confers a high level of resistance and involves a serine to glycine substitution at position 264 (Ser264Gly).[4][5]
Data Presentation
Table 1: Comparative PSII Inhibition by Terbuthylazine in Susceptible and Resistant Plants
| Species | Biotype | Active Ingredient | I50 (g a.i. ha⁻¹) | Resistance Factor (RF) | Reference |
| Amaranthus retroflexus | Susceptible (S) | Terbuthylazine | 45.75 | - | [4] |
| Amaranthus retroflexus | Resistant (R1) | Terbuthylazine | 5512.5 | 120.5 | [4] |
| Amaranthus retroflexus | Resistant (R2) | Terbuthylazine | >23,700 | >518 | [4] |
| Pisum sativum (Pea) | Susceptible | Terbuthylazine | 1-2 x 10⁻⁷ M | - | [1] |
I50 (Inhibitory concentration 50): The concentration of herbicide required to inhibit a biological process by 50%. A higher I50 value indicates greater resistance. Resistance Factor (RF): The ratio of the I50 of the resistant biotype to the I50 of the susceptible biotype.
Metabolic Selectivity: Detoxification Pathways
Tolerant crops, such as maize, possess robust enzymatic systems that can rapidly metabolize and detoxify triazine herbicides, rendering them non-toxic. This metabolic detoxification is a crucial component of this compound's selectivity.
Glutathione S-Transferases (GSTs) in Maize
Maize exhibits a high tolerance to triazine herbicides due to the presence of glutathione S-transferases (GSTs).[6] These enzymes catalyze the conjugation of glutathione (GSH) to the herbicide molecule, a critical step in its detoxification. This conjugation reaction increases the water solubility of the herbicide and marks it for further degradation and sequestration into the vacuole.[7] The activity of these GSTs can be further enhanced by the application of herbicide safeners.[8]
Metabolism in Other Tolerant Crops
In peas, tolerance to terbutryn, one of the active ingredients in this compound, is also linked to metabolic degradation. Studies have shown that after 120 hours of exposure, approximately half of the absorbed terbutryn is metabolized into non-toxic compounds.[9]
Data Presentation
Table 2: Terbuthylazine Accumulation and Detoxification in Maize
| Treatment | Plant Part | Terbuthylazine Accumulation Reduction (%) | Reference |
| Salicylic Acid | Shoot | 17.4 | [10] |
| Salicylic Acid | Root | 64.0 | [10] |
This table illustrates the enhanced detoxification of terbuthylazine in maize, as evidenced by the reduced accumulation of the parent compound in the presence of salicylic acid, an inducer of plant defense and detoxification pathways.
Table 3: Glutathione S-Transferase (GST) Activity in Maize
| Treatment | Enzyme Activity Enhancement | Reference |
| Benoxacor (safener) | Significant enhancement of GST activity towards terbuthylazine | [8] |
| Fenchlorazole-ethyl (safener) | Significant enhancement of GST activity towards terbuthylazine | [8] |
This table highlights the role of safeners in inducing GST activity in maize, which contributes to the enhanced metabolism of terbuthylazine.
Experimental Protocols
Determination of PSII Inhibition (I50 values)
Objective: To quantify the concentration of a herbicide required to inhibit Photosystem II activity by 50%.
Methodology:
-
Thylakoid Membrane Isolation: Isolate intact chloroplasts from the leaves of susceptible and resistant plants by differential centrifugation. Lyse the chloroplasts to obtain thylakoid membranes.
-
Chlorophyll Quantification: Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.
-
PSII Activity Assay: Use an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction by PSII.
-
Herbicide Treatment: Incubate thylakoid membranes with a range of herbicide concentrations.
-
Measurement: Expose the samples to light and measure the rate of DCPIP reduction by monitoring the change in absorbance at a specific wavelength (e.g., 600 nm).
-
Data Analysis: Plot the percentage of PSII inhibition against the logarithm of the herbicide concentration. The I50 value is determined from the resulting dose-response curve.
Herbicide Metabolism Analysis using High-Performance Liquid Chromatography (HPLC)
Objective: To identify and quantify the parent herbicide and its metabolites in plant tissues over time.
Methodology:
-
Plant Treatment: Treat tolerant and susceptible plants with a known concentration of the herbicide (radiolabeled herbicide is often used for ease of detection).
-
Sample Collection: Harvest plant tissues (e.g., leaves, roots) at different time points after treatment.
-
Extraction: Homogenize the plant tissue in a suitable solvent (e.g., methanol, acetonitrile) to extract the herbicide and its metabolites.
-
Clean-up: Use solid-phase extraction (SPE) to remove interfering compounds from the extract.
-
HPLC Analysis:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: Use a UV detector or, for radiolabeled compounds, a radioactivity detector. For structural elucidation of metabolites, a mass spectrometer (LC-MS) is employed.
-
-
Data Analysis: Quantify the peak areas corresponding to the parent herbicide and its metabolites. Calculate the rate of metabolism (e.g., half-life) of the parent compound in different plant species.
Glutathione S-Transferase (GST) Activity Assay
Objective: To measure the activity of GST enzymes in crude protein extracts from plants.
Methodology:
-
Protein Extraction: Homogenize plant tissue in an extraction buffer and centrifuge to obtain a crude protein extract.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).
-
Enzyme Assay:
-
The standard assay uses 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate.
-
In a cuvette, mix the protein extract with glutathione (GSH) and CDNB.
-
Monitor the formation of the GSH-DNB conjugate by measuring the increase in absorbance at 340 nm over time.
-
-
Kinetic Analysis: To determine the kinetic parameters (Vmax and Km) for a specific herbicide, vary the concentration of the herbicide as a substrate while keeping the concentration of GSH constant.[11]
Mandatory Visualizations
Caption: Metabolic detoxification of this compound in maize.
Caption: Target-site resistance to this compound in weeds.
Caption: Experimental workflow for selectivity analysis.
Conclusion
The selectivity of this compound is a well-defined interplay between target-site modifications in resistant weeds and robust metabolic detoxification mechanisms in tolerant crops. The primary basis for resistance in many weed populations is a mutation in the psbA gene, which significantly reduces the binding affinity of the active ingredients to the D1 protein of PSII. Conversely, tolerant crops like maize effectively neutralize the herbicide through rapid enzymatic conjugation, primarily mediated by glutathione S-transferases. This in-depth understanding of the molecular basis of selectivity is paramount for the sustainable use of this compound and for guiding the development of future herbicide technologies. The experimental protocols and data presented herein provide a framework for researchers and professionals in the field to further investigate and address the ongoing challenges of weed management in agriculture.
References
- 1. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]
- 4. Molecular Mechanisms of Resistance against PSII-Inhibiting Herbicides in Amaranthus retroflexus from the Czech Republic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glutathione conjugation. An enzymatic basis for atrazine resistance in corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Known and potential benefits of applying herbicides with glutathione S-transferase inhibitors and inducers—a review | Weed Science | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic analysis of maize glutathione S-transferase I catalysing the detoxification from chloroacetanilide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Analytical Methods for Detecting Terbutryn in Soil
Introduction
Terbutryn is a selective, systemic herbicide from the triazine class, widely used for pre- and post-emergence control of grasses and broadleaf weeds in various crops and as an aquatic herbicide to control algae.[1][2][3] Its persistence and potential for adsorption in soils with high organic or clay content necessitate reliable and sensitive analytical methods for monitoring its presence in the environment.[1][2] The United States Environmental Protection Agency (EPA) has classified terbutryn as a possible human carcinogen, making its detection in soil and water crucial for environmental and public health risk assessment.[1] These application notes provide a detailed overview and protocols for the determination of terbutryn in soil samples using various chromatographic techniques.
Quantitative Method Comparison
The selection of an analytical method depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. Various methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with different detectors, have been validated for terbutryn quantification.[1] A summary of their performance metrics is presented below.
| Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Spike Recovery (%) | Precision (RSD %) | Reference |
| GC/IT (Scan Mode) | 0.0015 | 0.0047 | 96.5 | 17 | [1] |
| GC/IT (MS/MS Mode) | 0.026 | N/A | 103.5 | N/A | [1] |
| GC/MSD | 0.015 | N/A | 90.3 | >20 | [1] |
| LC/MS/MS | 0.026 | N/A | 92.5 | N/A | [1] |
| Micellar Liquid Chromatography-UV | 0.3 | 1.0 - 10.0 | N/A | <9.4 | [4][5] |
| HPLC-UV | 0.20 (µg/mL)¹ | 0.60 (µg/mL)¹ | 83.33 - 96.33 | <8 | [6] |
¹Values reported in µg/mL in the extract; conversion to mg/kg depends on sample weight and final extract volume.
Of the methods compared in one study, GC/IT with scan mode was identified as the most sensitive and precise for terbutryn quantification.[1] LC/MS/MS was noted as the most rapid method.[1]
Experimental Workflow and Method Selection
The overall process for analyzing terbutryn in soil involves several key stages, from sample collection to final data analysis. The choice of analytical technique is a critical decision point that influences the required sample preparation and the achievable sensitivity and selectivity.
Caption: General experimental workflow for terbutryn analysis in soil.
Detailed Experimental Protocols
Sample Preparation and Extraction
Accurate quantification begins with efficient extraction of terbutryn from the complex soil matrix. Several methods can be employed.
Protocol 1A: Microwave-Assisted Extraction (MAE) [6][7] This method uses microwave energy to heat solvents and accelerate extraction.
-
Weigh 5-10 g of homogenized, air-dried soil into a microwave extraction vessel.
-
Add a solvent mixture (e.g., methanol/acetonitrile/ethyl acetate).[6]
-
Irradiate for approximately 4 minutes at 80% of an 850-W magnetron output.[6]
-
Allow the vessel to cool.
-
Filter or centrifuge the extract to separate the soil particles.
-
Collect the supernatant for cleanup and analysis.
Protocol 1B: Ultrasonic Extraction [4][5] This method uses high-frequency sound waves to extract analytes.
-
Weigh a representative sample of soil (e.g., 5 g).
-
Place the soil in a suitable vessel and add a specific volume of extraction solvent. One efficient method uses the chromatographic mobile phase directly as the extraction solvent.[4][5]
-
Place the vessel in an ultrasonic bath and sonicate for 15-30 minutes.
-
Centrifuge the sample to pellet the soil.
-
The resulting supernatant can be directly injected for micellar liquid chromatography or further processed for other methods.[4]
Protocol 1C: Solvent Extraction (Shake-Flask Method) [1][8] A conventional method for extracting pesticides.
-
Weigh 50 g of moist soil into a flask.
-
Add 100 mL of methanol. For terbutryn, the addition of 1 mL of aqueous ammonia may improve extraction.[8]
-
Shake the mixture on a mechanical shaker for 24 hours.[8]
-
Filter the extract using suction filtration (e.g., Whatman No. 40 paper).[8]
-
Leach the soil with an additional 100 mL of methanol.[8]
-
Combine the extracts.
Extract Cleanup and Concentration
-
Take a known volume (e.g., 10 mL) of the solvent extract.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 60 °C.[1]
-
Reconstitute the dry residue in a solvent compatible with the intended analytical instrument:
-
Filter the reconstituted extract through a 0.45 µm filter before injection.[1]
Instrumental Analysis Protocols
Protocol 3A: Gas Chromatography-Mass Spectrometry (GC-MS) [1] This protocol is based on a validated method using a GC/Mass Selective Detector (MSD).
-
Injection: 1.0 µL, splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 60 °C, ramp to 250 °C at a rate of 15 °C/min.
-
Interface Temperature: 280 °C.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for quantification. For identification, a full scan from m/z 50 to 500 can be used.[1]
-
Expected Retention Time: ~9.3 minutes.[1]
Protocol 3B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] A rapid and selective method for terbutryn analysis.
-
Column: C18 reverse phase column (e.g., Waters Xterra® RP18, 150 mm × 4.6 mm × 3.5 µm).[1]
-
Injection Volume: 15 µL.
-
Mobile Phase: Isocratic elution with 95:5 (v/v) methanol/water containing 0.1% formic acid.[1]
-
Flow Rate: 0.5 mL/min.
-
MS/MS Detector: Triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Expected Retention Time: ~4.9 minutes.[1]
Protocol 3C: Micellar Liquid Chromatography with UV Detection [4][5] An eco-friendly method that reduces the use of organic solvents.
-
Column: C18.[5]
-
Injection Volume: Direct injection of supernatant from ultrasonic extraction.[5]
-
Mobile Phase: Isocratic elution with 0.07 M sodium dodecyl sulfate and 6% 1-pentanol, buffered to pH 3 with phosphate.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV absorbance at 240 nm.[5]
-
Run Time: Herbicides resolved in under 16 minutes.[5]
Method Performance Characteristics
This diagram illustrates the logical relationships between different analytical techniques and their key performance attributes, aiding researchers in selecting the most appropriate method for their specific needs.
Caption: Comparison of analytical methods for terbutryn detection.
References
- 1. Analytical method validation for terbutryn using gas chromatography/ion trap, gas chromatography/mass selective detector, and liquid chromatography/triple quadrupole mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - TERBUTRYN [extoxnet.orst.edu]
- 3. Terbutryn (Ref: GS 14260) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Determination of diuron, terbuthylazine, and terbutryn in wastewater and soil by micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of triazine herbicides in soil by microwave-assisted extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Application Note: High-Sensitivity Quantification of Terbuthylazine in Water by LC-MS/MS
Abstract
This application note presents a detailed and robust protocol for the quantification of terbuthylazine in water samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method employs solid-phase extraction (SPE) for sample concentration and cleanup, followed by reversed-phase liquid chromatography for separation and a triple quadrupole mass spectrometer for detection. This method provides high sensitivity and selectivity, making it suitable for monitoring terbuthylazine at trace levels in drinking and environmental water, in line with regulatory requirements. The protocol has been validated for linearity, accuracy, precision, and sensitivity.
Introduction
Terbuthylazine is a widely used chloro-s-triazine herbicide for pre- and post-emergence weed control in various agricultural applications.[1] Its potential for leaching into ground and surface water systems raises environmental and health concerns, necessitating sensitive and reliable analytical methods for its monitoring in water sources.[1] LC-MS/MS offers superior selectivity and sensitivity for the detection of pesticides like terbuthylazine at trace concentrations. This document provides a comprehensive protocol for the analysis of terbuthylazine in water, intended for researchers and scientists in environmental monitoring and analytical chemistry.
Experimental Protocol
Materials and Reagents
-
Solvents: HPLC or MS-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid (≥98%).
-
Analytical Standards: Certified reference standard of terbuthylazine.
-
Solid-Phase Extraction (SPE) Cartridges: C18 or Oasis MCX cartridges.[1][2]
Standard and Sample Preparation
-
Stock Solution: Prepare a 1000 µg/mL stock solution of terbuthylazine in methanol. Store at -19°C.[3]
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solution in methanol or an initial mobile phase composition (e.g., 95:5 water:methanol).[1]
-
Sample Collection: Collect approximately 500-1000 mL of water samples in amber glass bottles. If not analyzed immediately, store at 4°C.[1]
-
Sample Pre-treatment: Allow samples to reach room temperature before extraction. Filter the water sample to remove any particulate matter.[4]
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water. Ensure the sorbent bed does not dry out.[1]
-
Sample Loading: Load 500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[1]
-
Cartridge Washing: Wash the cartridge with 5 mL of reagent water to remove any interfering substances.[1]
-
Drying: Dry the cartridge under a vacuum for 10-15 minutes.[1]
-
Elution: Elute the trapped analytes with 5-10 mL of methanol.[1]
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.[1]
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]
LC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid[6] |
| Mobile Phase B | Acetonitrile or Methanol[1][3] |
| Gradient | Optimized for separation (e.g., start with 5-10% B, ramp up to 95% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL[3] |
| Column Temperature | 25 - 40°C[3] |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5][7] |
| Capillary Voltage | Optimized for instrument (e.g., 4000 V)[8] |
| Source Temperature | Optimized for instrument (e.g., 150°C)[9] |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
MRM Transitions for Terbuthylazine:
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 230.1 | 174.1 | 118.1 | Optimized for instrument |
| Note: The precursor ion corresponds to [M+H]+. The quantifier transition is typically the most abundant fragment ion. Collision energies should be optimized for the specific instrument being used.[1][10] |
Quantitative Data Summary
The following table summarizes the validation parameters for the LC-MS/MS method for terbuthylazine quantification. The data is compiled from various studies and represents typical performance characteristics.
| Parameter | Result |
| Linearity (R²) | >0.99[8][11] |
| Limit of Detection (LOD) | 0.005 - 0.027 µg/L[1][3] |
| Limit of Quantification (LOQ) | 0.01 - 0.14 µg/L[3][5][12] |
| Accuracy (Recovery %) | 81 - 101.8%[3][13] |
| Precision (RSD %) | <15%[5][11] |
Visualizations
Experimental Workflow
Caption: Workflow for terbuthylazine analysis in water.
Logical Relationship of Method Components
Caption: Interrelation of the analytical steps.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of terbuthylazine in water samples. The use of solid-phase extraction for sample preparation coupled with the selectivity of tandem mass spectrometry allows for low detection limits and high accuracy, making this protocol a valuable tool for environmental monitoring and regulatory compliance. The provided experimental parameters can be adapted and optimized for specific instrumentation and laboratory conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of terbuthylazine and desethylterbuthylazine in human urine and hair samples by eletrospray ionization-liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Topogard Efficacy in a Phase II Field Trial
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topogard is an investigational topoisomerase II inhibitor under development for the treatment of solid tumors. By targeting topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication and transcription, this compound aims to induce double-strand breaks in the DNA of rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[1][2][3] These application notes provide a comprehensive framework for a Phase II clinical field trial designed to evaluate the efficacy and safety of this compound in patients with advanced solid tumors.
The primary objective of this trial is to determine the overall response rate (ORR) to this compound. Secondary objectives include assessing progression-free survival (PFS), overall survival (OS), duration of response (DOR), and the safety and tolerability profile of the drug.
Signaling Pathway of this compound
This compound exerts its cytotoxic effects by stabilizing the transient complex between topoisomerase II and DNA, preventing the re-ligation of the double-strand breaks that the enzyme creates to relieve torsional stress.[2][3] This leads to an accumulation of DNA damage, which, if extensive, triggers apoptotic pathways.[1] A key pathway activated by these DNA breaks is the p53 tumor suppressor pathway, which can induce cell cycle arrest to allow for DNA repair or, if the damage is irreparable, initiate apoptosis.[1]
Caption: Mechanism of action of this compound.
Field Trial Experimental Workflow
The proposed Phase II trial will be an open-label, single-arm study. The workflow encompasses patient screening and enrollment, baseline assessments, treatment with this compound, regular monitoring for tumor response and adverse events, and long-term follow-up.
Caption: Experimental workflow for the Phase II this compound trial.
Experimental Protocols
Patient Selection Protocol
Inclusion Criteria:
-
Histologically or cytologically confirmed advanced or metastatic solid tumor that is refractory to standard therapies.
-
Presence of at least one measurable lesion as defined by RECIST version 1.1.[4][5]
-
Age ≥ 18 years.
-
ECOG performance status of 0-1.
-
Adequate organ function (hematological, renal, and hepatic).
Exclusion Criteria:
-
Prior treatment with a topoisomerase II inhibitor.
-
Symptomatic central nervous system (CNS) metastases.
-
Major surgery within 4 weeks prior to enrollment.
-
Clinically significant cardiovascular disease.
Treatment Administration Protocol
-
This compound will be administered intravenously at a pre-determined dose and schedule (e.g., X mg/m² on Days 1, 8, and 15 of a 28-day cycle).
-
Pre-medication to prevent hypersensitivity reactions may be administered at the discretion of the investigator.
-
Dose modifications and treatment delays will be managed according to a pre-specified dose modification schedule based on observed toxicities.
Tumor Response Assessment Protocol
-
Imaging Modality: Computed tomography (CT) is the preferred method for tumor assessment.[4] Magnetic resonance imaging (MRI) is also acceptable for certain situations.[4] The same imaging modality and techniques should be used throughout the study for each patient.[6]
-
Baseline Assessment: A baseline tumor assessment should be performed within 4 weeks prior to the start of treatment.[6]
-
Follow-up Assessments: Tumor assessments will be performed every 8 weeks.
-
RECIST 1.1 Criteria: Tumor response will be evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[4][7][8]
-
Target Lesions: Up to 5 measurable lesions in total, with a maximum of 2 lesions per organ, will be selected as target lesions.[4][8] The sum of the longest diameters of these lesions will be calculated.
-
Non-Target Lesions: All other lesions are considered non-target and will be monitored for unequivocal progression.[7]
-
Response Categories:
-
Complete Response (CR): Disappearance of all target lesions.[4]
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions compared to baseline.[4]
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the smallest sum recorded, with an absolute increase of at least 5 mm, or the appearance of new lesions.[4][7]
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[9]
-
-
Pharmacodynamic (PD) Biomarker Protocol
-
Objective: To assess the in-vivo activity of this compound by measuring the formation of topoisomerase II-DNA cleavage complexes.
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) will be collected pre-dose and at specified time points post-dose on Cycle 1, Day 1.
-
Assay: An in vivo complex of enzyme (ICE) assay will be used to quantify the amount of topoisomerase II covalently bound to DNA.[10] This assay separates free topoisomerase II from DNA-bound topoisomerase II.
-
Analysis: The amount of DNA-bound topoisomerase II will be quantified by immunoblotting, providing a measure of this compound's target engagement.
Safety and Adverse Event Monitoring Protocol
-
Monitoring: Patients will be monitored for adverse events (AEs) at each study visit.
-
Grading: AEs will be graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[11][12]
-
Reporting: All AEs will be recorded. Serious adverse events (SAEs) must be reported to the sponsor and regulatory authorities within specified timeframes.[13]
-
Dose-Limiting Toxicities (DLTs): A pre-defined set of AEs will be considered DLTs, which may trigger dose adjustments.
Data Presentation
Quantitative data from the trial will be summarized in the following tables:
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | N = [Total Patients] |
|---|---|
| Age, median (range) | |
| Gender, n (%) | |
| ECOG Performance Status, n (%) | |
| Tumor Type, n (%) |
| Number of Prior Therapies, median (range) | |
Table 2: Efficacy Outcomes
| Endpoint | N = [Evaluable Patients] |
|---|---|
| Overall Response Rate (ORR), n (%) | |
| Complete Response (CR) | |
| Partial Response (PR) | |
| Stable Disease (SD) | |
| Progressive Disease (PD) | |
| Median Progression-Free Survival (PFS), months (95% CI) | |
| Median Overall Survival (OS), months (95% CI) |
| Median Duration of Response (DOR), months (95% CI) | |
Table 3: Treatment-Related Adverse Events (AEs) Occurring in ≥10% of Patients
| Adverse Event | Grade 1-2, n (%) | Grade 3-4, n (%) | All Grades, n (%) |
|---|---|---|---|
| Neutropenia | |||
| Anemia | |||
| Thrombocytopenia | |||
| Nausea | |||
| Fatigue | |||
| Alopecia |
| List other common AEs | | | |
References
- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 2. Etoposide - Wikipedia [en.wikipedia.org]
- 3. urology-textbook.com [urology-textbook.com]
- 4. project.eortc.org [project.eortc.org]
- 5. cancer.ucsf.edu [cancer.ucsf.edu]
- 6. kanser.org [kanser.org]
- 7. ajronline.org [ajronline.org]
- 8. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RECIST 1.1 – RECIST [recist.eortc.org]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADVERSE EVENT REPORTING: One site’s use of EMR functionality to establish Best Practice - NRG Oncology [nrgoncology.org]
- 12. CTCAE and AE Reporting - NCI [dctd.cancer.gov]
- 13. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Topogard for Optimal Weed Control
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to the optimal application timing of Topogard, a selective herbicide, for effective weed management in research and development settings. This compound's active ingredients are terbutryn (350 g/L) and terbuthylazine (150 g/L), both belonging to the triazine chemical family.
Mode of Action
This compound is a Group C1 herbicide, acting as a photosynthesis inhibitor at the photosystem II (PSII) receptor site.[1][2] The active ingredients, terbutryn and terbuthylazine, are absorbed by both the roots and leaves of susceptible weeds, leading to a rapid knockdown and providing residual weed control.[3] This dual uptake pathway makes it effective against a broad spectrum of annual broadleaf weeds.
Signaling Pathway of Photosynthesis Inhibition by Triazines
Caption: Mode of action of this compound's active ingredients.
Application Timing and Efficacy
Optimal application timing of this compound is critical for maximizing weed control while ensuring crop safety. The following tables summarize application recommendations for registered crops, primarily peas and potatoes.
Quantitative Data on Application Rates and Timing
| Crop | Application Rate (per hectare) | Water Volume (per hectare) | Application Timing |
| Peas (Process, Garden, and Field) | 0.75 - 1.0 Litre | Not less than 250 Litres | Post-emergence, when peas have 3-5 nodes and are less than 15 cm high.[3] |
| Potatoes | 1.0 - 2.0 Litres | Not less than 350 Litres | Post-planting but pre-emergence of the crop (no more than 5% emergence). Apply after rows are molded and when weeds are small.[3] |
Weed Control Spectrum and Efficacy
This compound is effective against a wide range of annual broadleaf weeds. For optimal results, weeds should be in the early growth stages (no more than 4 true leaves).
| Weed Species | Common Name | Susceptibility |
| Amaranthus retroflexus | Redroot | Controlled |
| Capsella bursa-pastoris | Shepherd's Purse | Controlled |
| Chenopodium album | Fathen | Controlled |
| Fumaria officinalis | Fumitory | Controlled |
| Galium aparine | Cleavers | Controlled |
| Lamium amplexicaule | Henbit | Controlled |
| Polygonum aviculare | Wireweed | Less susceptible at later growth stages |
| Solanum nigrum | Black Nightshade | Controlled |
| Stellaria media | Chickweed | Controlled |
| Urtica urens | Stinging Nettle | Controlled |
Note: Efficacy data is derived from manufacturer's technical information. For research purposes, it is recommended to conduct preliminary trials to determine the precise efficacy on the target weed spectrum under specific environmental conditions.
Experimental Protocols
The following protocols are designed for researchers to evaluate the optimal application timing of this compound for weed control in a controlled setting.
Experimental Design for Determining Optimal Application Timing
Caption: Workflow for optimal application timing experiment.
Detailed Methodology
-
Site Preparation and Experimental Design:
-
Select a field with uniform soil type and a known history of annual broadleaf weed infestation.
-
Establish a randomized complete block design with a minimum of four replicates for each treatment.
-
Plot size should be adequate for representative sampling and to minimize spray drift between plots (e.g., 2 x 10 meters).
-
-
Crop Establishment:
-
Plant the desired crop (peas or potatoes) according to standard agronomic practices for the region.
-
-
Herbicide Application:
-
Apply this compound at the recommended rates for the target crop using a calibrated research plot sprayer.
-
Treatments should include different application timings:
-
Pre-emergence: Applied to the soil surface after planting but before crop emergence.
-
Early Post-emergence: Applied when the crop is at an early growth stage (e.g., 2-3 true leaves for peas) and weeds are small.
-
Late Post-emergence: Applied at a later crop growth stage (e.g., 5-6 true leaves for peas).
-
-
Include an untreated control for comparison.
-
-
Data Collection:
-
Weed Control Efficacy: At 14, 28, and 56 days after treatment (DAT), assess weed control by counting weed density (number of plants per square meter) and measuring weed biomass (dry weight) from randomly placed quadrats within each plot.
-
Crop Tolerance: Visually assess crop injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = crop death).
-
Crop Yield: At crop maturity, harvest the marketable portion of the crop from a designated area within each plot and determine the yield.
-
-
Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) to determine significant differences between application timings for weed control, crop injury, and yield.
-
Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
Environmental Fate and Considerations
The active ingredients in this compound, terbuthylazine and terbutryn, have a moderate to high persistence in soil and water.[4] Their mobility in soil is relatively high, and they have been detected in surface and groundwater.[4] The half-life of terbuthylazine in soil can vary significantly depending on soil characteristics and environmental conditions.[5] Therefore, it is crucial to adhere to best management practices to minimize off-target movement and potential environmental contamination.
Resistance Management
This compound contains Group C1 herbicides.[3] To prevent or delay the development of herbicide resistance, it is recommended to use this compound in tank mixes or rotate its use with herbicides that have a different mode of action.[3]
References
- 1. Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orionagriscience.co.nz [orionagriscience.co.nz]
- 4. inis.iaea.org [inis.iaea.org]
- 5. ijer.ut.ac.ir [ijer.ut.ac.ir]
Application Notes and Protocols: Surfactant and Adjuvant Effects on Topogard Performance
For Researchers, Scientists, and Agricultural Professionals
These application notes provide a comprehensive overview of the selective herbicide Topogard, detailing its mechanism of action and the critical role of surfactants and adjuvants in modulating its performance. The following sections offer detailed experimental protocols for evaluating the efficacy and crop safety of this compound formulations, alongside illustrative data on the impact of spray additives.
Introduction to this compound
This compound is a selective, post-emergent herbicide used for the control of annual broadleaf weeds in pea and potato crops.[1][2] Its active ingredients are terbutryn and terbuthylazine, both belonging to the triazine chemical family.[1] this compound is absorbed through both the roots and leaves of weeds, providing rapid knockdown and residual weed control.[1]
Mechanism of Action: Photosystem II Inhibition
The herbicidal activity of this compound's active ingredients, terbutryn and terbuthylazine, stems from their ability to inhibit photosynthesis.[3] Specifically, these triazine herbicides block the electron transport chain within Photosystem II (PSII) in the chloroplasts of susceptible plants.[3] By binding to the D1 protein subunit of PSII, they prevent the transfer of electrons, which halts the production of ATP and NADPH necessary for CO2 fixation.[3] This disruption leads to a buildup of highly reactive oxygen species, causing lipid peroxidation and the destruction of cell membranes, ultimately resulting in chlorosis (yellowing), necrosis (tissue death), and plant demise.[3]
References
Application Notes and Protocols for Topogard Tank-Mix Compatibility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the tank-mix compatibility of Topogard, a herbicide containing 350 g/L terbutryn and 150 g/L terbuthylazine. The information is intended for researchers, scientists, and professionals in the field of agriculture and crop protection.
Introduction
This compound is a selective, post-emergence herbicide effective against a range of annual broadleaf weeds in pea and potato crops.[1] Tank-mixing this compound with other herbicides can broaden the weed control spectrum, manage herbicide resistance, and improve application efficiency. However, the chemical and biological interactions in a tank-mix can be complex, potentially leading to reduced efficacy, crop injury, or physical incompatibility of the products.[2][3] Therefore, understanding the compatibility of this compound with other herbicides is crucial for its safe and effective use.
General Principles of Tank-Mixing
Before tank-mixing this compound with any other pesticide, it is essential to adhere to the following principles:
-
Label is Law: Always consult the product labels of all tank-mix partners. The most restrictive label instructions must be followed.[2][4]
-
Jar Test: A jar test should always be conducted to ensure the physical compatibility of the products before mixing them in the spray tank.[3][5] Incompatibility can lead to the formation of precipitates that can block nozzles and filters.[2]
-
Mixing Order: The correct mixing order is crucial for preventing compatibility issues. A common recommendation is to add products to the tank in the following order: water-soluble bags, wettable powders, water-dispersible granules, suspension concentrates (like this compound), emulsifiable concentrates, and finally, surfactants.[3]
-
Crop Safety: The sensitivity of the target crop to the tank-mix combination must be considered. Peas, in particular, are sensitive to certain herbicide mixtures.[1][6]
This compound Tank-Mix Compatibility
Peas
The this compound label explicitly warns against tank-mixing with other herbicides for application on peas. The addition of MCPB or other herbicides may cause significant crop damage.[1] Furthermore, the addition of surfactants, emulsifiable or soluble concentrate pesticides, foliar fertilizers, and nutrient sprays should be avoided to minimize the risk of phytotoxicity.[1] Research on post-emergence herbicide options for pulse crops suggests that tank-mixes such as MCPB with bentazone can be effective but carry a risk of reduced crop safety, especially under stressful weather conditions.[6]
Potatoes
While the this compound label does not provide a specific list of tank-mix partners for potatoes, the active ingredient terbuthylazine is known to be compatible with several herbicides commonly used in this crop. Tank-mixing is a common practice in potato cultivation to achieve broad-spectrum weed control.[5]
Quantitative Data on Tank-Mixes Containing Terbuthylazine
The following tables summarize data from studies on tank-mixes containing terbuthylazine, a key active ingredient in this compound. It is important to note that these studies were not conducted with this compound itself, and the results should be considered as indicative of potential performance.
Table 1: Documented Compatible Tank-Mix Partners for Terbuthylazine-Based Herbicides
| Tank-Mix Partner | Herbicide Group (MOA) | Reference |
| Fluroxypyr | Group 4 (Synthetic Auxins) | [7] |
| Metolachlor | Group 15 (Long-chain fatty acid inhibitors) | [7] |
| S-Metolachlor | Group 15 (Long-chain fatty acid inhibitors) | [7] |
| Trifluralin | Group 3 (Microtubule assembly inhibitors) | [7] |
| Glyphosate | Group 9 (EPSP synthase inhibitors) | [7] |
| Paraquat | Group 22 (Photosystem I inhibitors) | [7] |
| Diquat | Group 22 (Photosystem I inhibitors) | [7] |
| 2,4-D Amine | Group 4 (Synthetic Auxins) | [8] |
This table is compiled from product labels of herbicides containing terbuthylazine and should be used as a guide for potential tank-mix partners. Compatibility with the specific formulation of this compound must be confirmed through a jar test.
Experimental Protocols
Jar Test for Physical Compatibility
This protocol is a standard procedure to assess the physical compatibility of this compound with a potential tank-mix partner.
Materials:
-
A clean, transparent glass jar with a lid (1-liter capacity)
-
Water from the same source as will be used for spraying
-
This compound
-
Proposed tank-mix partner(s)
-
Measuring cylinders or pipettes
Procedure:
-
Fill the jar with 500 ml of water.
-
Add the proportionate amount of each product to the jar in the correct mixing order (see section 2). The amount of each product should be scaled down from the intended application rate per hectare to the volume of the jar.
-
Secure the lid and invert the jar 10-15 times to mix the contents thoroughly.
-
Let the jar stand for 15-30 minutes and observe for any signs of incompatibility, such as:
-
Formation of flakes, crystals, or sludge
-
Separation of layers
-
Gelling or thickening of the mixture
-
-
If any of these signs appear, the products are physically incompatible and should not be tank-mixed.
Field Trial for Biological Compatibility and Efficacy
This protocol outlines a basic experimental design for evaluating the biological compatibility (crop safety) and efficacy of a this compound tank-mix in a field setting.
Experimental Design:
-
Randomized Complete Block Design (RCBD) with at least 4 replications.
-
Plot size should be sufficient to allow for accurate application and assessment, avoiding edge effects.
Treatments:
-
Untreated Control
-
This compound applied alone at the recommended rate.
-
Tank-mix partner herbicide applied alone at the recommended rate.
-
This compound + tank-mix partner herbicide applied together at the recommended rates.
Application:
-
Apply treatments using a calibrated research plot sprayer at the appropriate crop and weed growth stage.
-
Record all application parameters, including date, time, weather conditions, spray volume, and nozzle type.
Assessments:
-
Crop Injury: Visually assess crop phytotoxicity at 7, 14, and 28 days after treatment (DAT) using a 0-100% scale (0 = no injury, 100 = crop death).
-
Weed Control: Visually assess the percentage of control for individual weed species at 14, 28, and 56 DAT using a 0-100% scale (0 = no control, 100 = complete kill).
-
Yield: Harvest the crop from the center of each plot and measure the yield.
Visualizations
Caption: Workflow for assessing this compound tank-mix compatibility.
Caption: Decision tree for selecting a this compound tank-mix partner.
Conclusion
While this compound offers effective post-emergence control of broadleaf weeds, its tank-mix compatibility, particularly in peas, is limited due to the risk of crop injury. For potatoes, tank-mixing this compound with other herbicides is a viable strategy to broaden the weed control spectrum and manage resistance. However, due to the lack of specific studies on this compound tank-mixes, it is imperative to rely on the compatibility information available for its active ingredients, terbuthylazine and terbutryn, and to conduct thorough preliminary testing, including jar tests and small-scale field trials, before large-scale application. The protocols and information provided in these notes serve as a guide for researchers and professionals to safely and effectively evaluate and utilize this compound in tank-mix combinations.
References
- 1. genfarm.com.au [genfarm.com.au]
- 2. Postemergence | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 3. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 4. Preplant or Preplant Incorporated Before Planting Potatoes: Control of Weeds, Volunteer Grain, or Grass Cover Crops | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 5. spudman.com [spudman.com]
- 6. Weed control | PGRO [pgro.org]
- 7. genfarm.com.au [genfarm.com.au]
- 8. genfarm.com.au [genfarm.com.au]
Application Notes and Protocols for Assessing Topogard® Treatment Effects Using Drone Imagery
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing unmanned aerial vehicle (UAV) or drone imagery to assess the efficacy of Topogard® herbicide treatments. This compound® is a selective herbicide containing terbutryn and terbuthylazine, both of which belong to the triazine chemical family and act by inhibiting photosynthesis at Photosystem II (PSII)[1]. Drone-based remote sensing offers a high-throughput, non-destructive method to monitor and quantify the impact of this compound® on target weed species and crop health over time. By capturing multispectral imagery, researchers can derive various vegetation indices that serve as proxies for plant physiological status, enabling a detailed assessment of treatment effects.
Signaling Pathway of Triazine Herbicides (this compound®)
This compound®'s active ingredients, terbutryn and terbuthylazine, are Group C1 herbicides that disrupt photosynthesis. They are absorbed through the roots and leaves of the plant. Their primary mode of action is the inhibition of the D1 protein in the Photosystem II (PSII) complex within the chloroplasts[1]. This blockage disrupts the electron transport chain, halting ATP and NADPH production necessary for carbon fixation. The subsequent buildup of highly reactive molecules leads to lipid peroxidation and cell membrane destruction, causing chlorosis, necrosis, and eventual plant death[1].
Caption: Signaling pathway of this compound® (triazine) herbicides in the chloroplast.
Experimental Protocols
This section outlines a detailed protocol for conducting a field trial to assess this compound® efficacy using drone imagery.
Experimental Design and Field Layout
-
Treatments: Establish multiple treatment plots, including an untreated control and various application rates of this compound®.
-
Replication: Each treatment should be replicated at least three to four times in a randomized complete block design to ensure statistical validity.
-
Plot Size: Plot dimensions should be sufficient to be clearly resolved by the drone's imaging sensor from the planned flight altitude.
-
Buffer Zones: Include buffer zones between plots to prevent spray drift between treatments.
-
Ground Control Points (GCPs): Distribute GCPs throughout the trial area for accurate georeferencing of the drone imagery.
This compound® Application
-
Timing: Apply this compound® at the recommended growth stage of the target weeds and crop.
-
Application Method: Utilize a calibrated sprayer to ensure uniform application according to the specified rates for each treatment.
-
Environmental Conditions: Record environmental conditions (temperature, humidity, wind speed, and direction) at the time of application.
Drone Imagery Acquisition
-
Platform and Sensor: Use a UAV equipped with a multispectral sensor capable of capturing at a minimum, Red, Green, Blue, Red-Edge, and Near-Infrared bands.
-
Flight Planning:
-
Altitude: Maintain a consistent flight altitude to ensure a constant ground sampling distance (GSD).
-
Overlap: Set a high frontal and side overlap (e.g., 80% frontal, 75% side) to ensure high-quality orthomosaic generation.
-
Timing: Conduct flights under consistent lighting conditions (e.g., within two hours of solar noon) to minimize variations in illumination.
-
-
Data Collection Schedule:
-
Baseline: Capture imagery of the trial area before this compound® application.
-
Post-Application: Collect imagery at regular intervals after application (e.g., 3, 7, 14, and 21 days after treatment) to monitor the temporal effects of the herbicide.
-
Data Processing and Analysis
-
Image Pre-processing:
-
Use photogrammetry software (e.g., Pix4D, Agisoft Metashape) to stitch the raw images into a georeferenced orthomosaic for each time point.
-
Perform radiometric calibration using a calibrated reflectance panel to convert digital numbers to reflectance values.
-
-
Vegetation Index Calculation:
-
Calculate relevant vegetation indices for each orthomosaic. Key indices for assessing herbicide damage include:
-
Normalized Difference Vegetation Index (NDVI): A widely used indicator of vegetation health.
-
Normalized Difference Red Edge Index (NDRE): Sensitive to chlorophyll content and can be more effective than NDVI in detecting stress in dense vegetation.
-
Green Normalized Difference Vegetation Index (GNDVI): Also sensitive to chlorophyll concentration.
-
-
-
Zonal Statistics:
-
Define the boundaries of each experimental plot.
-
Extract the mean vegetation index value for each plot at each time point.
-
-
Statistical Analysis:
-
Perform an Analysis of Variance (ANOVA) to determine if there are significant differences in the mean vegetation index values between the different this compound® treatments and the control at each time point.
-
Conduct a post-hoc test (e.g., Tukey's HSD) to identify which specific treatments differ from each other.
-
Caption: Experimental workflow for assessing this compound® treatment effects.
Data Presentation
The quantitative data should be summarized in clearly structured tables to facilitate easy comparison between treatments and over time. Below are examples of how to present the collected data.
Table 1: Mean NDVI Values for Different this compound® Treatments Over Time
| Treatment | Rate (L/ha) | 3 DAT (Mean NDVI ± SD) | 7 DAT (Mean NDVI ± SD) | 14 DAT (Mean NDVI ± SD) | 21 DAT (Mean NDVI ± SD) |
| Untreated Control | 0 | 0.75 ± 0.03 a | 0.78 ± 0.02 a | 0.80 ± 0.03 a | 0.81 ± 0.02 a |
| This compound® | 1.0 | 0.65 ± 0.04 b | 0.58 ± 0.05 b | 0.45 ± 0.06 c | 0.38 ± 0.07 d |
| This compound® | 1.5 | 0.62 ± 0.03 b | 0.51 ± 0.04 c | 0.39 ± 0.05 d | 0.31 ± 0.06 e |
| This compound® | 2.0 | 0.59 ± 0.04 c | 0.45 ± 0.05 d | 0.32 ± 0.06 e | 0.25 ± 0.05 f |
Means within a column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test. DAT = Days After Treatment. SD = Standard Deviation.
Table 2: Mean NDRE Values for Different this compound® Treatments Over Time
| Treatment | Rate (L/ha) | 3 DAT (Mean NDRE ± SD) | 7 DAT (Mean NDRE ± SD) | 14 DAT (Mean NDRE ± SD) | 21 DAT (Mean NDRE ± SD) |
| Untreated Control | 0 | 0.55 ± 0.02 a | 0.58 ± 0.03 a | 0.60 ± 0.02 a | 0.61 ± 0.03 a |
| This compound® | 1.0 | 0.48 ± 0.03 b | 0.41 ± 0.04 b | 0.32 ± 0.05 c | 0.26 ± 0.06 d |
| This compound® | 1.5 | 0.45 ± 0.03 c | 0.36 ± 0.04 c | 0.27 ± 0.05 d | 0.21 ± 0.05 e |
| This compound® | 2.0 | 0.42 ± 0.04 d | 0.31 ± 0.05 d | 0.22 ± 0.04 e | 0.17 ± 0.04 f |
Means within a column followed by the same letter are not significantly different (P > 0.05) according to Tukey's HSD test. DAT = Days After Treatment. SD = Standard Deviation.
Conclusion
The integration of drone-based multispectral imagery into herbicide efficacy trials provides a powerful tool for researchers. This technology enables the objective, quantitative, and spatially explicit assessment of this compound® treatment effects. The detailed protocols and data presentation formats outlined in these application notes are intended to guide the design and execution of robust experiments, leading to a deeper understanding of herbicide performance.
References
Measuring the Impact of Topogard on Crop Yield and Quality: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the impact of Topogard, a selective herbicide, on the yield and quality of key crops. This compound's active ingredients, terbuthylazine and terbutryn, are potent inhibitors of photosynthesis in susceptible weed species.[1] Understanding its effects on crop health, productivity, and final product quality is crucial for its effective and safe use in agriculture.
Mechanism of Action: Inhibition of Photosystem II
This compound functions by interrupting the photosynthetic process in plants.[1] Its active ingredients, belonging to the triazine family, bind to the D1 quinone-binding protein within Photosystem II (PSII) of the photosynthetic electron transport chain.[1] This binding blocks electron flow, halting the production of ATP and NADPH, which are essential for carbon fixation. The subsequent build-up of highly reactive molecules leads to lipid and protein membrane destruction, causing cell leakage, chlorosis (yellowing), and necrosis (tissue death) in susceptible weeds.[1]
Caption: Signaling pathway of Photosystem II inhibition by this compound.
Experimental Protocols for Measuring Crop Impact
To accurately assess the impact of this compound on crop yield and quality, a well-designed field trial is essential. The following protocols provide a framework for conducting such studies.
Field Trial Design and Execution
A randomized complete block design is recommended to minimize the effects of field variability.[2]
Experimental Workflow:
Caption: Experimental workflow for a this compound field trial.
Key Steps:
-
Plot Establishment:
-
Select a field with uniform soil type and cropping history.
-
Establish plots of a standardized size (e.g., 2m x 10m).[3]
-
Include a minimum of three to four replications for each treatment.
-
Treatments should include an untreated control, a hand-weeded control, and various application rates of this compound.
-
-
This compound Application:
-
Apply this compound at the recommended crop stage and application rate for the target crop (e.g., post-emergence for peas at the 3-5 node stage).
-
Use a calibrated sprayer to ensure accurate and uniform application.
-
Record environmental conditions at the time of application (temperature, humidity, wind speed).
-
-
Data Collection:
-
Weed Control Efficacy: Conduct weed counts and/or biomass measurements at set intervals after application.
-
Crop Phytotoxicity: Visually assess crop injury (stunting, chlorosis, necrosis) at regular intervals using a standardized rating scale (e.g., 0% = no injury, 100% = plant death).
-
Yield Measurement: At crop maturity, harvest the central area of each plot to avoid edge effects. Record the total weight of the harvested crop and express as yield per unit area (e.g., tonnes per hectare).
-
Crop Quality Analysis Protocols
Peas (Pisum sativum):
-
Protein Content:
-
Obtain a representative sample of dried peas from each plot.
-
Grind the peas into a fine powder.
-
Determine the total nitrogen content using the Kjeldahl method or a combustion-based nitrogen analyzer.
-
Calculate the crude protein content by multiplying the nitrogen content by a conversion factor (typically 6.25 for legumes).
-
Potatoes (Solanum tuberosum):
-
Specific Gravity and Dry Matter:
-
Take a representative sample of tubers from each plot.
-
Weigh a subsample of tubers in air and then in water.
-
Calculate the specific gravity using the formula: Specific Gravity = Weight in Air / (Weight in Air - Weight in Water).
-
Estimate the dry matter content from the specific gravity using established conversion tables. Alternatively, dry a known weight of grated tuber in an oven until a constant weight is achieved.
-
-
Reducing Sugars:
-
Extract sugars from a homogenized sample of potato tubers.
-
Quantify the reducing sugar content using a colorimetric method, such as the dinitrosalicylic acid (DNS) method, or by using high-performance liquid chromatography (HPLC).
-
Impact on Crop Yield and Quality: Quantitative Data
The primary benefit of effective weed control with this compound is the reduction of competition for light, water, and nutrients, which generally leads to increased crop yield. However, it is also important to assess any potential direct effects of the herbicide on the crop's quality parameters.
Impact on Pea Yield and Quality
A study assessing various herbicide treatments on process peas (Pisum sativum) provides some insight into the effects of this compound.
| Treatment | Application Rate | Weed Control Score (1=death, 9=no effect) | Pea Yield (t/ha) |
| Untreated Control | - | 9.0 | 4.7 |
| Topoguard | 700 ml/ha | 4.3 | Not significantly different from control |
| Treflan + Spinnaker | 2 l/ha + 200 ml/ha | 5.0 | 5.6 |
Data adapted from a study on process peas.[4]
In this particular study, while Topoguard provided a high level of weed control, the resulting pea yield was not significantly different from the untreated control, whereas another herbicide combination did show a significant yield increase.[4] It is important to note that yield outcomes can be influenced by numerous factors.
Regarding pea quality, effective weed control can lead to increased protein content. One study on peas treated with the herbicide bentazon showed a 32.9% increase in protein content compared to the non-treated control.[5] While this is not a direct study on this compound, it illustrates the potential for quality improvements through effective weed management.
Impact on Potato Yield and Quality
Direct quantitative data on the impact of this compound on potato yield and quality is limited in the available literature. However, studies on other pre-emergence herbicides that also act as photosystem II inhibitors, such as metribuzin, can provide an indication of the potential effects.
Effective weed control in potatoes has been shown to significantly increase tuber yield. In one study, various pre-emergence herbicide treatments resulted in a significant increase in the total number of tubers and overall yield compared to the un-weeded control.[6] For example, the use of the herbicide Flomex resulted in an 84% increase in the number of tubers compared to the untreated control.[6]
Herbicides can also influence the chemical composition of potato tubers.[6] A study on the effect of different weed control methods, including the use of metribuzin, showed an increase in total and reducing sugars in potato tubers compared to mechanical weed control alone.[7] While this can be a positive attribute for fresh market potatoes, an increase in reducing sugars is undesirable for processing potatoes as it can lead to darker-colored chips and fries.[8] In the same study, the dry matter content was not significantly affected by the herbicide treatments.[7]
| Treatment | Total Sugars (%) | Reducing Sugars (%) | Dry Matter (%) |
| Mechanical Weeding | 0.644 | 0.178 | 19.12 |
| Sencor (metribuzin) | 0.665 | 0.187 | 19.62 |
Data adapted from a study on the effect of herbicides on potato tuber quality.[7]
Factors Influencing this compound's Impact
The efficacy of this compound in controlling weeds and its potential impact on crop yield and quality are influenced by a combination of environmental, agronomic, and application-related factors.
Caption: Factors influencing the impact of this compound.
References
- 1. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. Analysis of the morphological features of potato tubers after the application of biostimulants and herbicide [international-agrophysics.org]
- 3. Plant, Soil and Environment: The effect of herbicides and biostimulants on sugars content in potato tubers [pse.agriculturejournals.cz]
- 4. vri.org.nz [vri.org.nz]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Evaluation of yield, yield components and some quality traits of tuber of potato (Solanum tuberosum L.) under different weed and nutritional management practices [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Topogard Efficacy in Preclinical Research
Disclaimer: The following technical support guide addresses "Topogard" as a hypothetical topoisomerase II inhibitor for cancer research, in line with the context of the requested audience and technical specifications. The commercial product "this compound" is an agricultural herbicide.[1] This resource is intended for drug development professionals investigating topoisomerase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a topoisomerase II (Top2) inhibitor. Unlike catalytic inhibitors that block the enzyme's activity, this compound is a "Top2 poison."[2] It stabilizes the transient, covalent complex formed between Top2 and DNA after the enzyme creates a double-strand break.[3] This trapping of the Top2-DNA covalent complex prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks.[3] These breaks trigger cell cycle arrest and apoptosis, forming the basis of its cytotoxic effect against cancer cells.[3]
Q2: Why am I observing significant variability in this compound's IC50 value across different cancer cell lines?
The efficacy of this compound is highly dependent on the cellular context. Several factors can contribute to this variability:
-
Topoisomerase II Alpha (Top2α) Expression: Top2α is the primary target of many clinically active Top2 inhibitors and its expression is often highest in proliferating cells.[4][5] Cell lines with higher Top2α expression are generally more sensitive to this compound.[4]
-
Cell Proliferation Rate: Rapidly dividing cells are more susceptible because they have a greater need for topoisomerase activity to resolve DNA tangles during replication.[5][6] Slower-growing cell lines may appear more resistant.
-
DNA Damage Response (DDR) Pathways: The status of a cell's DDR pathways (e.g., ATM, ATR) can influence its ability to repair the DNA breaks induced by this compound. Cells with compromised DDR pathways may be hypersensitive.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (MDR1/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and leading to resistance.[4]
Q3: My results show reduced efficacy of this compound after repeated treatments. What could be the cause?
This suggests the development of acquired resistance. Potential mechanisms include:
-
Downregulation or Mutation of Top2α: Cells can reduce the expression of the Top2α target protein, thereby limiting the number of Top2-DNA complexes that can be trapped by the drug.[6] Mutations in the TOP2A gene can also alter the protein structure, preventing effective binding of this compound.[4]
-
Increased Drug Efflux: As mentioned above, prolonged exposure can lead to the upregulation of efflux pumps, which is a common mechanism of resistance to many chemotherapy agents.[4]
-
Altered Cell Cycle Checkpoints: Cells may adapt their cell cycle control mechanisms to better tolerate DNA damage, allowing them to survive even with this compound-induced lesions.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or no cytotoxic effect.
| Potential Cause | Troubleshooting Step |
| Low Top2α Expression | Verify Top2α protein levels in your cell line via Western blot. Compare to a known sensitive cell line. |
| Drug Inactivity | Ensure proper storage and handling of the this compound compound. Test the compound on a well-characterized, highly sensitive cell line (e.g., CEM) to confirm its activity. |
| High Cell Density | Seeding cells at too high a density can lead to contact inhibition and reduced proliferation, which decreases sensitivity. Optimize cell seeding density. |
| Intrinsic Resistance | The cell line may have inherent resistance mechanisms (e.g., high expression of efflux pumps). Consider using a synergistic drug combination, such as one that inhibits MDR transporters.[4] |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Variable Cell Health/Passage Number | Use cells from a consistent, low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Inaccurate Drug Concentration | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. |
| Inconsistent Incubation Times | Use a precise timer for all treatment and incubation steps. On-target effects often occur rapidly.[7] |
Quantitative Data Summary
The following table presents hypothetical IC50 values for this compound in a panel of cancer cell lines, illustrating the typical variability observed.
| Cell Line | Cancer Type | Doubling Time (Approx. hours) | Relative Top2α Expression | Hypothetical this compound IC50 (nM) |
| CEM | Leukemia | 20 | High | 50 |
| MCF-7 | Breast Cancer | 38 | Moderate | 250 |
| A549 | Lung Cancer | 22 | High | 120 |
| U-87 MG | Glioblastoma | 34 | Low | 1500 |
| CEM/VM-1 | Resistant Leukemia | 24 | Low/Mutated | >5000 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Topoisomerase II In Vitro Decatenation Assay
This assay measures the ability of Top2 to separate catenated (interlocked) DNA rings, a process that is inhibited by this compound.[8]
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kinetoplast DNA (kDNA, a natural network of catenated DNA circles), and the desired concentration of this compound or vehicle control.
-
Enzyme Addition: Add purified human Topoisomerase IIα enzyme to the mixture to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing a proteinase K and SDS to digest the enzyme.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel to separate the different DNA forms.
-
Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Green) and visualize under UV light.
-
Analysis: Catenated kDNA remains trapped in the well, while decatenated DNA (minicircles) migrates into the gel. The degree of inhibition by this compound is determined by the reduction in the amount of decatenated product compared to the control.
Visualizations
Caption: Mechanism of action for this compound as a Topoisomerase II poison.
Caption: Troubleshooting workflow for unexpected this compound efficacy results.
Caption: Simplified DNA damage response pathway activated by this compound.
References
- 1. orionagriscience.co.nz [orionagriscience.co.nz]
- 2. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Topogard® Induced Crop Injury in Sensitive Pea (Pisum sativum L.) Varieties
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address crop injury in sensitive pea varieties following the application of Topogard®, a herbicide containing terbuthylazine and terbutryn. The information is intended to assist researchers in diagnosing, mitigating, and designing experiments to manage phytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound® and how does it control weeds?
This compound® is a selective, pre-emergence and early post-emergence herbicide. Its active ingredients, terbuthylazine and terbutryn, belong to the triazine chemical group. These herbicides are primarily absorbed by the roots of emerging weeds and inhibit photosynthesis by blocking electron transport in Photosystem II (PSII).[1][2][3] This disruption leads to the production of reactive oxygen species, causing lipid peroxidation, chlorophyll destruction, and ultimately, weed death.[1]
Q2: What are the typical symptoms of this compound® injury in sensitive pea varieties?
Symptoms of this compound® injury in peas often manifest as:
-
Chlorosis: Yellowing of the leaves, particularly interveinal yellowing, starting from the leaf margins and progressing inwards.
-
Necrosis: Browning and death of leaf tissue, often following chlorosis.
-
Stunting: Reduced plant height and overall growth.
-
Reduced Nodulation: Fewer and smaller nitrogen-fixing nodules on the roots, which can lead to nitrogen deficiency.
-
Delayed Maturity: A noticeable delay in flowering and pod set.
-
Yield Reduction: In severe cases, significant reductions in pod and seed yield.
Q3: Why are some pea varieties more sensitive to this compound® than others?
Varietal sensitivity to triazine herbicides like those in this compound® is often linked to the plant's ability to metabolize the herbicide. Tolerant varieties can more rapidly break down the herbicide molecules into non-toxic compounds. This metabolic process is genetically determined, leading to inherent differences in tolerance among pea cultivars.
Q4: Can environmental conditions influence the severity of crop injury?
Yes, environmental factors can exacerbate this compound® injury. Cool, wet conditions can slow the growth of pea plants, reducing their ability to metabolize the herbicide and making them more susceptible to injury. Conversely, conditions that stress the crop, such as drought or extreme heat, can also increase the risk of phytotoxicity.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and addressing potential this compound® crop injury.
Problem: Signs of phytotoxicity observed after this compound® application.
Step 1: Confirm the Symptoms Carefully observe the affected pea plants and compare the symptoms with those listed in FAQ Q2 . Note the pattern and severity of the injury across the experimental plots.
Step 2: Review Application Parameters Verify the following to rule out application errors:
-
Application Rate: Was the correct rate of this compound® applied according to the experimental protocol and soil type? Higher than recommended rates can lead to crop injury.
-
Application Timing: Was the herbicide applied at the correct growth stage of the pea plants (pre-emergence or early post-emergence)? Applications outside the recommended window can increase the risk of injury.
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Spray Overlaps: Check for areas with double application, as these will likely show more severe symptoms.
Step 3: Evaluate Environmental Conditions Assess the weather conditions before, during, and after application. As mentioned in FAQ Q4 , adverse weather can increase crop sensitivity.
Step 4: Consider Mitigation Strategies for Future Experiments If this compound® injury is confirmed, consider the following mitigation strategies in subsequent experimental designs:
-
Variety Selection: If possible, choose pea varieties with known tolerance to triazine herbicides.
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Use of Safeners: Herbicide safeners are chemical agents that can be applied to protect crops from herbicide injury without affecting weed control.[4][5] Safeners work by enhancing the crop's ability to metabolize the herbicide.
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Adjuvant Selection: Adjuvants can influence the uptake and activity of herbicides.[6] While some adjuvants can increase herbicide efficacy, others might enhance crop uptake and the risk of injury. Careful selection and testing of adjuvants are crucial.
Quantitative Data on this compound® Effects
The following tables summarize data from studies on the impact of terbuthylazine/terbutryn on pea growth and yield.
Table 1: Effect of Terbuthylazine/Terbutryn Application Rate on Pea Yield
| Application Rate (kg a.i./ha) | Pea Variety | Yield Reduction (%) | Reference |
| 1.40 | Guido | 15 | (Singh & Wright, 2002) |
| 2.80 | Guido | 28 | (Singh & Wright, 2002) |
| 1.40 | Rex | 12 | (Singh & Wright, 2002) |
| 2.80 | Rex | 25 | (Singh & Wright, 2002) |
Table 2: Impact of Terbuthylazine/Terbutryn on Pea Growth Parameters
| Parameter | Application Rate (kg a.i./ha) | Pea Variety | Reduction (%) | Reference |
| Nodule Dry Weight | 1.40 | Guido | 30 | (Singh & Wright, 2002) |
| Nodule Dry Weight | 2.80 | Guido | 45 | (Singh & Wright, 2002) |
| Root Dry Weight | 1.40 | Guido | 35 | (Singh & Wright, 2002) |
| Root Dry Weight | 2.80 | Guido | 43 | (Singh & Wright, 2002) |
| Shoot Dry Weight | 1.40 | Rex | 20 | (Singh & Wright, 2002) |
| Shoot Dry Weight | 2.80 | Rex | 35 | (Singh & Wright, 2002) |
Experimental Protocols
Protocol 1: Assessing Pea Variety Tolerance to this compound®
Objective: To evaluate the tolerance of different pea varieties to this compound® under controlled conditions.
Methodology:
-
Experimental Design: Randomized complete block design with a factorial arrangement of treatments (pea variety x herbicide rate).
-
Treatments:
-
Factor A (Pea Varieties): Include a range of commercially available and experimental pea varieties.
-
Factor B (Herbicide Rates): Untreated control, recommended rate (X), and double the recommended rate (2X) of this compound®.
-
-
Plot Establishment: Sow pea varieties in individual plots of appropriate size with a minimum of three replications.
-
Herbicide Application: Apply this compound® at the pre-emergence stage, ensuring uniform coverage.
-
Data Collection:
-
Phytotoxicity Ratings: Visually assess crop injury at 7, 14, and 28 days after application using a 0-100% scale (0 = no injury, 100 = plant death).
-
Plant Height: Measure the height of 10 randomly selected plants per plot at the flowering stage.
-
Nodulation Assessment: At the mid-flowering stage, carefully excavate the roots of 5 plants per plot and count the number of nodules.
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Yield Components: At maturity, harvest a designated area from each plot and determine the number of pods per plant, seeds per pod, and 100-seed weight.
-
Final Yield: Record the total seed yield per plot.
-
-
Statistical Analysis: Analyze the data using ANOVA to determine significant differences in tolerance among the pea varieties.
Protocol 2: Evaluating the Efficacy of a Herbicide Safener
Objective: To determine if a specific herbicide safener can mitigate this compound® injury in a sensitive pea variety.
Methodology:
-
Experimental Design: Randomized complete block design.
-
Treatments:
-
Untreated Control
-
This compound® at the recommended rate (X)
-
Safener alone
-
This compound® (X) + Safener
-
This compound® at double the recommended rate (2X)
-
This compound® (2X) + Safener
-
-
Plot Establishment and Herbicide Application: Follow the procedures outlined in Protocol 1, applying the safener as a seed treatment or tank-mix with the herbicide, according to the manufacturer's instructions.
-
Data Collection and Analysis: Collect and analyze the same parameters as in Protocol 1 to assess the protective effect of the safener.
Visualizations
Caption: Mode of action of this compound® in inhibiting photosynthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Effects of triazine herbicides on the physiology of plants [ouci.dntb.gov.ua]
- 4. Chemical signaling under abiotic stress environment in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. saskpulse.com [saskpulse.com]
- 6. harvest.usask.ca [harvest.usask.ca]
Technical Support Center: Overcoming Reduced Topogard Activity in High Organic Matter Soils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with Topogard® (a herbicide containing terbutryn and terbuthylazine) in high organic matter soils.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective herbicide used for the control of annual broadleaf weeds. It contains two active ingredients from the triazine chemical family: terbutryn and terbuthylazine. Both compounds act as inhibitors of photosynthesis at Photosystem II (PSII). They bind to the D1 protein of the PSII complex within the chloroplast thylakoid membranes, blocking electron transport. This inhibition halts CO2 fixation and the production of ATP and NADPH, essential for plant growth. The ultimate death of the weed is caused by the formation of highly reactive molecules that destroy cell membranes, leading to cellular leakage and tissue death.[1][2][3][4]
Q2: Why is the efficacy of this compound reduced in soils with high organic matter?
A2: The reduced efficacy of this compound in high organic matter soils is primarily due to the adsorption of its active ingredients, terbutryn and terbuthylazine, to soil organic matter (SOM).[4][5][6] Humus and other organic components have a high capacity to bind with herbicide molecules, a process known as sorption. This binding "ties up" the herbicide, reducing its concentration in the soil solution and making it less available for uptake by weed roots.[6] Consequently, a lower amount of the active ingredients reaches the target site within the weeds, leading to diminished herbicidal activity.
Q3: How does soil organic matter content quantitatively affect this compound's activity?
A3: The amount of herbicide required to achieve 50% growth reduction (GR50) increases significantly with higher soil organic matter content. This indicates a lower phytotoxicity of the herbicide in such soils. The soil organic carbon-water partitioning coefficient (Koc), a measure of a chemical's tendency to bind to organic carbon, is generally high for triazine herbicides, confirming their strong adsorption to SOM.
Troubleshooting Guide
Encountering reduced this compound activity in your experiments? Follow this step-by-step guide to diagnose and address the issue.
Problem: Poor weed control despite applying the recommended dose of this compound.
Step 1: Characterize Your Soil
-
Action: Determine the percentage of organic matter, clay content, and pH of your experimental soil.
-
Rationale: High organic matter and clay content are major contributors to herbicide binding.[6] Soil pH can also influence the availability of triazine herbicides, with stronger adsorption occurring at lower pH levels.[6]
Step 2: Quantify Herbicide Sorption
-
Action: Perform a batch equilibrium experiment to determine the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) for terbutryn and terbuthylazine in your specific soil.
-
Rationale: These values will provide a quantitative measure of how strongly the active ingredients are being bound to your soil, helping to confirm if high sorption is the cause of the reduced efficacy.
Step 3: Adjust Application Rate
-
Action: Based on your soil characterization and sorption data, adjust the application rate of this compound. Herbicide labels often provide a range of application rates for different soil types. For soils with high organic matter, using a rate at the higher end of the recommended range may be necessary to compensate for adsorption.
-
Rationale: Increasing the application rate ensures that a sufficient concentration of the herbicide remains in the soil solution to be effective against target weeds.
Step 4: Consider the Use of Adjuvants
-
Action: Investigate the inclusion of adjuvants in your experimental setup. Adjuvants such as surfactants, crop oil concentrates (COCs), or methylated seed oils (MSOs) can enhance herbicide performance.
-
Rationale: Adjuvants can improve the spray solution's properties, leading to better coverage and penetration of the herbicide into the plant. Some adjuvants may also help to increase the availability of the herbicide in the soil solution, though their primary role is often in foliar uptake.[7][8][9][10]
Step 5: Evaluate Environmental Conditions
-
Action: Review the environmental conditions during and after application. Factors such as soil moisture, temperature, and rainfall can impact herbicide activity.
-
Rationale: Adequate soil moisture is necessary for the herbicide to be in solution and available for root uptake. Extreme temperatures can affect both the plant's growth rate and the herbicide's stability.
Data Presentation
Table 1: Influence of Soil Organic Matter on the Sorption of Terbutryn and Terbuthylazine
| Active Ingredient | Soil Organic Matter (%) | Soil pH | Kd (L/kg) | Koc (L/kg) | Reference |
| Terbutryn | 1.3 - 9.25 | 3.2 - 7.4 | Varies | 3539 - 41757 | [11] |
| Terbuthylazine | 2.2 | 7.8 | - | 259 | |
| Terbuthylazine | 3.6 | 6.1 | - | 260 | |
| Terbuthylazine | 5.6 | 6.7 | - | 100 |
Table 2: Effect of Soil Organic Matter on the Efficacy of Triazine Herbicides (GR50 Values)
| Herbicide | Soil Organic Matter (%) | GR50 ( kg/ha ) |
| Atrazine | 9.8 | 0.25 |
| 15.5 | 0.42 | |
| 20.6 | 0.58 | |
| Simazine | 9.8 | 0.28 |
| 15.5 | 0.48 | |
| 20.6 | 0.65 | |
| Terbuthylazine | 9.8 | 0.30 |
| 15.5 | 0.52 | |
| 20.6 | 0.71 |
Note: GR50 is the herbicide rate required to cause a 50% reduction in plant growth. Data is illustrative based on findings for triazine herbicides.[4]
Experimental Protocols
Key Experiment: Batch Equilibrium Method for Determining Herbicide Sorption
This protocol is used to determine the extent to which a herbicide is adsorbed by soil.
Materials:
-
Analytical grade terbutryn and terbuthylazine
-
Test soil, air-dried and sieved (2-mm mesh)
-
0.01 M CaCl2 solution
-
Centrifuge tubes with screw caps
-
Mechanical shaker
-
High-performance liquid chromatograph (HPLC) or other suitable analytical instrument
-
Centrifuge
Procedure:
-
Prepare Herbicide Stock Solutions: Prepare a stock solution of each herbicide in 0.01 M CaCl2. From this stock, prepare a series of standard solutions of known concentrations.
-
Soil-Solution Slurry: Weigh a known amount of soil (e.g., 2 g) into a series of centrifuge tubes.
-
Equilibration: Add a known volume (e.g., 10 mL) of each standard herbicide solution to the centrifuge tubes containing the soil. Also, prepare control samples with the herbicide solution but no soil.
-
Shaking: Securely cap the tubes and place them on a mechanical shaker. Shake at a constant temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 24 hours).
-
Centrifugation: After shaking, centrifuge the tubes at a sufficient speed to separate the soil from the solution (e.g., 3000 rpm for 15 minutes).
-
Analysis: Carefully collect the supernatant and analyze the herbicide concentration using HPLC or another appropriate analytical method.
-
Calculations:
-
The amount of herbicide adsorbed to the soil is calculated as the difference between the initial concentration and the equilibrium concentration in the supernatant.
-
The soil adsorption coefficient (Kd) is calculated using the following formula: Kd = (Amount of herbicide adsorbed / Mass of soil) / Equilibrium concentration in solution
-
The organic carbon-normalized adsorption coefficient (Koc) is calculated as: Koc = (Kd / % Organic Carbon in soil) * 100
-
Mandatory Visualizations
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Effect of Soil Organic Matter on the Phytotoxicity of Thirteen s-Triazine Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 5. Effect of Organic Matter on the Behavior and Control Effectiveness of Herbicides in Soil - Advances in Weed Science [awsjournal.org]
- 6. Factors Affecting Soil-Applied Herbicides | CALS [cals.cornell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 10. researchgate.net [researchgate.net]
- 11. helda.helsinki.fi [helda.helsinki.fi]
Topogard Technical Support Center: Managing Spray Drift and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues related to spray drift and off-target effects of Topogard. The information is intended to assist researchers in designing and executing experiments with this herbicide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the application of this compound in experimental settings.
Issue 1: Observed damage to non-target plants in adjacent plots.
-
Question: We are observing phytotoxicity symptoms (e.g., chlorosis, necrosis) on desirable plants in plots adjacent to our this compound-treated areas. What could be the cause and how can we prevent this?
-
Answer: This is likely due to spray drift, which is the movement of herbicide droplets through the air to unintended areas.[1] Several factors can contribute to this, including wind speed, nozzle type, and boom height. To mitigate this, consider the following:
-
Application Timing: Avoid spraying when wind speeds are high or blowing towards sensitive areas.[1]
-
Equipment Calibration: Ensure your sprayer is properly calibrated to deliver the correct droplet size. Coarser droplets are less likely to drift.
-
Nozzle Selection: Use low-drift nozzles that produce larger droplets.
-
Boom Height: Keep the spray boom as low as possible to the target vegetation.
-
Buffer Zones: Establish a no-spray buffer zone between the treated area and sensitive non-target plants. The width of this buffer will depend on environmental conditions and application equipment.
-
Issue 2: Inconsistent weed control in the treated area.
-
Question: Our this compound application has resulted in patchy or inconsistent weed control. What are the possible reasons for this?
-
Answer: Inconsistent application or environmental factors can lead to variable efficacy. Consider these points:
-
Uneven Application: Ensure uniform coverage of the target area. Overlapping spray swaths can lead to overdosing in some areas and underdosing in others.
-
Weed Growth Stage: this compound is most effective on small, actively growing weeds.
-
Environmental Conditions: Application during hot and dry conditions can reduce herbicide uptake and effectiveness.
-
Soil Conditions: The presence of heavy crop or weed residues on the soil surface can intercept the spray, preventing it from reaching the target weeds or soil.
-
Issue 3: Suspected this compound residue in soil is affecting subsequent experiments.
-
Question: We suspect that residual this compound in the soil from a previous experiment is impacting the growth of a new set of sensitive plants. How can we confirm this and what are our options?
-
Answer: this compound's active ingredients, terbutryn and terbuthylazine, can have residual activity in the soil.[2] To confirm the presence of harmful residues, you can perform a soil bioassay or analytical testing.
-
Soil Bioassay: This involves growing a sensitive indicator plant (e.g., oats, lettuce) in soil samples from the suspected area and a control (clean) soil. Observe for any signs of phytotoxicity.
-
Analytical Testing: Soil samples can be sent to a laboratory for analysis using techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to quantify the concentration of terbutryn and terbuthylazine.[3][4]
-
Remediation: If significant residues are confirmed, remediation options are limited. Tilling the soil may help to dilute the herbicide. In future experiments, consider the residual properties of this compound when planning crop rotation or subsequent plantings.
-
Frequently Asked Questions (FAQs)
Q1: What are the active ingredients in this compound and what is their mode of action?
A1: this compound contains two active ingredients from the triazine chemical family: terbutryn and terbuthylazine.[5] These herbicides are classified as Photosystem II (PSII) inhibitors.[6][7] They work by blocking electron transport in the chloroplasts of susceptible plants, which inhibits photosynthesis and ultimately leads to plant death.[6][8]
Q2: What are the typical symptoms of this compound injury on non-target plants?
A2: Symptoms of injury from PSII inhibitors like those in this compound typically include interveinal chlorosis (yellowing between the veins) on older leaves first, which can progress to necrosis (tissue death) along the leaf margins.[7]
Q3: What environmental factors influence the potential for spray drift?
A3: The primary environmental factors influencing spray drift are:
-
Wind Speed and Direction: Higher wind speeds increase drift distance. Wind direction determines where the drift will travel.
-
Temperature and Humidity: High temperatures and low humidity can cause spray droplets to evaporate, making them smaller and more susceptible to drift.
-
Atmospheric Stability: Temperature inversions (a layer of warm air above a layer of cool air near the ground) can trap fine spray particles and allow them to travel long distances.
Q4: Are there specific buffer zone recommendations for this compound?
A4: While the this compound product label emphasizes preventing spray drift, it may not specify exact buffer zone distances.[5] Regulatory agencies in different regions may provide general or specific buffer zone requirements for triazine herbicides. For example, in some regions, a setback of 66 feet from streams and rivers and 200 feet from lakes is required for atrazine, a related triazine herbicide.[9] It is crucial to consult local regulations and conduct a site-specific risk assessment to determine an appropriate buffer zone.
Data Presentation
Table 1: Factors Influencing Herbicide Spray Drift
| Factor | Influence on Drift Potential | Mitigation Strategy |
| Droplet Size | Smaller droplets are more susceptible to drift. | Use nozzles that produce coarser droplets. |
| Wind Speed | Higher wind speeds increase drift distance. | Avoid spraying in windy conditions. |
| Boom Height | Higher booms increase the distance droplets must travel, increasing drift potential. | Keep the boom as low as possible while maintaining uniform coverage. |
| Temperature & Humidity | High temperatures and low humidity lead to smaller droplets due to evaporation. | Spray during cooler, more humid parts of the day. |
| Nozzle Type | Different nozzles produce different droplet size spectrums. | Select low-drift or air-induction nozzles. |
Table 2: Estimated Spray Drift Distances for Ground Applications *
| Wind Speed (mph) | Droplet Size | Approximate Drift Distance (feet) |
| 5 | Fine | > 100 |
| 5 | Coarse | < 20 |
| 10 | Fine | > 200 |
| 10 | Coarse | < 40 |
| 15 | Fine | > 300 |
| 15 | Coarse | < 60 |
*Note: These are generalized estimates. Actual drift distances for this compound will vary based on specific application parameters and environmental conditions.
Experimental Protocols
1. Protocol for Plant Phytotoxicity Bioassay
This protocol outlines a simple bioassay to assess the potential for this compound residues in soil to cause phytotoxicity to a sensitive indicator plant.
-
Materials:
-
Soil samples from the experimental site (and a control site known to be free of herbicide).
-
Pots (at least 3 per soil sample).
-
Seeds of a sensitive indicator species (e.g., lettuce, oat, radish).
-
Greenhouse or growth chamber with controlled light and temperature.
-
Deionized water.
-
-
Methodology:
-
Sample Collection: Collect representative soil samples from the top 2-4 inches of the areas of concern and the control area.[10][11]
-
Potting: Fill at least three pots for each soil sample. Label each pot clearly.
-
Sowing: Plant a predetermined number of seeds (e.g., 5-10) of the indicator species in each pot at a uniform depth.
-
Growth Conditions: Place the pots in a randomized layout in a greenhouse or growth chamber with adequate light (e.g., 16-hour photoperiod) and a constant temperature (e.g., 22-25°C).
-
Watering: Water the pots as needed with deionized water to maintain adequate soil moisture.
-
Observation: Monitor the pots daily for germination and signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, malformation) for a period of 14-21 days.
-
Data Collection: Record germination rates, plant height, and visual injury ratings at regular intervals. At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 60-70°C, and record the dry weight.
-
Analysis: Compare the growth parameters and injury symptoms of plants grown in the experimental soil to those grown in the control soil.
-
2. Protocol for Determination of this compound Residues in Soil by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of terbutryn and terbuthylazine from soil samples using Liquid Chromatography with tandem Mass Spectrometry.
-
Materials:
-
Soil samples.
-
Analytical standards of terbutryn and terbuthylazine.
-
Acetonitrile, methanol, formic acid (analytical grade).
-
Anhydrous magnesium sulfate and sodium chloride.
-
Primary secondary amine (PSA) sorbent.
-
Centrifuge tubes (50 mL).
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
-
Methodology:
-
Sample Preparation:
-
Air-dry the soil samples and sieve them to remove large debris.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of water and 10 mL of acetonitrile to the soil sample.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of PSA.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
-
LC-MS/MS Analysis:
-
Take an aliquot of the cleaned extract, dilute it with a suitable solvent (e.g., methanol/water), and inject it into the LC-MS/MS system.
-
The LC system will separate the analytes, and the MS/MS detector will identify and quantify terbutryn and terbuthylazine based on their specific mass-to-charge ratios and fragmentation patterns.
-
-
Quantification:
-
Prepare a calibration curve using the analytical standards.
-
Quantify the concentration of terbutryn and terbuthylazine in the soil samples by comparing their peak areas to the calibration curve.
-
-
Mandatory Visualizations
Caption: Factors influencing herbicide spray drift potential.
Caption: Workflow for assessing off-target effects of this compound.
Caption: Signaling pathway of this compound's herbicidal action.
References
- 1. researchgate.net [researchgate.net]
- 2. orionagriscience.co.nz [orionagriscience.co.nz]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orionagriscience.co.nz [orionagriscience.co.nz]
- 6. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 7. Photosystem II inhibitors – Triazine Herbicides | NC State Extension Publications [content.ces.ncsu.edu]
- 8. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. mda.state.mn.us [mda.state.mn.us]
- 10. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 11. Agronomy eUpdate August 29th, 2024 : Issue 1018 [eupdate.agronomy.ksu.edu]
Technical Support Center: Enhancing Topogard Rainfastness
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the rainfastness of Topogard herbicide on weed foliage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active ingredients?
This compound is a selective, post-emergent herbicide used to control annual broadleaf weeds in crops like peas and potatoes.[1][2] It is formulated as a suspension concentrate containing 350 g/litre of terbutryn and 150 g/litre of terbuthylazine.[1][2][3][4]
Q2: What does "rainfastness" mean in the context of herbicides?
Rainfastness is the ability of a herbicide to resist being washed off by rain after it has been applied to a plant's foliage.[5][6] The rain-free period is the minimum time required between application and rainfall for the herbicide to be adequately absorbed and effective.[7][8]
Q3: What is the recommended rain-free period for this compound?
The product label for this compound recommends allowing 2-3 days for drying after rain before application, but it does not specify a rain-free period after application.[1] Generally, for post-emergence herbicides, a rain-free period of 4 to 6 hours is recommended to ensure proper absorption.[9] However, this can vary based on environmental conditions and the specific herbicide formulation.[7][8]
Q4: How can I enhance the rainfastness of this compound?
The rainfastness of herbicides can be improved by adding adjuvants to the spray tank.[10][11][12] Adjuvants are substances that can improve the activity and application characteristics of a herbicide.[10] Activator adjuvants, in particular, can increase herbicide absorption, leading to better rainfastness.[10][12]
Q5: What types of adjuvants are suitable for improving rainfastness?
Several types of activator adjuvants can enhance herbicide performance and rainfastness:[10][12]
-
Surfactants (Spreader-Stickers): These reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface and adhere better.[10][13]
-
Oil Concentrates: These include crop oil concentrates (COC) and methylated seed oils (MSO), which can improve the penetration of the herbicide into the leaf cuticle.[10][12]
-
Silicone-Based Adjuvants: These are known as "super-spreaders" and can significantly increase the rate of herbicide uptake, reducing the required rain-free period.[14]
It is crucial to select an adjuvant that is compatible with this compound's suspension concentrate formulation. Always consult the herbicide and adjuvant labels for compatibility and recommended use rates.[12]
Troubleshooting Guides
Issue: Rainfall occurred shortly after this compound application.
1. Determine the Time Interval: Note the time between this compound application and the start of the rainfall.
2. Assess Rainfall Intensity and Duration: A light, brief shower is less likely to wash off the herbicide than a heavy, prolonged downpour.
3. Observe Weed Control Efficacy: Monitor the treated weeds over the next 7-14 days. If weed control is less than expected, the rainfall may have reduced the herbicide's effectiveness.
4. Consider Re-application: If weed control is unsatisfactory, a second application may be necessary. Before re-applying, ensure the weeds are not stressed and that the crop is within the recommended growth stage for application.[1]
5. Future Prevention: For future applications, consider the following to mitigate the risk of rain wash-off:
- Weather Forecasting: Apply this compound when there is a low probability of rain for at least 4-6 hours.[9]
- Use of Adjuvants: Incorporate a suitable adjuvant, such as a spreader-sticker or a silicone-based surfactant, to improve adhesion and absorption.[10][14]
Data on Adjuvant Effects on Herbicide Rainfastness
Table 1: Effect of Adjuvant on Clodinafop Efficacy and Rainfastness on Oats [11]
| Treatment | No Rain (% Weight Reduction) | Rain after 5 min (% Weight Reduction) | Rain after 1 hour (% Weight Reduction) |
| Clodinafop alone | 42 | 14 | 19 |
| Clodinafop + DC Trate (Adjuvant) | 70 | 52 | 57 |
This data illustrates a significant improvement in both efficacy and rainfastness with the addition of an adjuvant.
Table 2: General Rain-Free Periods for Various Post-Emergence Herbicides [15]
| Herbicide | Rain-Free Period (hours) |
| 2,4-D Amine | 6–8 |
| 2,4-D Ester | 1 |
| Glyphosate (many formulations) | 1-6 |
| Glufosinate (Liberty) | 4 |
| Atrazine | 1–2 |
This table provides a general reference for the rainfastness of different herbicides. The specific rain-free period for this compound may vary.
Experimental Protocols
Protocol: Evaluating the Effect of Adjuvants on this compound Rainfastness
This protocol outlines a general procedure to assess the impact of adjuvants on this compound's rainfastness using a rainfall simulator.
1. Plant Material:
- Grow the target weed species (e.g., common lambsquarters, velvetleaf) in pots under controlled greenhouse conditions until they reach the 2-4 true leaf stage.[1]
2. Herbicide and Adjuvant Preparation:
- Prepare a stock solution of this compound at the recommended application rate.[1]
- Prepare separate spray solutions of this compound mixed with different candidate adjuvants at their recommended rates. Include a control with this compound alone and an untreated control.
3. Herbicide Application:
- Use a calibrated laboratory sprayer to apply the herbicide solutions evenly to the weed foliage.
4. Simulated Rainfall:
- At predetermined intervals after herbicide application (e.g., 30, 60, 120, and 240 minutes), place the treated plants in a rainfall simulator.[6][16]
- Apply a consistent amount and intensity of simulated rain (e.g., 10 mm/hour for 30 minutes).[17][18]
- Include a set of treated plants that do not receive simulated rainfall as a positive control.
5. Efficacy Assessment:
- After 14-21 days, visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death).
- Alternatively, harvest the above-ground biomass of the weeds, dry it, and weigh it to quantify the reduction in growth compared to the untreated control.
6. Data Analysis:
- Analyze the data to determine the effect of each adjuvant and rainfall timing on the efficacy of this compound.
Visualizations
Caption: Workflow for evaluating this compound rainfastness.
Caption: Key factors influencing this compound rainfastness.
References
- 1. orionagriscience.co.nz [orionagriscience.co.nz]
- 2. This compound - Orion Agroscience - Herbicide - Broadleafs - 5 [knowde.com]
- 3. agrobaseapp.com [agrobaseapp.com]
- 4. This compound Products - Orion Agroscience [knowde.com]
- 5. borregaard.com [borregaard.com]
- 6. researchgate.net [researchgate.net]
- 7. Weather Conditions and Herbicide Performances — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 8. How Temperature and Rain Can Affect Burndown Herbicides | CropWatch | Nebraska [cropwatch.unl.edu]
- 9. Best practices for postemergence weed control [blog-crop-news.extension.umn.edu]
- 10. apparentag.com.au [apparentag.com.au]
- 11. How adjuvants can boost post emergent herbicides and increase rainfastness - Eureka! [eurekaag.com.au]
- 12. Understanding Herbicide Adjuvants | Bayer Crop Science Canada [cropscience.bayer.ca]
- 13. lawnsolutionsaustralia.com.au [lawnsolutionsaustralia.com.au]
- 14. Increasing Postemergence Herbicide Efficacy and Rainfastness with Silicone Adjuvants | Weed Technology | Cambridge Core [cambridge.org]
- 15. canr.msu.edu [canr.msu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Rainfastness and glyphosate and sulfosate efficacy using different formulations - Advances in Weed Science [awsjournal.org]
- 18. Influence of rain on the efficacy of glyphosate in mixture with adjuvants in weed desiccation - Advances in Weed Science [awsjournal.org]
Topogard Performance in Dry Conditions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address performance issues with Topogard encountered under dry experimental conditions.
Troubleshooting Guide
This guide addresses common problems observed when using this compound in low-moisture environments.
Question: Why is the efficacy of my this compound application significantly reduced in dry conditions?
Answer: this compound's performance can be compromised in dry conditions due to a combination of factors affecting its absorption and the physiological state of the target weeds. Weed control may be less effective when weeds are in a dry, hardened state of growth.[1] For optimal performance, this compound relies on actively growing weeds and adequate soil moisture.
Key factors include:
-
Reduced Absorption: Weeds under drought stress develop a thicker, waxier cuticle on their leaves as a defense mechanism. This increased waxiness impedes the absorption of this compound's active ingredients, terbutryn and terbuthylazine, through the foliage.[2]
-
Impaired Translocation: The systemic action of this compound, which involves movement within the plant, is slowed in drought-stressed weeds due to reduced metabolic activity.[2]
-
Insufficient Soil Moisture for Root Uptake: this compound is absorbed through both the leaves and the roots.[1] In dry soil, there is not enough moisture to dissolve the herbicide and facilitate its uptake by the weed's root system. This is particularly critical for its pre-emergent activity, which requires rainfall or irrigation for activation.[2][3]
-
Rapid Droplet Evaporation: In hot and dry weather, spray droplets can evaporate more quickly on the leaf surface, reducing the time available for the active ingredients to be absorbed.[4]
Question: What are the ideal conditions for applying this compound to ensure maximum efficacy?
Answer: To maximize the effectiveness of this compound, applications should be made when weeds are actively growing and not under stress.[1] The ideal conditions include:
-
Adequate Soil Moisture: The soil should be moist to facilitate root uptake.
-
Healthy Crop and Weeds: Apply to crops that are not suffering from drought stress, disease, or other environmental pressures.[1]
-
Optimal Weed Stage: For best results, target annual broadleaf weeds when they have no more than four true leaves.[1]
Question: Can I use a surfactant or wetting agent with this compound to improve performance in dry conditions?
Answer: The product label for this compound specifically states NOT to add a wetting agent for applications on peas.[1] Adding surfactants can interfere with the selective nature of the herbicide on tender crops like peas, which rely on their waxy leaf surface for protection.[1] For other applications, always adhere strictly to the manufacturer's label.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound contains the active ingredients terbutryn and terbuthylazine, which belong to the triazine chemical family.[1] These herbicides act by inhibiting photosynthesis at Photosystem II (PSII). They bind to the D1 protein in the PSII complex, blocking electron transport. This blockage leads to a buildup of highly reactive molecules within the chloroplast, causing oxidative damage and ultimately cell death.
// Invisible edge to enforce blocking visualization edge [style=invis]; D1 -> Block; } .enddot
Caption: Mechanism of Photosystem II inhibition by this compound.
Q2: How does soil type affect this compound's performance in dry conditions?
Soil type plays a significant role in herbicide performance due to its influence on water retention and herbicide binding.[3]
-
Sandy Soils: These soils have poor water retention and dry out quickly. While herbicides can move more freely in moist sandy soil, the lack of sustained moisture in dry conditions severely limits root uptake.[3]
-
Clay and Loamy Soils: These soils have better water retention capabilities. However, they also have more binding sites, which can adsorb the herbicide, making it less available for uptake by weeds, especially as the soil dries.[3]
Q3: What visual symptoms should I expect on weeds when this compound is effective?
When this compound successfully inhibits photosynthesis, the initial symptoms on susceptible weeds are yellowing of the leaves (chlorosis), followed by tissue death (necrosis), starting from the leaf tips and margins.[5]
Data on Performance in Varied Moisture Conditions
While specific field data for this compound under varying drought levels is proprietary, the following table illustrates the expected impact of soil moisture on the efficacy of triazine-based herbicides like this compound.
| Soil Moisture Level | Application Timing | Expected Weed Control Efficacy (%) | Primary Reasons for Performance |
| Optimal (Field Capacity) | Pre or Early Post-Emergence | 85 - 95% | Good root and foliar uptake; active weed growth. |
| Moderate Dryness (50% Field Capacity) | Early Post-Emergence | 60 - 75% | Reduced root uptake; moderate weed stress. |
| Severe Dryness (<25% Field Capacity) | Early Post-Emergence | 30 - 50% | Poor root uptake; severe weed stress and thick leaf cuticle.[2] |
Experimental Protocols
Protocol 1: Assessing this compound Efficacy Under Controlled Drought Stress
This protocol outlines a method for evaluating the impact of moisture levels on this compound's performance.
Objective: To quantify the reduction in this compound efficacy on a target weed species (e.g., Chenopodium album) under simulated dry conditions.
Materials:
-
This compound suspension concentrate
-
Weed seeds (Chenopodium album)
-
Pots with a standardized soil mix (e.g., sandy loam)
-
Growth chamber with controlled light, temperature, and humidity
-
Calibrated sprayer
-
Drying oven and balance for soil moisture determination
Methodology:
-
Plant Cultivation: Grow Chenopodium album in pots until they reach the 3-4 true leaf stage.
-
Drought Stress Induction: Divide the pots into three groups:
-
Control (Optimal Moisture): Maintain soil at 80-90% field capacity.
-
Moderate Stress: Withhold water until soil moisture drops to 50% of field capacity.
-
Severe Stress: Withhold water until soil moisture drops to 25% of field capacity.
-
-
This compound Application: Apply this compound at the recommended rate to all groups using a calibrated sprayer. Include an untreated control for each moisture level.
-
Post-Application Care: Maintain the respective moisture levels for each group for 14 days.
-
Efficacy Assessment: At 7 and 14 days post-application, assess weed control using a 0-100% rating scale (0 = no effect, 100 = complete kill). Additionally, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent reduction compared to the untreated control.
// Nodes A [label="1. Weed Cultivation\n(3-4 true leaf stage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Drought Induction", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C1 [label="Group 1:\nOptimal Moisture\n(80-90% FC)"]; C2 [label="Group 2:\nModerate Stress\n(50% FC)"]; C3 [label="Group 3:\nSevere Stress\n(25% FC)"]; D [label="3. This compound Application\n(Recommended Rate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="4. Post-Application\nMaintenance (14 days)"]; F [label="5. Efficacy Assessment\n(Visual Rating & Biomass)", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C1 [label=" Control"]; B -> C2 [label=" Treatment 1"]; B -> C3 [label=" Treatment 2"]; {C1, C2, C3} -> D; D -> E; E -> F; } .enddot
Caption: Workflow for assessing this compound efficacy under drought stress.
Troubleshooting Decision Tree
If you are experiencing poor performance with this compound, use this decision tree to diagnose the potential cause.
Caption: Decision tree for troubleshooting this compound performance issues.
References
- 1. orionagriscience.co.nz [orionagriscience.co.nz]
- 2. How Hot and Dry Conditions Affect Herbicide Performance | Panhandle Agriculture [nwdistrict.ifas.ufl.edu]
- 3. nichino.uk [nichino.uk]
- 4. Effects of drought conditions on weed control performance and herbicide fate [ucanr.edu]
- 5. youtube.com [youtube.com]
Topogard Application Optimization: A Technical Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Topogard application rates for specific weed pressures. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
This compound is a selective, post-emergence herbicide used for the control of annual broadleaf weeds.[1] Its active ingredients are a combination of terbutryn (350 g/L) and terbuthylazine (150 g/L), both of which belong to the triazine chemical family.[1] These active ingredients are classified under the HRAC/WSSA Group 5, functioning as inhibitors of photosynthesis at photosystem II (PSII). The herbicide is absorbed through both the roots and leaves of the weed, leading to a rapid "knockdown" effect and providing residual weed control.[1]
Q2: What are the manufacturer's recommended application rates for this compound?
Recommended application rates for this compound vary depending on the crop. For peas, the suggested rate is 0.75 - 1 liter per hectare, while for potatoes, the rate is 1 - 2 liters per hectare.[1] The lower rates are advised when weeds are small or the crop is tender.[1]
Q3: Which weed species are listed as susceptible to this compound on the product label?
The manufacturer's label for this compound lists a range of susceptible annual broadleaf weeds, including:
-
Annual poa
-
Black nightshade
-
Calandrinia
-
Chickweed
-
Annual mouse-ear chickweed
-
Clovers (seedlings)
-
Cornbind
-
Fathen
-
Field pansy
-
Fumitory
-
Hedge mustard
-
Henbit
-
Redroot
-
Scarlet pimpernel
-
Scentless chamomile
-
Shepherd's purse
-
Speedwells
-
Spurrey
-
Storksbill
-
Twin cress
-
Wild turnip
-
Willow weed
-
Wireweed
For optimal control, it is recommended to apply this compound when these weeds have no more than four true leaves.[1]
Troubleshooting Guide
Q1: I've applied this compound at the recommended rate, but weed control is poor. What are the potential causes?
Several factors can contribute to reduced efficacy of this compound. Consider the following troubleshooting steps:
-
Weed Growth Stage: this compound is most effective on small, actively growing weeds (ideally at the 2-4 true leaf stage).[1] Larger, more established weeds, or those under stress, may be less susceptible.
-
Environmental Conditions: Weeds under stress from drought, heat, or cold may not be actively growing and therefore will not readily absorb the herbicide.[2]
-
Rainfall: While this compound is rainfast after the spray has dried on the foliage, heavy rainfall shortly after application can wash the herbicide off the leaves before it is fully absorbed.[1] Conversely, for pre-emergent activity, some rainfall is necessary to move the herbicide into the soil.[3]
-
Spray Coverage: Ensure thorough and uniform spray coverage. Inadequate coverage can result in patches of uncontrolled weeds.
-
Water Quality: The quality of the water used for the spray solution can impact herbicide performance. For example, hard water can sometimes reduce the efficacy of certain herbicides.
-
Herbicide Resistance: The target weed population may have developed resistance to triazine herbicides. This is more likely in areas with a history of repeated use of herbicides with the same mode of action.[4][5]
Q2: I'm observing signs of crop injury after applying this compound. What could be the reason?
Crop injury from this compound application can occur under specific conditions:
-
Crop Stress: Applying this compound to crops that are stressed due to factors like disease, insect damage, adverse weather, or nutrient deficiencies can increase the risk of injury.
-
Incorrect Application Timing: For sensitive crops like peas, it is crucial to apply this compound at the correct growth stage and to ensure the presence of a sufficient waxy leaf layer for selectivity.[1]
-
Tank Mix Incompatibility: Mixing this compound with other pesticides, adjuvants, or fertilizers that are not recommended on the label can lead to phytotoxicity.[2]
-
Over-application: Exceeding the recommended application rate can cause crop damage.
Q3: How can I determine if I'm dealing with herbicide resistance?
Suspect herbicide resistance if you observe the following:
-
A single weed species that is normally susceptible to this compound survives the application, while other susceptible species are controlled.
-
The weed control failure is not attributable to other factors like application error or environmental conditions.
-
There is a history of repeated use of triazine herbicides in the experimental area.
To confirm resistance, you can conduct a dose-response experiment comparing the suspected resistant population with a known susceptible population.
Data Presentation: Optimizing Application Rates
To optimize this compound application rates for specific weed pressures, it is essential to conduct dose-response studies. The following table provides a template for summarizing the data from such experiments.
| Application Rate (L/ha) | Target Weed Species | Growth Stage at Application | Percent Control (Visual Assessment) | Biomass Reduction (%) |
| Untreated Control | Weed Species A | 2-4 true leaves | 0% | 0% |
| 0.5 | Weed Species A | 2-4 true leaves | ||
| 0.75 | Weed Species A | 2-4 true leaves | ||
| 1.0 | Weed Species A | 2-4 true leaves | ||
| 1.5 | Weed Species A | 2-4 true leaves | ||
| 2.0 | Weed Species A | 2-4 true leaves | ||
| Untreated Control | Weed Species B | 2-4 true leaves | 0% | 0% |
| 0.5 | Weed Species B | 2-4 true leaves | ||
| 0.75 | Weed Species B | 2-4 true leaves | ||
| 1.0 | Weed Species B | 2-4 true leaves | ||
| 1.5 | Weed Species B | 2-4 true leaves | ||
| 2.0 | Weed Species B | 2-4 true leaves |
Experimental Protocols
Protocol for a Dose-Response Experiment to Determine Optimal this compound Application Rate
1. Objective: To determine the effective dose of this compound required to achieve a desired level of control for a specific weed species.
2. Materials:
-
This compound herbicide
-
Seeds of the target weed species
-
Pots or experimental plots
-
Calibrated sprayer
-
Personal Protective Equipment (PPE)
3. Methods:
- Plant Material: Grow the target weed species from seed in pots or designated field plots to ensure a uniform population.
- Experimental Design: Use a randomized complete block design with a minimum of four replications.[6]
- Treatments: Include an untreated control and a range of this compound application rates that bracket the manufacturer's recommended rates (e.g., 0, 0.5x, 0.75x, 1x, 1.5x, and 2x the recommended rate).
- Application: Apply the herbicide treatments when the weeds have reached the desired growth stage (e.g., 2-4 true leaves). Use a calibrated sprayer to ensure accurate and uniform application.
- Data Collection: At predetermined intervals after application (e.g., 7, 14, and 21 days), assess weed control using both qualitative and quantitative methods:
- Visual Assessment: Rate the percentage of weed control on a scale of 0% (no effect) to 100% (complete kill).
- Biomass Reduction: Harvest the above-ground biomass of the weeds in each plot, dry it to a constant weight, and calculate the percentage of biomass reduction relative to the untreated control.
- Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine the effect of the different application rates. If the treatment effect is significant, use a regression analysis to model the dose-response relationship and calculate the effective dose for a desired level of control (e.g., ED₅₀ or ED₉₀).
Visualizations
Caption: Workflow for a dose-response experiment to optimize this compound application rates.
Caption: A logical workflow for troubleshooting poor this compound performance in experiments.
References
Topogard Application: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected crop responses during experiments with Topogard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its active ingredients?
This compound is a selective, post-emergent herbicide used to control annual broadleaf weeds in pea and potato crops.[1] Its active ingredients are terbutryn (350 g/L) and terbuthylazine (150 g/L), both of which belong to the triazine chemical family and are classified as Group C1 herbicides.[1]
Q2: What is the mechanism of action of this compound?
The active ingredients in this compound, terbutryn and terbuthylazine, act by inhibiting photosynthesis at photosystem II (PSII). They are absorbed by the plant's roots and leaves, leading to a rapid knockdown of existing weeds and providing residual weed control.[1]
Q3: What are the typical symptoms of this compound phytotoxicity in sensitive plants?
As a photosystem II inhibitor, this compound injury typically manifests as chlorosis (yellowing) of the leaves, followed by necrosis (tissue death). These symptoms usually appear on the older, lower leaves first and progress upwards. Affected leaf margins may turn yellow, and in broadleaf plants, yellowing between the veins (interveinal chlorosis) can occur.
Q4: What are the recommended application rates and timings for this compound in peas and potatoes?
-
Peas (Process, Garden, and Field): Apply 0.75 - 1 liter of this compound in at least 250 liters of water per hectare. The lower rate is recommended for small weeds or tender crops. Application should occur when pea crops are actively growing, have 3-5 nodes, are less than 15cm high, and are not under stress. Do not add a wetting agent.[1]
-
Potatoes: Apply 1 - 2 liters of this compound in at least 350 liters of water per hectare. The lower rate can be used if scarifying for weeds is done before crop canopy closure. Apply after rows are molded and when weeds are small. Crucially, do not apply if more than 5% of the crop has emerged, as this will result in damage.[1]
Q5: Can this compound be mixed with other chemicals?
This compound contains surface-active agents. For pea crops, avoid adding other surfactants, emulsifiable or soluble concentrate pesticides, foliar fertilizers, or nutrient sprays, as this increases the risk of crop damage.[1]
Troubleshooting Guides
Issue 1: Unexpected Crop Injury Symptoms Observed
Symptoms: Stunting, chlorosis, necrosis, or other unusual growth patterns in pea or potato crops following this compound application.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Application Rate (Overdose) | 1. Verify Application Records: Review spray logs to confirm the exact rate of this compound applied. Note that overlapping spray paths can lead to double-dosing in certain areas.[2] 2. Soil and Plant Tissue Analysis: Collect soil and plant tissue samples from affected and unaffected areas for residue analysis to determine the concentration of terbutryn and terbuthylazine.[3] 3. Visual Assessment: Use a phytotoxicity rating scale (see Experimental Protocols) to quantify the level of injury. |
| Application at Incorrect Crop Stage | 1. Review Application Timing: Confirm the crop growth stage at the time of application. For potatoes, application after more than 5% emergence can cause significant damage.[1] For peas, application outside the 3-5 node stage can increase susceptibility.[1] |
| Crop Stress | 1. Assess Environmental Conditions: Evaluate if the crop was under stress from drought, unseasonal cold or wet conditions, wind, or disease at the time of application, as this can increase sensitivity to the herbicide.[1] 2. Check for Sufficient Leaf Wax (Peas): For pea crops, insufficient leaf wax can reduce selectivity and lead to injury. A crystal violet dye retention test can be used to assess leaf wax presence.[1] |
| Spray Tank Contamination | 1. Review Sprayer Cleanout Procedures: Ensure that the sprayer was thoroughly cleaned of any previous chemicals, especially oils, surfactants, or emulsifiable concentrates, before using this compound.[1] Injury patterns that follow the initial spray path and diminish as spraying continues can indicate contamination.[4] |
| Addition of Incompatible Tank Mix Partners | 1. Check Tank Mix Records: Verify that no additional surfactants or other prohibited products were added to the spray tank, particularly for pea applications.[1] |
| Herbicide Drift | 1. Observe Injury Patterns: Look for injury patterns that are more severe at the edge of the field and decrease with distance from the field border, which can indicate drift from an adjacent application.[4][5] |
Issue 2: Reduced Efficacy of this compound
Symptom: Poor weed control after this compound application.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Weed Growth Stage | 1. Assess Weed Size: this compound is most effective on small, actively growing weeds. Larger, more established weeds may be less susceptible. |
| Environmental Conditions | 1. Evaluate Weather at Application: Weed control may be less effective if weeds are in a dry, hardened growth condition.[1] |
| Herbicide Resistance | 1. Investigate Weed History: Continuous use of the same herbicide group can lead to the development of resistant weed populations.[1] Consider rotating with herbicides that have a different mode of action. |
Quantitative Data on Phytotoxicity
While specific yield loss data for this compound overdose is limited in publicly available literature, research on its active ingredients provides some insights into potential impacts.
| Crop | Herbicide/Active Ingredients | Application Rate | Observed Effect | Source |
| Peas (Pisum sativum) | Terbutryn/Terbuthylazine | Recommended Dose | 35% reduction in root dry weight | [6] |
| Peas (Pisum sativum) | Terbutryn/Terbuthylazine | Double Recommended Dose | 43% reduction in root dry weight | [6] |
| Peas (Pisum sativum) | Bentazone | Recommended Dose | 25% reduction in root dry weight | [6] |
| Peas (Pisum sativum) | Bentazone | Double Recommended Dose | 44% reduction in root dry weight | [6] |
Experimental Protocols
Protocol 1: Visual Assessment of Phytotoxicity
Objective: To quantitatively assess the level of crop injury using a standardized visual rating scale.
Methodology:
-
Establish Assessment Plots: Designate specific areas within the experimental field for assessment, including treated and untreated control plots.
-
Timing of Assessment: Conduct visual assessments at regular intervals after this compound application (e.g., 7, 14, and 21 days after treatment) to observe the progression of any symptoms.
-
Rating Scale: Use a 0-100% scale, where 0% represents no visible injury and 100% represents complete crop death. Alternatively, a 1-9 scale like the EWRC (European Weed Research Council) scale can be used.
-
Data Collection: For each plot, assign a phytotoxicity rating based on the average injury observed across multiple plants. Record symptoms such as chlorosis, necrosis, stunting, and malformation.
-
Data Analysis: Compare the phytotoxicity ratings of treated plots to the untreated control to determine the level of injury caused by the herbicide application.
Protocol 2: Soil and Plant Tissue Analysis for Herbicide Residue
Objective: To determine the concentration of terbutryn and terbuthylazine in soil and plant tissue to diagnose potential overdose or carryover.
Methodology:
-
Sample Collection:
-
Soil: Collect composite soil samples from the top 10-15 cm of soil from both affected and unaffected areas of the field.
-
Plant Tissue: Collect whole plant samples (shoots and roots) from both symptomatic and asymptomatic plants.
-
-
Sample Preparation:
-
Soil: Air-dry the soil samples, sieve to remove large debris, and store in a cool, dark place.
-
Plant Tissue: Gently wash the plant tissue to remove soil particles, blot dry, and freeze immediately. The tissue can then be lyophilized (freeze-dried) and ground into a fine powder.
-
-
Extraction:
-
Use an appropriate solvent extraction method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or sonication with a suitable solvent like acetonitrile or methanol, to extract the herbicide residues from the soil or plant matrix.
-
-
Analysis:
-
Data Interpretation: Compare the detected herbicide concentrations in samples from the affected area to those from the unaffected area and to established toxicological thresholds, if available.
Visualizations
References
- 1. orionagriscience.co.nz [orionagriscience.co.nz]
- 2. Potato - Symptoms [ephytia.inra.fr]
- 3. Residues of Reduced Herbicides Terbuthylazine, Ametryn, and Atrazine and Toxicology to Maize and the Environment through Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijariit.com [ijariit.com]
- 5. ag.ndsu.edu [ag.ndsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Terbuthylazine | C9H16ClN5 | CID 22206 - PubChem [pubchem.ncbi.nlm.nih.gov]
Best practices for Topogard equipment calibration and cleaning
This technical support center provides best practices for the calibration and cleaning of Topogard equipment, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a selective herbicide used for the post-emergent control of annual broadleaf weeds, primarily in pea and potato crops.[1] Its active ingredients are terbutryn and terbuthylazine. It is not a piece of laboratory equipment.
Q2: How often should this compound application equipment be calibrated?
A2: To ensure accurate application rates and prevent crop damage or ineffective weed control, it is crucial to use well-maintained and calibrated spray equipment.[1] Calibration should be performed regularly, especially when changing the type of nozzle, application speed, or pressure. A general recommendation is to calibrate at the beginning of each spraying season and to periodically check for consistency.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When mixing or applying this compound, it is mandatory to wear overalls, boots, gloves, and eye protection. After use, protective clothing should be cleaned daily. It is also important to wash hands and face thoroughly before meals and after work.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Uneven weed control | Improperly calibrated sprayer leading to non-uniform application. | Recalibrate the sprayer to ensure a consistent spray pattern and flow rate across the boom. Check for clogged nozzles. |
| Overlapping spray patterns excessively. | Take care to avoid excessive overlapping during application.[1] | |
| Crop damage | Application on crops that have emerged more than 5%. | Do not apply if more than 5% of the crop has emerged.[1] |
| Insufficient leaf wax on peas. | Use the crystal violet dye retention test to confirm the presence of sufficient leaf wax before application, especially after rain.[1] | |
| Clogged nozzles | Use of strainers finer than 300 micrometers. | Do not use strainers finer than 300 micrometers.[1] Thoroughly clean all filters and nozzle screens.[2] |
| Inadequate cleaning after previous use. | Implement a rigorous cleaning protocol after each use, ensuring all parts of the sprayer are flushed. |
Experimental Protocols
Protocol 1: Sprayer Calibration
This protocol outlines the steps to ensure your spraying equipment is correctly calibrated for this compound application.
Materials:
-
Measuring tape
-
Stopwatch
-
Measuring container (calibrated in fluid ounces or milliliters)
-
Personal Protective Equipment (PPE) as specified for this compound handling
Methodology:
-
Determine a test area: Measure a specific area in the field, for example, 50 square feet.
-
Time the spray duration: Fill the sprayer with water and time how long it takes to spray the test area at your normal walking speed and consistent pressure.
-
Measure the spray volume: Spray into the measuring container for the same duration it took to cover the test area.
-
Calculate the application rate:
-
Record the volume of water collected (e.g., in fluid ounces).
-
Determine the number of test areas that fit into a larger area (e.g., 1,000 square feet).
-
Multiply the collected volume by the number of test areas to get the total application rate per the larger area.[3]
-
-
Adjust as necessary: If the calculated rate is too high or too low compared to the product label's recommendation, adjust your walking speed, pressure, or nozzle size and repeat the calibration process.
Protocol 2: Equipment Cleaning and Decontamination
Thorough cleaning of spray equipment after using this compound is essential to prevent contamination of subsequent applications and damage to other crops.[1]
Materials:
-
Clean water source
-
Detergent
-
Inert absorbent material (e.g., sand, soil)
-
Waste container
-
Personal Protective Equipment (PPE)
Methodology:
-
Initial Rinsing: Immediately after use, triple rinse the container and add the rinsate to the spray tank.[1]
-
Tank and System Flush:
-
Fill the tank partially with clean water and add a cleaning agent or detergent.
-
Operate the sprayer to circulate the cleaning solution through the entire system, including the pump, hoses, and nozzles, for at least 15 minutes.
-
Discharge a small amount of the solution through the nozzles.
-
-
Component Cleaning: Remove all nozzle screens and in-line filters and clean them thoroughly with a brush and cleaning solution.[2]
-
Final Rinse: Flush the entire system with clean water. Repeat this step multiple times for effective dilution of any remaining residue.[2]
-
Spill Management: In case of a spill, absorb it with an inert material like sand or soil, place it in a waste container, and wash the area with water and detergent.[1]
-
Disposal: Dispose of any waste and the empty container according to the product label, either by using it in accordance with the label or at a suitable landfill.[1]
Logical Workflow for Equipment Handling
Caption: Workflow for safe and effective use of this compound application equipment.
References
Validation & Comparative
Comparing Topogard efficacy with other pre-emergent herbicides
Topogard, a selective pre-emergent herbicide, offers effective control of annual broadleaf weeds in various agricultural settings. This guide provides a comprehensive comparison of this compound's efficacy against other commonly used pre-emergent herbicides, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug and agricultural development to facilitate informed decisions on weed management strategies.
This compound's active ingredients, terbuthylazine and terbutryn, belong to the triazine chemical family.[1] These compounds are absorbed through the roots and leaves of weeds, providing both knockdown and residual control.[1] The primary mechanism of action for triazine herbicides is the inhibition of photosynthesis at photosystem II (PSII).[2][3]
Comparative Efficacy of Pre-Emergent Herbicides
The effectiveness of this compound, primarily through its active ingredient terbuthylazine, has been evaluated in comparison to other pre-emergent herbicides across various studies. The following table summarizes key quantitative data on weed control efficacy.
| Herbicide (Active Ingredient) | Target Weeds | Crop | Efficacy (%) | Key Findings |
| This compound (Terbuthylazine + Terbutryn) | Annual broadleaf weeds | Peas, Potatoes | Not specified in retrieved results | Provides quick knockdown and residual weed control.[1] |
| Terbuthylazine | Broadleaf weeds | Maize | 89-93 | Demonstrates high efficacy and 45-60 days of residual activity.[4] |
| Terbuthylazine | Grasses | Maize | up to 87.5 | Tends to be superior in controlling grasses compared to atrazine.[3][5] |
| Atrazine | Broadleaf weeds | Maize | up to 93.8 | Efficacy is akin to terbuthylazine for broadleaf weeds.[3][5] |
| Atrazine | Grasses | Maize | up to 76.3 | Less effective against grasses compared to terbuthylazine.[3][5] |
| S-metolachlor | Purple nutsedge | Tomato | >50 (biomass reduction) | Effective when combined with a superabsorbent polymer.[6] |
| Flumioxazin | Various weeds | Grain Legumes | >70 | Showed the greatest control over a majority of weeds.[7] |
| Pendimethalin | Various weeds | Soybean | Variable | Performance varied significantly between rainy and dry seasons.[8] |
Experimental Protocols
The following is a generalized methodology for assessing the efficacy of pre-emergent herbicides, based on common practices described in the cited research.
Objective: To evaluate and compare the efficacy of this compound and other pre-emergent herbicides in controlling target weed species in a specific crop.
Materials:
-
This compound and other selected pre-emergent herbicides.
-
Seeds of the desired crop and target weed species.
-
Experimental plots or containers with uniform soil type.
-
Spraying equipment calibrated for accurate herbicide application.
-
Data collection tools (e.g., quadrats for weed counts, scales for biomass measurement).
Procedure:
-
Plot Preparation: Establish experimental plots with a randomized complete block design, including multiple replications for each treatment. Ensure uniform soil conditions across all plots.
-
Herbicide Application: Apply the pre-emergent herbicides at their recommended rates to the soil surface before the emergence of the crop and weeds. Include a non-treated control group for comparison.
-
Sowing: Sow the crop seeds at a uniform depth and density across all plots. In some study designs, weed seeds may also be sown to ensure uniform weed pressure.
-
Data Collection: At predetermined intervals (e.g., weeks after treatment), assess weed control efficacy by measuring:
-
Weed density (number of weeds per unit area).
-
Weed biomass (dry weight of weeds per unit area).
-
Crop injury (visual assessment of any phytotoxic effects on the crop).
-
Crop yield.
-
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in efficacy between the herbicide treatments.
Visualizing the Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by triazine herbicides like this compound.
Caption: Mechanism of action of this compound herbicide.
The following diagram illustrates a typical experimental workflow for comparing pre-emergent herbicides.
Caption: Experimental workflow for herbicide efficacy trial.
References
- 1. orionagriscience.co.nz [orionagriscience.co.nz]
- 2. sipcam-oxon.com [sipcam-oxon.com]
- 3. scielo.br [scielo.br]
- 4. Terbuthylazine Herbicide Effective Weed Control for Crops & Gardens [cnagrochem.com]
- 5. researchgate.net [researchgate.net]
- 6. hort [journals.ashs.org]
- 7. Effectiveness and Selectivity of Pre- and Post-Emergence Herbicides for Weed Control in Grain Legumes [mdpi.com]
- 8. mdpi.com [mdpi.com]
Topogard vs. Metribuzin: A Comparative Guide to Broadleaf Weed Control in Potatoes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Topogard and metribuzin, two prominent herbicides utilized for the control of broadleaf weeds in potato cultivation. The following sections detail their respective performance based on available experimental data, outline common experimental protocols for efficacy assessment, and illustrate their shared mode of action.
Efficacy in Broadleaf Weed Control: A Data-Driven Comparison
Both this compound, a combination of terbuthylazine and terbutryn, and metribuzin are effective in managing a range of broadleaf weeds in potato crops.[1][2] Metribuzin is a widely used herbicide with a broad spectrum of activity against many broadleaf weeds and some grasses.[1][3] However, its use can be limited by the sensitivity of certain potato varieties.[1][4] this compound, a selective, post-emergence herbicide, offers an alternative for broadleaf weed control.[2]
A comparative study conducted in Peshawar evaluated the efficacy of a terbutryn and terbuthylazine combination (identical to this compound's active ingredients) against metribuzin for weed control in potatoes. The results indicated that both herbicide treatments significantly reduced weed density compared to a weedy check.
| Treatment | Application Rate (kg a.i./ha) | Weed Density (plants/m²) | Potato Tuber Yield ( kg/ha ) |
| Weedy Check | - | 104 | 10,162 |
| Terbutryn + Terbuthylazine (this compound) | 1.75 | Data not specified in source | Data not specified in source |
| Metribuzin | 0.63 | Data not specified in source | Data not specified in source |
While the specific weed density for each treatment was not detailed in the available summary, the study reported that all herbicidal treatments resulted in over 80% mortality of the weed population. The combination of Gramoxone and Dual Gold yielded the highest potato tuber yield at 15,910 kg/ha , representing a 36% increase over the weedy check.
Spectrum of Controlled Broadleaf Weeds
This compound (Terbuthylazine + Terbutryn): This combination is effective against a range of annual broadleaf weeds.[2][5] Terbuthylazine provides pre- and post-emergence control of many broadleaf weeds and partial control of grasses.[5]
Metribuzin: Metribuzin controls a very broad spectrum of weeds, including many broadleaf species such as Amaranthus spp. and Wild Radish.[1] However, it provides poor control of Cleavers and Nightshade.[1] It is effective against common lambsquarters.[4]
Experimental Protocols for Herbicide Efficacy Trials
To evaluate and compare the efficacy of herbicides like this compound and metribuzin in potatoes, a standardized experimental protocol is crucial. The following methodology is a composite of common practices in agricultural research.
1. Experimental Design: The experiment should be laid out in a randomized complete block design (RCBD) with multiple replications (typically 3 or 4) for each treatment to ensure statistical validity.[6][7] Plots should be of a standardized size, for example, two rows wide and forty feet long, with an untreated buffer row between plots to prevent spray drift.[6]
2. Site Selection and Preparation: The trial should be conducted in a field with a known history of significant and uniform broadleaf weed infestation. Standard agronomic practices for potato cultivation in the region, including soil preparation, fertilization, and irrigation, should be followed uniformly across all plots.
3. Treatments and Application:
-
Herbicide Treatments: Include this compound and metribuzin at recommended application rates. A weedy (untreated) control and a weed-free (hand-weeded) control are essential for comparison.
-
Application Timing: Herbicides can be applied pre-emergence (after planting but before crop and weed emergence) or post-emergence (after crop and weeds have emerged), depending on the product label and experimental objectives.[4]
-
Application Method: Herbicides should be applied using a calibrated research plot sprayer equipped with appropriate nozzles to ensure uniform coverage.[6] Spray volume and pressure should be recorded.
4. Data Collection and Assessment:
-
Weed Control Efficacy: Weed density (number of weeds per square meter) and weed biomass (dry weight of weeds per square meter) should be assessed at specific intervals after application (e.g., 30, 60, and 90 days after treatment).[8] Visual ratings of weed control on a percentage scale (0% = no control, 100% = complete control) are also commonly used.
-
Crop Phytotoxicity: Potato plants should be visually assessed for any signs of injury (e.g., stunting, chlorosis, necrosis) at regular intervals after herbicide application.
-
Yield and Quality: At the end of the growing season, potato tubers from the central rows of each plot are harvested, graded by size, and weighed to determine the total and marketable yield.[6]
Mode of Action: Photosystem II Inhibition
Both this compound (terbuthylazine and terbutryn) and metribuzin belong to the group of herbicides that act as inhibitors of photosynthesis at Photosystem II (PSII).[9][10] Their primary mode of action is to disrupt the electron transport chain within the chloroplasts of susceptible plants.
These herbicides bind to the D1 protein in the PSII complex, blocking the binding of plastoquinone (PQ).[9] This interruption of electron flow prevents the production of ATP and NADPH, which are essential for carbon dioxide fixation and the production of sugars necessary for plant growth.[9][10] The blockage of electron transport also leads to the formation of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, resulting in rapid cell death, visible as chlorosis and necrosis of the leaves.[10]
References
- 1. Best Ways to Control Weeds In Potato Farming - Cropnuts [cropnuts.com]
- 2. orionagriscience.co.nz [orionagriscience.co.nz]
- 3. nwpotatoresearch.com [nwpotatoresearch.com]
- 4. objects.lib.uidaho.edu [objects.lib.uidaho.edu]
- 5. sipcam-oxon.com [sipcam-oxon.com]
- 6. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 7. The Impact of Cultivation Management and Weed Control Systems of Very Early Potato on Weed Infestation, Biodiversity, and Health Safety of Tubers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 10. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
Efficacy of Topogard in Conventional vs. No-Till Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Topogard (active ingredient: terbuthylazine), a photosystem II inhibitor herbicide, in conventional tillage versus no-till agricultural systems. While direct comparative studies on this compound are limited, this guide synthesizes experimental data from research on atrazine, a closely related triazine herbicide with the same mode of action, to draw relevant comparisons and provide actionable insights for weed management strategies.
Executive Summary
The choice between conventional and no-till systems significantly influences the performance of pre-emergent herbicides like this compound. While no-till farming offers substantial benefits in soil conservation, it presents unique challenges for herbicide efficacy. Crop residue in no-till systems can intercept a significant portion of the applied herbicide, potentially reducing the amount that reaches the soil. Furthermore, differences in soil moisture and organic matter content between the two systems can affect herbicide activation, persistence, and overall weed control. Research indicates that while the total seasonal loss of triazine herbicides may not differ significantly between tillage systems, the initial concentration reaching the soil can be lower in no-till due to residue interception. Conversely, some studies have shown that certain pre-emergent herbicides can be more effective in no-till settings, particularly when followed by adequate rainfall for activation.
Data Presentation: Herbicide Efficacy and Crop Yield
The following tables summarize quantitative data from studies comparing weed control and crop yields under different tillage and herbicide regimes. It is important to note that the data primarily involves atrazine and other photosystem II inhibitors, which serve as a proxy for this compound's expected performance.
Table 1: Comparison of Weed Control Efficacy in Conventional vs. No-Till Systems
| Herbicide/Treatment | Tillage System | Weed Species | Weed Control (%) | Source |
| Mesotrione + Atrazine (PRE) | Conventional Tillage | Broadleaf Weeds & Giant Foxtail | Inconsistent, rainfall dependent | [1] |
| Mesotrione + Atrazine (PRE) | No-Till | Broadleaf Weeds & Giant Foxtail | >80% (more effective than CT) | [1] |
| Flumioxazin/Pyroxasulfone | Conventional Tillage | Pigweed Species | R80 at 3 g ai/ha | [2] |
| Flumioxazin/Pyroxasulfone | No-Till | Pigweed Species | R80 at 273 g ai/ha | [2] |
| Flumioxazin/Pyroxasulfone | Conventional Tillage | Common Ragweed | R80 at 158 g ai/ha | [2] |
| Flumioxazin/Pyroxasulfone | No-Till | Common Ragweed | R80 not estimable | [2] |
R80: The rate required to provide 80% control.
Table 2: Atrazine Interception by Crop Residue in No-Till Systems
| Tillage System | Crop Residue | Atrazine Interception (%) | Source |
| No-Till (Coulter) | Corn | Up to 30% | [3] |
Table 3: Soybean Yield Under Different Tillage Systems (Organic, No Synthetic Herbicides)
| Tillage System | Weed Density Reduction (%) | Soybean Yield (t ha⁻¹) | Source |
| Conventional Tillage | 71% | 1.92 - 2.05 | [4] |
| Reduced Tillage | 85% | 0.41 - 1.10 | [4] |
| No-Till | 61% | 0.26 - 1.64 | [4] |
Experimental Protocols
Mesotrione and Atrazine Efficacy in Corn (Adapted from VTechWorks)
-
Objective: To evaluate the efficacy of pre-emergence (PRE) applications of mesotrione in combination with atrazine in conventional and no-till corn.
-
Experimental Design: Randomized complete block design.
-
Treatments:
-
Conventional Tillage + Mesotrione + Atrazine (PRE)
-
No-Till + Mesotrione + Atrazine (PRE)
-
-
Application: Herbicides were applied pre-emergence.
-
Data Collection: Weed control was visually rated as a percentage compared to a non-treated control. Corn yield was measured at harvest.
-
Key Findings: Pre-emergence applications of mesotrione were more effective when applied in no-till compared to conventional tillage corn, providing over 80% control of broadleaf weeds and giant foxtail.[1] Efficacy in conventional tillage was inconsistent and highly dependent on timely rainfall.[1]
Atrazine Persistence in Different Tillage Systems (Adapted from Weed Science)
-
Objective: To determine the persistence of atrazine under conventional plow, chisel, and coulter (no-till) tillage systems.
-
Experimental Design: Field studies with annual atrazine applications.
-
Methodology: Soil samples were collected to measure atrazine residue over time. The amount of atrazine intercepted by crop residue in the no-till system was also quantified.
-
Key Findings: In the year of application, atrazine persistence was lower in the no-till (coulter) system.[3] The crop residue in the no-till system initially prevented as much as 30% of the atrazine from reaching the soil surface.[3]
Mandatory Visualization
Caption: Experimental workflow for comparing this compound efficacy.
Caption: this compound's mode of action via Photosystem II inhibition.
References
Comparative Analysis of Topogard and Bentazone on Pea Cultivars: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal products Topogard and bentazone, focusing on their performance in pea cultivars. The analysis is supported by experimental data, detailing the impact of these herbicides on crop health, nodulation, and growth, alongside their efficacy in weed control.
Executive Summary
Both this compound, a formulation of terbutryn and terbuthylazine, and bentazone are effective herbicides used in pea cultivation. They share a common mode of action, inhibiting photosynthesis at Photosystem II. However, experimental data reveals significant differences in their selectivity and impact on pea physiology. Bentazone generally exhibits a higher degree of safety for pea cultivars, with some studies indicating a positive influence on nodulation and pod quality. In contrast, this compound and its active ingredients have been shown to cause a more pronounced reduction in root and shoot growth, particularly at higher application rates.
Data Presentation
The following tables summarize the quantitative data from comparative studies on the effects of this compound (represented by its active ingredients terbutryn/terbuthylazine) and bentazone on various parameters in pea cultivars.
Table 1: Effect of Herbicides on Pea Nodulation (cv. Rex and Guido)
| Herbicide | Application Rate | Nodule Number (% Reduction vs. Control) | Nodule Dry Weight (% Reduction vs. Control) |
| Terbutryn/terbuthylazine | Recommended (1.40 kg a.i./ha) | No significant effect | 3% |
| Double (2.80 kg a.i./ha) | 2% | 30% | |
| Bentazone | Recommended (1.44 kg a.i./ha) | Not significantly affected | 32% |
| Double (2.88 kg a.i./ha) | 55% | 56% |
Data adapted from a study on pea cultivars Rex and Guido.[1]
Table 2: Effect of Herbicides on Pea Growth (cv. Rex and Guido)
| Herbicide | Application Rate | Root Dry Weight (% Reduction vs. Control) | Shoot Dry Weight |
| Terbutryn/terbuthylazine | Recommended (1.40 kg a.i./ha) | 35% | Adverse effects observed |
| Double (2.80 kg a.i./ha) | 43% | Adverse effects observed | |
| Bentazone | Recommended (1.44 kg a.i./ha) | 25% | Less adverse effects in cv. Rex than in Guido |
| Double (2.88 kg a.i./ha) | 44% | Less adverse effects in cv. Rex than in Guido |
Data adapted from a study on pea cultivars Rex and Guido.[2]
Table 3: Weed Control Efficacy
| Herbicide | Key Features | Weeds Controlled | Weeds Not Controlled |
| Terbutryn/terbuthylazine | Pre-emergence application | Excellent control of grassy and broad-leaved weeds. | - |
| Bentazone | Post-emergence application | Good control of most broad-leaved weeds. | Polygonum aviculare, Poa annua, Elymus repens. |
Information compiled from comparative weed management studies.[3]
Experimental Protocols
The data presented is primarily derived from field experiments designed to assess the efficacy and phytotoxicity of herbicides on pea cultivars. A generalized experimental protocol is outlined below.
3.1. Experimental Design
Field trials are typically conducted using a randomized complete block design with multiple replications (commonly three or four) for each treatment.[4][5][6] Plots are of a standardized size to ensure uniformity.
3.2. Treatments and Application
-
Herbicide Application: Herbicides are applied at recommended rates and, in phytotoxicity studies, often at double the recommended rate to assess the margin of crop safety.[1][2]
-
This compound (Terbutryn/terbuthylazine): Applied as a pre-emergence spray.
-
Bentazone: Applied as a post-emergence spray, typically when the pea plants have reached a specific growth stage (e.g., 3-5 nodes) and the weeds are young and actively growing.[3]
-
-
Control Groups: Experiments include both untreated (weedy) and hand-weeded control plots to provide baseline data for comparison.[3]
3.3. Data Collection and Analysis
-
Weed Control Assessment: Weed density and biomass are determined at set intervals after sowing using quadrants.[7]
-
Crop Tolerance (Phytotoxicity): Visual assessments of phytotoxicity, such as stunting, chlorosis, and necrosis, are recorded at regular intervals after herbicide application using a standardized rating scale (e.g., 0-10 or 1-9).[7]
-
Growth Parameters:
-
Plant Height, Root and Shoot Biomass: Plants are randomly sampled from each plot, and their height is measured. The shoots and roots are separated, dried in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and then weighed.
-
Nodulation: The roots are carefully washed, and the nodules are detached and counted. The dry weight of the nodules is determined after oven drying.
-
-
Yield and Quality Parameters: At harvest, parameters such as the number of pods per plant, seed yield, and in some cases, chemical composition of the pods (e.g., chlorophyll, protein, vitamin C) are measured.[2]
3.4. Statistical Analysis
The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.
Visualization of Pathways and Workflows
4.1. Herbicide Mode of Action
Both this compound and bentazone act by inhibiting photosynthesis in susceptible plants. The following diagram illustrates their common target within the photosynthetic electron transport chain.
Caption: Mode of action of this compound and bentazone on Photosystem II.
4.2. Experimental Workflow
The diagram below outlines a typical workflow for conducting a comparative analysis of herbicides on pea cultivars.
Caption: Generalized experimental workflow for herbicide trials in peas.
4.3. Plant Detoxification Pathway
Tolerant plants, like peas, can metabolize bentazone, reducing its phytotoxic effects. This detoxification process is a key factor in its selectivity.
Caption: Metabolic detoxification pathway of bentazone in tolerant plants.
Conclusion
The comparative analysis indicates that while both this compound and bentazone are effective for weed control in pea cultivation, their impact on the crop differs significantly. Bentazone appears to be a safer option, with studies showing less detrimental effects on pea growth and nodulation compared to the terbutryn/terbuthylazine mixture in this compound.[1][2] Furthermore, some research suggests that bentazone may even have beneficial effects on certain quality parameters of peas.[2] The choice between these herbicides should be guided by the specific weed spectrum present, the sensitivity of the pea cultivar, and the desired margin of crop safety. Further research focusing on a wider range of modern pea cultivars and detailed analysis of the physiological and molecular responses to these herbicides would be beneficial for optimizing weed management strategies in pea production.
References
Validating the Economic Threshold for Topogard Application: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Topogard (active ingredients: terbutryn and terbuthylazine) with alternative weed management strategies in pea and potato cultivation. It is designed to offer a robust framework for evaluating the economic threshold of herbicide applications, drawing parallels with the rigorous data analysis and protocol-driven approaches common in drug development research. By presenting experimental data, detailed methodologies, and cost-benefit analyses, this guide aims to equip researchers with the necessary information to make data-driven decisions in agricultural science.
Understanding the Economic Threshold in Weed Management
The economic threshold in an agricultural context is the weed density at which the cost of control is equal to the value of the crop yield saved by implementing that control measure.[1] Deciding to apply an herbicide like this compound is not merely about eradicating weeds, but about doing so at a point where the economic benefit of increased yield outweighs the cost of the herbicide and its application. This concept is crucial for optimizing profitability and ensuring the sustainability of agricultural practices.
Experimental Protocol for Determining Economic Threshold
A detailed methodology is essential for accurately determining the economic threshold of an herbicide. The following protocol outlines a typical experimental design for such a study.
Objective: To determine the weed density at which the application of a given herbicide becomes economically beneficial.
Experimental Design:
-
Site Selection: Choose a field with a known history of uniform weed infestation.
-
Plot Establishment: Create multiple small plots (e.g., 10 x 20 feet) in a randomized complete block design with at least three to four replications for each treatment.[2]
-
Weed Density Treatments: Establish a range of weed densities in the plots. This can be achieved by selectively hand-weeding plots to achieve target weed counts per square meter.
-
Herbicide Application: Apply the herbicide at the recommended rate and timing to a subset of plots for each weed density. Maintain a set of untreated control plots for each density.
-
Data Collection:
-
Weed Counts: Regularly monitor and record the density and species of weeds in each plot throughout the growing season.
-
Crop Health: Visually assess crop injury or phytotoxicity at set intervals after herbicide application.
-
Yield Measurement: At the end of the growing season, harvest the crop from each plot and measure the yield.
-
-
Data Analysis:
-
Plot the relationship between weed density and crop yield in the untreated plots to establish a yield loss curve.
-
Calculate the cost of the herbicide application (including the product, labor, and equipment).
-
The economic threshold is the point at which the cost of the herbicide application equals the value of the crop yield saved. This can be calculated using the following formula:
Economic Threshold (weeds/m²) = Cost of Control (€/ha) / [Yield Loss per Weed (€/ha/weed)]
-
Below is a Graphviz diagram illustrating the logical workflow for determining the economic threshold for herbicide application.
Comparative Performance of this compound and Alternatives
This compound, with its active ingredients terbutryn and terbuthylazine, is a selective post-emergence herbicide for controlling annual broadleaf weeds in peas and potatoes.[3] Its efficacy and economic viability must be compared with other available chemical and non-chemical weed management strategies.
Chemical Alternatives
Several other herbicides are used for weed control in pea and potato cultivation, each with its own spectrum of controlled weeds, application timing, and cost.
| Herbicide (Active Ingredient) | Crop | Application Timing | Key Controlled Weeds |
| This compound (Terbutryn + Terbuthylazine) | Peas, Potatoes | Post-emergence | Annual broadleaf weeds |
| Metribuzin | Potatoes, Peas | Pre- and Post-emergence | Broadleaf weeds and some grasses |
| Pendimethalin | Peas, Potatoes | Pre-emergence | Annual grasses and certain broadleaf weeds |
| Bentazon | Peas, Potatoes | Post-emergence | Broadleaf weeds |
Efficacy Data from Field Trials
The following tables summarize data from various studies on the efficacy of different weed control methods in peas and potatoes.
Table 1: Weed Control Efficacy in Pea Cultivation
| Treatment | Weed Control Efficiency (%) | Green Pod Yield (t/ha) | Reference |
| Pendimethalin (pre-emergence) fb Hand Weeding | >85 | Significantly higher than weedy check | [4] |
| Imazethapyr + Imazamox (post-emergence) | >85 | Significantly higher than weedy check | [4] |
| Weedy Check | 0 | - | [4] |
Table 2: Weed Control and Yield in Potato Cultivation
| Treatment | Weed Control (%) | Tuber Yield ( kg/ha ) | Reference |
| Terbutryn + Terbuthylazine | >80 | - | [5] |
| Metribuzin | >80 | - | [5] |
| Gramoxone + S-metolachlor | >80 | 15910 | [5] |
| Weedy Check | 0 | 10162 | [5] |
Economic Comparison
The decision to use a particular herbicide is heavily influenced by its cost-effectiveness. The following table provides an estimated cost comparison of this compound and its alternatives. Prices can vary based on location, supplier, and volume.
Table 3: Estimated Herbicide Cost Comparison
| Herbicide (Active Ingredient) | Estimated Price (per kg/L of active ingredient) | Typical Application Rate ( kg/L per ha) | Estimated Cost per Hectare |
| Terbutryn (in this compound) | ~$8-10/kg | 0.26 - 0.7 L (of this compound) | Varies based on formulation |
| Terbuthylazine (in this compound) | ~$7-9/kg | 0.11 - 0.3 L (of this compound) | Varies based on formulation |
| Metribuzin | ~$28-35/kg | 0.25 - 0.75 | $7 - $26 |
| Pendimethalin | ~$10-15/L | 1.0 - 1.5 | $10 - $22.5 |
| Bentazon | ~$20-25/L | 0.5 - 1.0 | $10 - $25 |
Non-Chemical Weed Management Alternatives
In addition to chemical herbicides, several non-chemical methods can be effective for weed control, either alone or as part of an integrated weed management (IWM) program.
-
Mechanical Weeding: Cultivation and hand-weeding can be effective, especially when weed populations are low to moderate. However, labor costs can be a significant factor.
-
Mulching: Applying a layer of organic or synthetic material to the soil surface can suppress weed growth.
-
Crop Rotation: Rotating crops can disrupt the life cycles of weeds and reduce their populations over time.
-
Cover Crops: Planting a dense cover crop can outcompete weeds for resources.
Conclusion
Validating the economic threshold for this compound application requires a systematic, data-driven approach. By conducting well-designed field trials, researchers can determine the precise weed density at which the use of this compound or its alternatives becomes a sound economic decision. This guide provides a framework for such an evaluation, emphasizing the importance of comparative data, detailed protocols, and a clear understanding of the economic principles at play. For professionals in the agricultural and life sciences, applying this level of rigor to weed management decisions is essential for optimizing crop yields, maximizing profitability, and promoting sustainable agricultural practices.
References
Navigating Weed Resistance: A Comparative Guide to Topogard and Other PSII Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of herbicide cross-resistance is critical for developing sustainable weed management strategies and novel active ingredients. This guide provides an objective comparison of Topogard (terbuthylazine) and other Photosystem II (PSII) inhibitors, supported by experimental data on weed resistance profiles.
Photosystem II inhibitors, a cornerstone of chemical weed control for decades, function by blocking electron transport at the QB-binding site of the D1 protein in the chloroplast thylakoid membrane. This inhibition leads to a cascade of events, ultimately causing plant death. This compound, containing the active ingredient terbuthylazine, belongs to the triazine chemical family, a major class within this mode of action. However, the persistent use of these herbicides has led to the evolution of resistant weed biotypes, necessitating a deeper understanding of cross-resistance patterns among different PSII inhibitor chemistries.
Mechanisms of Resistance to PSII Inhibitors
Resistance to PSII inhibitors in weeds primarily arises from two distinct mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism of resistance to triazine herbicides like terbuthylazine.[1][2] It typically involves a single nucleotide polymorphism in the chloroplast psbA gene, which codes for the D1 protein. The most frequently observed mutation results in an amino acid substitution from serine to glycine at position 264 (Ser264Gly).[1][3] This change reduces the binding affinity of triazine herbicides to the D1 protein, rendering them ineffective.[2] Other mutations at different positions (e.g., Leu218, Val219, Ala251, Phe255, Asn266, Phe274) have also been identified and can confer different cross-resistance profiles.[4] Because the psbA gene is located in the chloroplast DNA, target-site resistance to PSII inhibitors is maternally inherited.[4]
-
Non-Target-Site Resistance (NTSR): This form of resistance involves mechanisms that prevent the herbicide from reaching its target site at a toxic concentration. The most common NTSR mechanism is enhanced metabolism, where resistant plants detoxify the herbicide more rapidly.[5] This is often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). NTSR is a more complex resistance mechanism and can confer cross-resistance to herbicides from different chemical classes with varying modes of action.[5]
Comparative Performance and Cross-Resistance Data
The effectiveness of various PSII inhibitors against resistant weed biotypes is highly dependent on the underlying resistance mechanism, particularly the specific mutation in the D1 protein for target-site resistance.
A 2024 study on Amaranthus retroflexus (redroot pigweed) biotypes from the Czech Republic provides a clear quantitative comparison. The study identified two resistant biotypes (R1 and R2) with the Ser264Gly mutation in the psbA gene. Dose-response assays revealed a very high level of resistance to the triazine herbicide terbuthylazine, but a significantly lower level of resistance to the triazinone herbicide metamitron.
| Weed Species | Biotype | Herbicide | Chemical Family | GR50 (g a.i. ha-1) | Resistance Factor (RF) | Resistance Mechanism |
| Amaranthus retroflexus | Susceptible | Terbuthylazine | Triazine | 45.75 | - | - |
| R1 | Terbuthylazine | Triazine | 5512.5 | 120.5 | Ser264Gly | |
| R2 | Terbuthylazine | Triazine | >8000 | >175 | Ser264Gly | |
| Susceptible | Metamitron | Triazinone | 392.5 | - | - | |
| R1 | Metamitron | Triazinone | 1295.25 | 3.3 | Ser264Gly | |
| R2 | Metamitron | Triazinone | Not determined | - | Ser264Gly |
Data sourced from Soukup et al., 2024.[3]
This data clearly demonstrates that the Ser264Gly mutation, while conferring a very high level of resistance to this compound (terbuthylazine), provides only a low level of cross-resistance to metamitron.[3] This highlights that a mutation affecting the binding of one PSII inhibitor family may not have the same impact on another, as they bind to overlapping but not identical sites on the D1 protein.[4][6]
Further qualitative studies support these differential cross-resistance patterns:
-
Chenopodium album (Common Lambsquarters): A study identified three different psbA mutations with distinct resistance profiles. The Ser264Gly mutation conferred high resistance to terbuthylazine, the Ala251Val mutation conferred moderate resistance, while the Leu218Val mutation did not confer resistance to terbuthylazine but did to triazinones.[7] Another biotype of C. album with the Ala251Val mutation was found to be highly resistant to metamitron and metribuzin (triazinones) but susceptible to atrazine (a triazine).[8]
-
Poa annua (Annual Bluegrass): A multiple-herbicide resistant population from an Australian golf course was found to be resistant to the triazine simazine and the triazinone metribuzin, but susceptible to terbuthylazine and amicarbazone.[9][10] This suggests a resistance mechanism other than the typical Ser264Gly mutation or a highly specific metabolic resistance.
-
Lolium rigidum (Rigid Ryegrass): A multiple-herbicide resistant population in Australia exhibited low-level resistance to both metribuzin and atrazine due to enhanced metabolism, as no target-site mutations in the psbA gene were found.[5]
Experimental Protocols
Accurate assessment of herbicide resistance is fundamental for research and the development of effective management strategies. Below are detailed methodologies for key experiments used in cross-resistance studies.
Whole-Plant Dose-Response Assay
This experiment determines the level of resistance by comparing the response of suspected resistant and known susceptible weed populations to a range of herbicide doses.
1. Seed Collection and Germination:
-
Collect mature seeds from at least 30 randomly selected plants from the suspected resistant population. A known susceptible population of the same species must also be sourced.[11]
-
Clean and store seeds in dry, cool conditions.
-
Break seed dormancy if necessary using methods appropriate for the species (e.g., stratification, scarification).
-
Germinate seeds in petri dishes on a suitable medium (e.g., 0.6% agar with 0.1% potassium nitrate).[11]
2. Plant Cultivation:
-
Transplant seedlings at a uniform growth stage (e.g., cotyledon to two-leaf stage) into pots containing a standard potting mix.
-
Grow plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for the species.
-
Water and fertilize as needed to ensure healthy growth.
3. Herbicide Application:
-
When plants reach the target growth stage (typically 2-4 true leaves), treat them with a range of herbicide doses. Doses should bracket the recommended field rate (e.g., 0, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x the recommended rate).
-
Apply herbicides using a precision bench sprayer to ensure uniform coverage. The sprayer should be calibrated to deliver a specific volume at a constant pressure and speed.[10]
4. Data Collection and Analysis:
-
Assess plant response 21 to 28 days after treatment.
-
Assessments can include visual ratings of injury (on a scale of 0 to 100%) or measurement of plant biomass (fresh or dry weight).
-
Calculate the herbicide dose required to cause 50% growth reduction (GR50) for both the resistant and susceptible populations by fitting a log-logistic dose-response curve to the data.
-
The Resistance Factor (RF) is calculated by dividing the GR50 of the resistant population by the GR50 of the susceptible population.
Molecular Analysis of the psbA Gene
This protocol is used to identify target-site mutations responsible for resistance.
1. DNA Extraction:
-
Harvest fresh leaf material from both suspected resistant and susceptible plants.
-
Extract total genomic DNA using a commercial plant DNA extraction kit or a standard CTAB (cetyltrimethylammonium bromide) protocol.
2. PCR Amplification:
-
Amplify the psbA gene using polymerase chain reaction (PCR). Primers should be designed to amplify the entire coding sequence, particularly the region known to harbor resistance-conferring mutations (around codons 218 to 275).
3. DNA Sequencing:
-
Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sequence the purified PCR product using Sanger sequencing or next-generation sequencing methods.
4. Sequence Analysis:
-
Align the DNA sequences from the resistant and susceptible plants with a reference psbA sequence from the same species.
-
Identify any single nucleotide polymorphisms (SNPs) in the resistant biotype's sequence.
-
Translate the nucleotide sequence into the corresponding amino acid sequence to determine if the SNP results in an amino acid substitution at a known resistance-conferring position (e.g., Ser264).
Visualizations
Caption: Mechanism of action for this compound and other PSII inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Low herbicide doses can change the responses of weeds to subsequent treatments in the next generation: metamitron exposed PSII-target-site resistant Chenopodium album as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Resistance against PSII-Inhibiting Herbicides in Amaranthus retroflexus from the Czech Republic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]
- 5. Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. roadsideweeds.com [roadsideweeds.com]
- 8. Resistance of Chenopodium albumto photosystem II-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Multiple-and Cross-Resistance of Amaranthus retroflexus to Acetolactate Synthase (ALS) and Photosystem II (PSII) Inhibiting Herbicides in Preemergence - Advances in Weed Science [awsjournal.org]
A Comparative Environmental Impact Assessment of Topogard and Alternative Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of the herbicide Topogard with its common alternatives, atrazine and S-metolachlor. The assessment is based on key environmental fate and ecotoxicity parameters, with supporting data from peer-reviewed studies and regulatory assessments. Detailed experimental protocols for the cited data are also provided to ensure transparency and reproducibility.
Executive Summary
This compound, a herbicide containing the active ingredients terbutryn and terbuthylazine, is utilized for the control of broadleaf weeds.[1][2][3][4] This guide evaluates its environmental characteristics in comparison to atrazine, another triazine herbicide, and S-metolachlor, a chloroacetamide herbicide. The comparison focuses on their persistence in soil, potential for groundwater contamination, and toxicity to non-target aquatic organisms. This information is critical for informed decision-making in agricultural and environmental research and management.
Data Presentation
The following tables summarize the key environmental impact parameters for this compound's active ingredients and its alternatives.
Table 1: Soil Persistence and Leaching Potential
| Herbicide | Active Ingredient | Soil Half-life (DT₅₀) (days) | Soil Organic Carbon Partition Coefficient (Koc) (mL/g) | Groundwater Ubiquity Score (GUS)¹ | Leaching Potential |
| This compound | Terbutryn | 14 - 28[5] | 663[6] | 1.83 - 2.13 | Low to Medium |
| Terbuthylazine | 23 - 37[7] | 1500[2] | 2.18 - 2.39 | Medium | |
| Alternative 1 | Atrazine | 13 - 261[8] | 100 - 440[2][8] | 1.11 - 4.19 | Low to High |
| Alternative 2 | S-metolachlor | 15 - 70[9] | 200[10][11] | 2.01 - 3.20 | Medium to High |
¹GUS was calculated using the formula: GUS = log₁₀(DT₅₀) x (4 - log₁₀(Koc)). GUS values are interpreted as follows: < 1.8 = Low leacher; 1.8 - 2.8 = Medium leacher; > 2.8 = High leacher.
Table 2: Aquatic Ecotoxicity
| Herbicide | Active Ingredient | Organism | Endpoint | Value (µg/L) |
| This compound | Terbutryn | Green Algae (Desmodesmus communis) | 72h IC₅₀ | 12[12] |
| Water Flea (Daphnia magna) | 48h EC₅₀ | 7100[12] | ||
| Rainbow Trout (Oncorhynchus mykiss) | 96h LC₅₀ | 3000[5] | ||
| Terbuthylazine | Green Algae (Selenastrum capricornutum) | 72h EC₅₀ | 8[13] | |
| Water Flea (Daphnia magna) | 48h EC₅₀ | 26000[14] | ||
| Rainbow Trout (Oncorhynchus mykiss) | 96h LC₅₀ | 1230[13] | ||
| Alternative 1 | Atrazine | Green Algae (Scenedesmus subspicatus) | 72h EC₅₀ | 20.5[15] |
| Water Flea (Daphnia pulex) | 48h EC₅₀ | 5290[15] | ||
| Rainbow Trout (Oncorhynchus mykiss) | 96h LC₅₀ | 3960[15] | ||
| Alternative 2 | S-metolachlor | Green Algae (Selenastrum capricornutum) | 72h EC₅₀ | 8[13] |
| Water Flea (Daphnia magna) | 48h EC₅₀ | 26000[14] | ||
| Rainbow Trout (Oncorhynchus mykiss) | 96h LC₅₀ | 1200[16] |
Experimental Protocols
The data presented in this guide are primarily generated using standardized testing protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety data.
Soil Persistence (DT₅₀) and Transformation
The soil half-life (DT₅₀) of a herbicide is determined following the OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil .[15][17][18][19][20]
-
Principle: The test substance is applied to soil samples, which are then incubated under controlled aerobic or anaerobic conditions in the dark.
-
Methodology:
-
Test System: Biometer flasks or flow-through systems are used to trap volatile transformation products.
-
Soil: Fresh soil samples are typically used, characterized for properties like texture, pH, organic carbon content, and microbial biomass.
-
Application: The herbicide is applied at a rate relevant to its agricultural use.
-
Incubation: Samples are incubated at a constant temperature (e.g., 20°C) and moisture level for a period of up to 120 days.
-
Sampling and Analysis: Soil samples are taken at various intervals and analyzed for the concentration of the parent herbicide and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis: The rate of degradation is modeled to calculate the time required for 50% of the initial concentration to dissipate (DT₅₀).
Aquatic Ecotoxicity Testing
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [16][21][22][23][24]
-
Principle: This test assesses the effect of a chemical on the growth of freshwater algae or cyanobacteria.
-
Methodology:
-
Test Organisms: Commonly used species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.
-
Exposure: Exponentially growing cultures of the test organism are exposed to a series of concentrations of the test substance for 72 hours.
-
Endpoint: The inhibition of growth is measured by cell counts or other measures of biomass. The EC₅₀ (the concentration causing 50% inhibition of growth) is calculated.
-
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test [1][3][5][25][26]
-
Principle: This test determines the acute toxicity of a substance to daphnids (water fleas).
-
Methodology:
-
Test Organism: Daphnia magna is a commonly used species.
-
Exposure: Young daphnids (<24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. The EC₅₀ (the concentration causing immobilization in 50% of the daphnids) is calculated.
-
OECD Guideline 203: Fish, Acute Toxicity Test [9][12][27][28][29]
-
Principle: This test evaluates the acute lethal toxicity of a chemical to fish.
-
Methodology:
-
Test Organism: Common test species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).
-
Exposure: Fish are exposed to a series of concentrations of the test substance for 96 hours.
-
Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours. The LC₅₀ (the concentration that is lethal to 50% of the test fish) is determined.
-
Visualization of Environmental Processes
The following diagrams illustrate key concepts related to the environmental impact assessment of herbicides.
References
- 1. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 4. knowde.com [knowde.com]
- 5. oecd.org [oecd.org]
- 6. circabc.europa.eu [circabc.europa.eu]
- 7. Estimation of the soil-water partition coefficient normalized to organic carbon for ionizable organic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sorption and desorption of Atrazine in horizons of the Red-Yellow Latosol - Advances in Weed Science [awsjournal.org]
- 9. Acute toxicity of injected drugs and substances in fish [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. oecd.org [oecd.org]
- 13. isws.illinois.edu [isws.illinois.edu]
- 14. Metolachlor | C15H22ClNO2 | CID 4169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 16. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 17. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 22. oecd.org [oecd.org]
- 23. shop.fera.co.uk [shop.fera.co.uk]
- 24. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 25. shop.fera.co.uk [shop.fera.co.uk]
- 26. OECD Acute immobilisation test | Protocols | Zantiks [zantiks.com]
- 27. eurofins.com.au [eurofins.com.au]
- 28. testinglab.com [testinglab.com]
- 29. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
Long-Term Application of Topogard: A Comparative Analysis of Weed Species Composition Shifts
For Researchers, Scientists, and Drug Development Professionals
The sustained use of any single-mode-of-action herbicide presents a significant risk for the evolution of resistant weed biotypes and a consequential shift in weed species composition within agricultural systems. Topogard, with its active ingredient terbuthylazine, is a triazine herbicide that acts by inhibiting photosynthesis at photosystem II (PSII).[1][2][3] While effective for the control of a broad spectrum of broadleaf weeds and some grasses, its long-term ecological impact on weed dynamics warrants a thorough examination. This guide provides a comparative analysis of the effects of this compound (terbuthylazine) on weed species composition, supported by experimental data from related triazine herbicides and alternative weed management strategies.
Comparative Efficacy and Weed Spectrum
The following table summarizes the general efficacy of triazine herbicides, including terbuthylazine, against various common weed species and compares it with other herbicide classes. It is important to note that long-term, specific data on this compound's impact on weed composition is limited; therefore, this comparison is based on data from triazine herbicides as a class and other photosystem II inhibitors.
| Herbicide Class | Mode of Action | Common Controlled Weed Species | Weed Species with Known Resistance to this Class |
| Triazines (e.g., this compound/Terbuthylazine, Atrazine) | Photosystem II Inhibitor | Amaranthus spp. (Pigweed), Chenopodium album (Common Lambsquarters), Ambrosia artemisiifolia (Common Ragweed), Polygonum spp. (Knotweed), Sinapis arvensis (Wild Mustard) | Amaranthus retroflexus (Redroot Pigweed), Chenopodium album (Common Lambsquarters), Poa annua (Annual Bluegrass), Kochia scoparia (Kochia), various Amaranthus species |
| Glyphosate | EPSP Synthase Inhibitor | Broad-spectrum control of most annual and perennial weeds. | Amaranthus palmeri (Palmer Amaranth), Conyza canadensis (Horseweed/Marestail), Lolium rigidum (Rigid Ryegrass), Sorghum halepense (Johnsongrass) |
| ALS Inhibitors (e.g., Imazethapyr, Chlorsulfuron) | Acetolactate Synthase Inhibitor | Wide range of broadleaf weeds and some grasses. | Numerous species, including Kochia scoparia, Lactuca serriola (Prickly Lettuce), and various Amaranthus species. Atrazine is noted to have the highest number of resistant weed species (66), followed by ALS inhibitors like imazethapyr (44).[4] |
| ACCase Inhibitors (e.g., Fenoxaprop-P-ethyl, Fluazifop-P-butyl) | Acetyl-CoA Carboxylase Inhibitor | Primarily controls grass species. | Alopecurus myosuroides (Blackgrass), Lolium spp. (Ryegrass), Avena fatua (Wild Oat) |
Long-term studies on atrazine, a closely related triazine, have shown that its discontinued use and replacement with glyphosate can lead to a significant increase in the abundance of broadleaf weeds.[5] This suggests that the selection pressure exerted by triazines plays a crucial role in maintaining a certain weed community structure. The repeated use of PSII inhibitors, like terbuthylazine, has led to the evolution of resistance in at least 92 weed species globally.[6]
Experimental Protocols
To evaluate the long-term effects of herbicides on weed species composition, a robust and consistent experimental protocol is essential. The following is a synthesized methodology based on standard practices for weed science research.
Long-Term Weed Dynamics Study Protocol
1. Experimental Site Establishment:
-
Select a field with a known history of weed infestation and uniform soil characteristics.
-
Establish permanent plots for each treatment, including an untreated control. A randomized complete block design with at least four replications is recommended.
-
Plot dimensions should be large enough to minimize edge effects (e.g., 10m x 10m).
2. Herbicide Application:
-
Apply this compound (terbuthylazine) and comparator herbicides at recommended field rates at the same time each year, corresponding to the appropriate crop growth stage (e.g., pre-emergence or early post-emergence).
-
Use a calibrated research plot sprayer to ensure uniform application.
-
Record all application details, including date, time, weather conditions, and sprayer settings.
3. Weed Species Composition Assessment:
-
Conduct weed assessments at least twice per growing season: once mid-season to evaluate herbicide efficacy and once late in the season to assess late-emerging weeds and potential for seed production.
-
Utilize the quadrat method for sampling.[7] Within each plot, randomly place a 0.5m x 0.5m or 1m x 1m quadrat at a minimum of four locations.[8][9]
-
Within each quadrat, identify all weed species, count the number of individuals of each species (density), and estimate the percentage of ground cover for each species.
-
Harvest the above-ground biomass of each weed species within the quadrat, dry to a constant weight, and record the dry biomass.
4. Data Collection and Analysis:
-
From the quadrat data, calculate the following for each weed species:
-
Density: Number of plants per square meter.
-
Frequency: Percentage of quadrats in which a species occurs.
-
Biomass: Dry weight per square meter.
-
-
Calculate community-level metrics for each plot:
-
Species Richness: Total number of weed species present.
-
Shannon Diversity Index (H'): A measure of species diversity that considers both richness and evenness.
-
Simpson's Dominance Index (D): A measure of the dominance of the most abundant species.
-
-
Conduct statistical analysis (e.g., ANOVA, repeated measures analysis) to determine significant differences in weed density, biomass, and diversity indices among herbicide treatments over time.
5. Monitoring for Herbicide Resistance:
-
Collect seeds from weed populations that survive herbicide treatment.
-
Conduct greenhouse or laboratory-based dose-response assays to determine the level of resistance compared to known susceptible populations.[10]
Visualizing a Long-Term Study Workflow
The following diagram illustrates the conceptual workflow of a long-term study designed to assess the impact of a herbicide on weed species composition.
Caption: Conceptual workflow for a multi-year herbicide efficacy study.
Signaling Pathways and Resistance Mechanisms
The primary mode of action for this compound (terbuthylazine) and other triazine herbicides is the inhibition of photosynthetic electron transport in photosystem II.[11] They bind to the D1 protein in the PSII complex, blocking the binding of plastoquinone.[4] This leads to a buildup of reactive oxygen species and subsequent cell death.
The most common mechanism of resistance to triazine herbicides is a target-site mutation in the chloroplast psbA gene, which codes for the D1 protein.[4] This mutation alters the herbicide-binding site, reducing the affinity of the herbicide for the protein. Non-target site resistance mechanisms, such as enhanced herbicide metabolism, can also confer resistance. The continuous use of this compound can select for weed biotypes that possess these resistance mechanisms, leading to a shift in the weed population towards more tolerant or resistant species.
The following diagram illustrates the signaling pathway of PSII inhibitors and the mechanism of target-site resistance.
Caption: Mechanism of action of PSII inhibitors and target-site resistance.
References
- 1. The Mode of Action of Photosystem II-Specific Inhibitors ... [degruyterbrill.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Late-Season Weed Escape Survey Reveals Discontinued Atrazine Use Associated with Greater Abundance of Broadleaf Weeds | Weed Technology | Cambridge Core [cambridge.org]
- 6. wssa.net [wssa.net]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of weed species composition and... | F1000Research [f1000research.com]
- 9. mdpi.com [mdpi.com]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. teamchem.co [teamchem.co]
Navigating Resistance: A Comparative Look at Agricultural Herbicide Strategies
The agricultural sector faces an ongoing challenge in managing herbicide resistance, a phenomenon where weed populations evolve to survive applications of herbicides that were once effective. One such herbicide, Topogard, a selective herbicide for controlling broadleaf weeds, necessitates a strategic approach to mitigate the development of resistance. This guide provides a comparative overview of resistance management strategies applicable to herbicides like this compound, supported by established principles in weed science.
This compound contains the active ingredients terbutryn and terbuthylazine, which belong to the triazine chemical family (Group C1 herbicides).[1] The primary mechanism of action for triazines is the inhibition of Photosystem II (PS II) in plants, a critical process for photosynthesis.[2] The repeated and exclusive use of herbicides with the same mode of action significantly increases the selection pressure on weed populations, favoring the survival and reproduction of naturally resistant individuals.[1][3]
Core Principles of Herbicide Resistance Management
To effectively delay the onset and manage the spread of herbicide resistance, a multi-faceted approach known as Integrated Weed Management (IWM) is crucial.[3][4] Key strategies within an IWM program include:
-
Herbicide Rotation and Tank-Mixing: The cornerstone of resistance management is the rotation of herbicides with different modes of action.[5] This prevents a single herbicide group from exerting continuous selection pressure. Tank-mixing herbicides with different modes of action can also be effective, provided their weed control spectrums overlap.[6]
-
Cultural and Mechanical Weed Control: Non-chemical methods play a vital role in reducing the reliance on herbicides and managing the weed seed bank. These practices include crop rotation, tillage, cultivation, and adjusting planting times.[3][4][6]
-
Scouting and Monitoring: Regularly monitoring fields to detect weed escapes is critical.[4][5] Early identification of potential resistance allows for timely intervention and prevents the spread of resistant seeds.
-
Using Recommended Rates: Applying herbicides at the recommended label rates is essential to ensure maximum efficacy and minimize the survival of less susceptible weeds.[3][5]
Comparative Strategies for Herbicide Resistance Management
The following table summarizes and compares various strategies for managing herbicide resistance, applicable to products like this compound and its alternatives.
| Strategy | Description | Advantages | Disadvantages |
| Herbicide Rotation | Alternating herbicides with different modes of action in successive growing seasons.[5][6] | Highly effective in delaying resistance by changing selection pressure. | Requires careful planning and knowledge of herbicide modes of action. |
| Tank-Mixing | Applying a mixture of two or more herbicides with different modes of action in a single application.[5][6] | Can provide broader-spectrum weed control and delay resistance if active on the same target weeds. | Potential for antagonism between herbicides; may not be effective if weed spectrums do not overlap.[6] |
| Crop Rotation | Planting different crops in a sequence on the same land.[4][5] | Allows for the use of different herbicide modes of action and introduces varied cultural practices that disrupt weed life cycles. | Market and economic factors can limit crop choices. |
| Tillage | Mechanical cultivation of soil to control weeds.[6] | Can effectively control emerged weeds, including those that are herbicide-resistant. | May increase soil erosion and is not suitable for all cropping systems (e.g., no-till). |
| Cover Cropping | Planting crops to cover the soil between main cropping periods. | Suppresses weed growth through competition for light, water, and nutrients. | Requires additional management and can incur extra costs. |
Experimental Protocols for Evaluating Herbicide Resistance
Assessing the level of herbicide resistance in a weed population is a critical step in developing effective management strategies. The following outlines a general experimental workflow for testing herbicide resistance.
A common method for evaluating herbicide resistance is through whole-plant dose-response assays conducted in a greenhouse or controlled environment.
Experimental Workflow: Herbicide Resistance Testing
Caption: A generalized workflow for conducting a whole-plant dose-response assay to determine herbicide resistance levels.
Signaling Pathways and Mechanisms of Resistance
Herbicide resistance in weeds can occur through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).
-
Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the gene that codes for the herbicide's target protein.[2] These mutations prevent the herbicide from binding effectively to its target site, rendering it ineffective. For triazine herbicides like those in this compound, TSR typically involves a mutation in the psbA gene, which codes for the D1 protein in Photosystem II.[2]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. NTSR can include reduced herbicide uptake, altered translocation, or enhanced metabolic detoxification of the herbicide by the plant.[2][7] Metabolic resistance, where the plant breaks down the herbicide into non-toxic substances, is a common form of NTSR.[7]
Simplified Signaling Pathway of Triazine Herbicides and Resistance
Caption: A diagram illustrating the effect of triazine herbicides on susceptible plants versus those with target-site resistance.
References
- 1. orionagriscience.co.nz [orionagriscience.co.nz]
- 2. researchgate.net [researchgate.net]
- 3. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 4. croplife.org.au [croplife.org.au]
- 5. cottoninc.com [cottoninc.com]
- 6. Herbicide-Resistant Weeds and Their Management | OSU Extension Service [extension.oregonstate.edu]
- 7. mdpi.com [mdpi.com]
Comparative Transcriptome Analysis of Herbicide-Treated Amaranthus Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the transcriptomic responses of various Amaranthus species to different classes of herbicides. This document synthesizes experimental data from multiple studies to provide a comprehensive overview of the molecular mechanisms underlying herbicide action and resistance in these agronomically important weeds.
The genus Amaranthus, commonly known as pigweed, includes some of the most troublesome agricultural weeds, notorious for their rapid growth, high seed production, and propensity to evolve resistance to herbicides.[1][2][3] Understanding the transcriptomic changes induced by herbicide treatment is crucial for elucidating resistance mechanisms and developing novel weed management strategies. This guide focuses on the comparative transcriptomic analysis of Amaranthus species in response to herbicides with different modes of action.
Experimental Protocols: A Generalized Approach to Weed Transcriptome Analysis
The following protocol outlines a standard workflow for the comparative transcriptome analysis of weeds treated with herbicides, based on methodologies reported in recent studies.[3][4][5]
1. Plant Material and Growth Conditions:
-
Weed Species: Resistant and susceptible biotypes of Amaranthus species (e.g., A. palmeri, A. retroflexus, A. tuberculatus) are used.
-
Growth Environment: Plants are typically grown in a controlled environment, such as a greenhouse or growth chamber, with standardized conditions for temperature, photoperiod, and humidity to ensure uniform growth and minimize environmental variables.
2. Herbicide Treatment:
-
Application: Herbicides are applied to plants at a specified growth stage using a calibrated sprayer to ensure uniform coverage.
-
Dosage: Treatments usually include a control group (untreated), a susceptible group treated with the recommended field rate of the herbicide, and a resistant group treated with the same rate.
-
Time Points: Leaf tissue samples are collected at various time points after treatment (e.g., 24, 48, 72 hours) to capture both early and late transcriptomic responses.[1][3] Harvested tissues are immediately frozen in liquid nitrogen and stored at -80°C.
3. RNA Extraction, Library Preparation, and Sequencing:
-
RNA Isolation: Total RNA is extracted from the collected leaf tissues using commercially available kits (e.g., PureLink RNA Mini Kit).[4][5] RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Construction: Strand-specific RNA-Seq libraries are prepared from high-quality RNA samples. This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as Illumina NovaSeq, to generate paired-end reads.
4. Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are subjected to quality control to remove low-quality reads and adapter sequences.
-
Transcriptome Assembly: For species without a reference genome, a de novo transcriptome assembly is performed using software like Trinity. If a reference genome is available, reads are mapped to the genome.
-
Differential Gene Expression Analysis: The expression levels of genes are quantified, and differentially expressed genes (DEGs) between different treatment groups (e.g., resistant vs. susceptible, treated vs. control) are identified using statistical packages like edgeR or DESeq2.
-
Functional Annotation and Enrichment Analysis: DEGs are annotated to understand their putative functions. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to identify biological processes and metabolic pathways that are significantly affected by the herbicide treatment.
5. Validation of Gene Expression:
-
Quantitative Real-Time PCR (qRT-PCR): The expression patterns of a subset of key DEGs are typically validated using qRT-PCR to confirm the results of the RNA-Seq analysis.[4][5]
Comparative Transcriptomic Response of Amaranthus Species to Different Herbicides
The following tables summarize the key findings from comparative transcriptome analyses of Amaranthus species in response to various herbicides.
Table 1: Differentially Expressed Genes in Herbicide-Treated Amaranthus Species
| Herbicide (Mode of Action) | Amaranthus Species | Resistant vs. Susceptible (Treated) - Number of DEGs | Key Upregulated Gene Families in Resistant Biotype | Reference |
| Glufosinate (Glutamine Synthetase Inhibitor) | A. palmeri | 567 | Cytochrome P450s, Glutathione S-transferases (GSTs), ABC transporters, Nitronate monooxygenase | [4][5] |
| Fomesafen (PPO Inhibitor) | A. retroflexus | 13,822 (Resistant-Treated vs. Sensitive-Treated) | Cytochrome P450s, Glutathione S-transferases (GSTs), Peroxidases, Polyphenol oxidases | [6][7] |
| Dicamba (Synthetic Auxin) | A. tuberculatus | Not explicitly stated as a single number, but multiple DEGs identified | UDP-glucosyltransferases (UGTs), Glutathione S-transferases (GSTs), Oxidative stress response genes | [8] |
| 2,4-D (Synthetic Auxin) | A. tuberculatus | Not explicitly stated as a single number, but multiple DEGs identified | P450s (CYP81E8), ABC transporters (ABCC10) | [9] |
Table 2: Significantly Enriched KEGG Pathways in Herbicide-Resistant Amaranthus Species
| Herbicide | Amaranthus Species | Significantly Enriched KEGG Pathways in Resistant Biotype | Reference |
| Fomesafen | A. retroflexus | Cysteine and methionine metabolism, Glycine, serine and threonine metabolism, Aminoacyl-tRNA biosynthesis | [6][7] |
| Dicamba | A. tuberculatus | Phenylpropanoid biosynthesis, Glutathione metabolism, Plant-pathogen interaction | [8] |
Visualizing a Generalized Experimental Workflow and a Key Signaling Pathway
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Generalized workflow for comparative transcriptome analysis of herbicide-treated weeds.
Caption: A simplified model of the herbicide detoxification pathway in plants.
Conclusion
Comparative transcriptome analysis is a powerful tool for dissecting the molecular responses of weeds to herbicide treatments. In Amaranthus species, resistance to various herbicides is often associated with the upregulation of genes involved in herbicide detoxification, including Cytochrome P450s, GSTs, and ABC transporters. These non-target-site resistance mechanisms are a significant challenge in weed management. The data and protocols presented in this guide provide a valuable resource for researchers working to understand and overcome herbicide resistance in agricultural systems. Future research integrating transcriptomics with other 'omics' technologies, such as proteomics and metabolomics, will further enhance our understanding of the complex mechanisms governing weed-herbicide interactions.
References
- 1. Transcriptomic analysis of Amaranthus retroflex resistant to PPO-inhibitory herbicides | PLOS One [journals.plos.org]
- 2. Identification of Herbicide Resistance Genes in the Invasive Weed, Palmer Amaranth – CSU STRATA [csustrata.org]
- 3. Transcriptomic analysis of Amaranthus retroflex resistant to PPO-inhibitory herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA-Seq transcriptome analysis of Amaranthus palmeri with differential tolerance to glufosinate herbicide | PLOS One [journals.plos.org]
- 5. RNA-Seq transcriptome analysis of Amaranthus palmeri with differential tolerance to glufosinate herbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Integrating transcriptome and metabolomics revealed the key metabolic pathway response of Amaranthus retroflexus L. to the resistance to fomesafen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of candidate genes involved with dicamba resistance in waterhemp (Amaranthus tuberculatus) via transcriptomics analyses | Weed Science | Cambridge Core [cambridge.org]
- 9. Different nontarget‐site mechanisms underlie resistance to dicamba and 2,4‐D in an Amaranthus tuberculatus population - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Topogard
For laboratory personnel, including researchers, scientists, and drug development professionals, the safe handling and disposal of chemical substances are paramount to ensuring a secure working environment and minimizing ecological impact. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Topogard, a product containing the active ingredients terbutryn and terbuthylazine. Adherence to these protocols is critical for operational safety and regulatory compliance.
Active Ingredients
For informational purposes, the concentration of active ingredients in this compound is provided below.
| Active Ingredient | Concentration |
| Terbutryn | 350 g/litre |
| Terbuthylazine | 150 g/litre |
Source: Safety Note - this compound[1]
Procedural Guidance for Disposal
The following sections detail the necessary steps for the safe disposal of unused this compound product, its container, and materials contaminated through spillage.
Disposal of Unused or Waste Product
The primary method for disposing of unused this compound is to use it in accordance with its labeled instructions.[2][3] If this is not feasible, the waste product should be disposed of at a suitable landfill.[2][3] For disposal of large quantities, it is recommended to contact the supplier, Orion AgriScience Ltd.[2] Under no circumstances should the product be disposed of in drains, sinks, or watercourses.[4]
Container Disposal Protocol
Proper disposal of the this compound container is crucial to prevent environmental contamination. The recommended procedure is as follows:
-
Triple Rinse: Thoroughly rinse the empty container with water three times.[2][3]
-
Utilize Rinsate: Add the rinsate (the water from rinsing) to the spray tank for application.[2][3]
-
Final Disposal: The triple-rinsed container should be taken to a suitable landfill or disposed of through an agricultural recycling program such as AgRecovery.[2][3]
-
Prohibitions: Do not burn the container or repurpose it for any other use.[2][3]
Spillage and Contaminated Material Disposal
In the event of a spill, immediate and appropriate action is necessary to contain and dispose of the material safely.
-
Ensure Personnel Safety: Before addressing a spill, ensure all non-essential personnel are excluded from the area.[3] Responders must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant overalls, gloves, boots, and safety glasses or goggles.[1]
-
Contain the Spill: Prevent the spilled material from entering drains, waterways, or sewers.[1][2]
-
Absorb the Spillage: Use an inert absorbent material such as sand, soil, spill kit material, or cat litter to absorb the spilled liquid.[1][2][3]
-
Collect and Store Waste: Collect the absorbed material and place it into a sealable container for disposal.[1][2]
-
Decontaminate the Area: Wash the affected area with water and detergent.[1][2]
-
Dispose of Cleaning Materials: Absorb the wash water and also place it in a sealable container for disposal.[1][2]
-
Final Disposal of Contaminated Materials: All collected waste and contaminated materials should be disposed of in a suitable landfill.[1][2][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and related waste materials.
Caption: Workflow for the proper disposal of this compound product, containers, and spills.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Topogard
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Topogard, a herbicide containing terbutryn and terbuthylazine. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent exposure.[1] The following table summarizes the required PPE for various stages of handling.
| Stage of Handling | Required Personal Protective Equipment |
| Mixing and Application | Chemical-resistant overalls (snugly fitting at neck, wrist, and ankle), chemical-resistant gloves (barrier multilayer or nitrile), boots, and safety glasses or goggles.[1][2] A respirator (organic vapor and particulate matter) is required if spray mist is inhaled.[2] |
| Spill Cleanup | Chemical-resistant overalls, gloves, boots, and safety glasses or goggles.[3] In case of fire, a self-contained breathing apparatus is necessary.[3] |
| Disposal | Impervious gloves.[4] |
It is crucial to clean all protective clothing daily after use.[1] Do not eat, drink, or smoke while handling this compound, and always wash hands and face thoroughly before meals and after work.[1]
Operational and Disposal Plans: A Step-by-Step Approach
A structured workflow is essential for the safe handling and disposal of this compound. The following diagram outlines the key procedural steps.
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Protocols for Safe Handling and Emergencies
Storage
Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area, away from foodstuffs.[1] The storage temperature should be maintained between 0°C and 35°C.[1]
Spill Management
In the event of a spill, immediately exclude non-essential personnel from the area.[1] Wear the appropriate protective clothing and prevent the material from entering waterways.[1][3] Absorb the spill with an inert material such as sand or soil, and place it in a labeled waste container.[1][3] Wash the affected area with water and detergent, and absorb the cleaning materials.[1][3]
First Aid
Immediate first aid is critical in case of exposure:
-
If Swallowed: Do not induce vomiting. Immediately call the National Poisons Centre or a doctor for advice.[1]
-
If in Eyes: Wash out immediately with running water for several minutes.[1]
-
If on Skin or Hair: Remove contaminated clothing and wash the affected area with soap and running water.[1]
-
If Inhaled: Move to fresh air and rest. If breathing is difficult, maintain a half-upright position.[1]
Disposal
Dispose of unused this compound by using it in accordance with the label or at a suitable landfill.[1] For empty containers, triple rinse them and add the rinsate to the spray tank.[1] The cleaned containers can then be disposed of in a suitable landfill or through an agricultural recycling scheme.[1] Do not burn the containers or use them for any other purpose.[1]
Hazard Information
This compound is classified as harmful and ecotoxic.[1] It may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause mild skin irritation.[1] It is very toxic to aquatic organisms and some plant species.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
